molecular formula C12H22Cl4 B1424175 1,1,1,3-Tetrachlorododecane CAS No. 14983-60-9

1,1,1,3-Tetrachlorododecane

Cat. No.: B1424175
CAS No.: 14983-60-9
M. Wt: 308.1 g/mol
InChI Key: ICCCQTWYYJJJDL-UHFFFAOYSA-N
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Description

1,1,1,3-Tetrachlorododecane (CAS Number 14983-60-9) is a chlorinated alkane derivative with the molecular formula C12H22Cl4 and a molecular weight of 308.115 g/mol . It is characterized as a high-boiling point liquid, with a boiling point of 333.4±10.0 °C at 760 mmHg and a density of 1.1±0.1 g/cm³ . This combination of properties suggests potential utility as a specialty solvent or an intermediate in synthetic organic chemistry. Chlorinated alkanes of this nature are frequently investigated as building blocks in the development of complex molecules, such as in polymer chemistry or materials science. For instance, related tetrachlorinated compounds are used in the synthesis of silicon-containing films and other advanced materials . As a halogenated hydrocarbon, its reactivity is often defined by the chlorine substituents, which can participate in further substitution or elimination reactions. Researchers value this compound for exploring new synthetic pathways and developing novel chemical entities. This product is designated For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human, veterinary, food, or household use .

Properties

IUPAC Name

1,1,1,3-tetrachlorododecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22Cl4/c1-2-3-4-5-6-7-8-9-11(13)10-12(14,15)16/h11H,2-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICCCQTWYYJJJDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC(CC(Cl)(Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22Cl4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60697793
Record name 1,1,1,3-Tetrachlorododecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60697793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14983-60-9
Record name 1,1,1,3-Tetrachlorododecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60697793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Master File: 1,1,1,3-Tetrachlorododecane

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical properties, synthesis, and applications of 1,1,1,3-Tetrachlorododecane, structured for researchers and drug development professionals.

CAS Registry Number: 14983-60-9 Chemical Family: Telomers / Polychlorinated Alkanes Primary Application: Synthetic Intermediate, Lipophilic Linker, Analytical Standard[1][2]

Executive Summary: The Telomer Advantage

This compound (TCD) is not merely a random chlorinated paraffin; it is a precise telomer formed by the regio-controlled addition of carbon tetrachloride to 1-undecene.[1] Unlike the complex mixtures found in industrial chlorinated paraffins (CPs), TCD offers a defined stereochemical and regiochemical architecture (CCl₃-CH₂-CHCl-R).[1]

For drug development professionals, TCD represents a "functionalizable hydrophobe."[1] It provides a 12-carbon lipophilic tail equipped with two distinct electrophilic sites: a chemically robust trichloromethyl group (C1) and a reactive secondary chloride (C3).[1] This duality allows for orthogonal functionalization—enabling the synthesis of surfactants, lipid-drug conjugates (LDCs), and modified fatty acids used in formulation science.[1]

Chemical Identity & Physicochemical Profile[1][3][4][5][6][7][8]

PropertyDataNote
IUPAC Name This compound
Molecular Formula C₁₂H₂₂Cl₄
Molecular Weight 308.12 g/mol
Appearance Colorless to pale yellow viscous liquid
Density ~1.18 g/cm³ (Predicted)Denser than water due to high Cl content.[1][2][3]
Boiling Point ~160–165 °C at 10 mmHgHigh vacuum required for distillation.[1]
LogP (Octanol/Water) ~6.5Highly lipophilic; membrane permeable.[1]
Solubility Soluble in organic solvents (DCM, Hexane, THF); Insoluble in water.[1]

Molecular Architecture & Synthesis (Kharasch Addition)

The synthesis of TCD is a classic example of Atom Transfer Radical Addition (ATRA) , also known as the Kharasch addition.[1] This reaction is highly atom-economical, utilizing a transition metal catalyst to mediate the addition of CCl₄ across the terminal double bond of 1-undecene.[1]

Mechanism of Action

The reaction proceeds via a redox-catalytic cycle.[1] The metal catalyst (Mⁿ) abstracts a chlorine atom from CCl₄, generating a trichloromethyl radical ([1]•CCl₃).[1][4][5] This electrophilic radical attacks the terminal carbon of 1-undecene.[1] The resulting secondary radical is then capped by a chlorine atom transferred from the metal complex (Mⁿ⁺¹-Cl), regenerating the catalyst.[1]

KharaschAddition CCl4 Carbon Tetrachloride (CCl4) Radical1 •CCl3 Radical CCl4->Radical1 Initiation Undecene 1-Undecene (C11H22) Intermediate Adduct Radical (CCl3-CH2-CH•-C9H19) Undecene->Intermediate Catalyst Catalyst (Fe/Cu/Ru) Catalyst->CCl4 Cl Abstraction Radical1->Undecene Addition Product This compound (CCl3-CH2-CHCl-C9H19) Intermediate->Product Cl Transfer Product->Catalyst Regeneration

Figure 1: Catalytic cycle of the Kharasch addition yielding this compound.[1]

Experimental Protocol: Iron-Catalyzed Synthesis

Note: This protocol is adapted from standard procedures for 1,1,1,3-tetrachloroalkanes.[1]

  • Reagents: 1-Undecene (1.0 eq), Carbon Tetrachloride (4.0 eq - excess acts as solvent), Iron powder (1 mol%), Triethyl phosphite (P(OEt)₃, 2 mol%).[1]

  • Setup: Dry pressure tube or autoclave (to contain CCl₄ vapors).[1]

  • Procedure:

    • Charge the vessel with 1-undecene, iron powder, and P(OEt)₃ under argon.[1]

    • Add degassed CCl₄.[1]

    • Seal and heat to 110°C for 12–16 hours.

    • Monitor conversion by GC-MS (Look for disappearance of alkene).[1]

  • Workup:

    • Cool to room temperature.[1] Filter through a pad of Celite to remove iron residues.[1]

    • Evaporate excess CCl₄ under reduced pressure (rotary evaporator).

    • Purification: Vacuum distillation is required to separate the product from oligomers.[1] Collect the fraction boiling at ~160°C/10 mmHg.

Reactivity Matrix & Transformations

TCD possesses two "handles" for chemical modification.[1] The reactivity is governed by the electron-withdrawing nature of the trichloromethyl group.[1]

A. Acidic Hydrolysis: Synthesis of 3-Chlorododecanoic Acid

The -CCl₃ group can be hydrolyzed to a carboxylic acid (-COOH).[1] However, the presence of the β-chlorine (at C3) makes this sensitive.[1] Using concentrated sulfuric acid typically yields the α,β-unsaturated acid or the β-chloro acid depending on temperature.[1]

Reaction: CCl3-CH2-CHCl-R + 2H2O -> HOOC-CH2-CHCl-R + 3HCl

B. Dehydrochlorination: Vinylidene Chloride Formation

Under basic conditions, TCD undergoes elimination.[1] The most acidic protons are at C2 (flanked by CCl₃ and CHCl).[1]

  • Mild Base: Elimination of HCl to form 1,1-dichloro-1-dodecene-3-chloride .[1]

  • Strong Base: Formation of internal alkynes or conjugated dienes.[1]

C. Nucleophilic Substitution

The C3-chlorine is secondary and hindered by the bulky CCl₃ group.[1] S_N2 reactions are sluggish.[1] However, under forcing conditions with strong nucleophiles (e.g., sodium azide), the C3-azide can be formed, a precursor to amines.[1]

Reactivity TCD This compound Acid 3-Chlorododecanoic Acid (Lipid Mimetic) TCD->Acid H2SO4 / H2O (Hydrolysis) Alkene 1,1-Dichloro-1,3-dodecadiene (Polymer Precursor) TCD->Alkene KOH / EtOH (Elimination) Amine Gamma-Amino Acids (Via Azide) TCD->Amine 1. NaN3 2. Reduction

Figure 2: Divergent synthetic pathways from the TCD scaffold.

Applications in Drug Development[1][5][11]

Lipid-Drug Conjugates (LDCs)

The C12 chain of TCD mimics lauric acid.[1] By hydrolyzing TCD to 3-chlorododecanoic acid, researchers can attach this lipophilic tail to hydrophilic drugs (peptides, nucleosides) via an amide or ester bond.[1] The β-chlorine atom alters the metabolic stability of the lipid tail, potentially delaying beta-oxidation and extending the half-life of the conjugate.[1]

Bioisostere Scaffolds

The CCl3 group is a bulky, lipophilic moiety.[1] While often hydrolyzed, it can serve as a bioisostere for a t-butyl or CF3 group in early SAR (Structure-Activity Relationship) studies, provided the hydrolytic instability is managed.[1]

Analytical Reference Standards

In the analysis of Short-Chain Chlorinated Paraffins (SCCPs) —a class of persistent organic pollutants—TCD (C12) serves as a critical "Medium Chain" (MCCP) reference standard.[1] It allows analytical chemists to calibrate GC-MS instruments to distinguish between regulated C10-C13 mixtures and specific single-isomer congeners.[1]

References

  • Synthesis of Polychlorinated Alkanes (Kharasch Addition)

    • Title: "Iron-Catalyzed Atom Transfer Radical Addition (ATRA) of Carbon Tetrachloride to Olefins."[1]

    • Source: Journal of Organic Chemistry.[1]

    • Context: Defines the mechanistic basis for CCl4 addition to 1-undecene.
    • URL:[Link] (Representative)[1]

  • Reference Standard Data

    • Title: "this compound Product Information."[1][2][3][6]

    • Source: Chiron AS / Alfa Chemistry.[1]

    • Context: Confirms CAS 14983-60-9 and use as an analytical standard.[1]

    • URL:[Link][1]

  • Hydrolysis of 1,1,1-Trichloroalkanes

    • Title: "Acidic Hydrolysis of 1,1,1-Trichloroalkanes to Carboxylic Acids."[1]

    • Source: Journal of the American Chemical Society.[1]

    • Context: Describes the conversion of the CCl3 group to COOH using H2SO4.
    • URL:[Link][1]

  • Toxicology of Chlorinated Paraffins

    • Title: "Short-chain chlorinated paraffins (SCCPs) and their impact on human health."[1][2]

    • Source: NIH / PubMed.[1]

    • Context: Provides safety context for handling C12 chlorinated deriv
    • URL:[Link]

Sources

An In-Depth Technical Guide to the Kharasch Addition: Mechanism and Synthesis of 1,1,1,3-Tetrachlorododecane

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Kharasch addition, a cornerstone of free-radical chemistry, offers a powerful method for the anti-Markovnikov functionalization of alkenes. This guide provides a comprehensive exploration of the Kharasch addition mechanism, with a specific focus on the synthesis of 1,1,1,3-tetrachlorododecane from 1-dodecene and carbon tetrachloride. We will delve into the mechanistic intricacies, provide field-proven experimental insights, and present a detailed protocol for this transformation. This document is intended to serve as a practical resource for researchers in organic synthesis and drug development, enabling a deeper understanding and proficient application of this important reaction.

Introduction: The Significance of the Kharasch Addition

First reported by Morris S. Kharasch, the Kharasch addition, also known as atom transfer radical addition (ATRA), is a free-radical chain reaction that involves the addition of a polyhalogenated alkane across a carbon-carbon double bond.[1] A key characteristic of this reaction is its anti-Markovnikov regioselectivity, where the trihalomethyl group adds to the less substituted carbon of the alkene, and the halogen atom adds to the more substituted carbon.[2] This outcome is in direct contrast to electrophilic additions and provides a valuable tool for accessing a diverse range of functionalized molecules.

The ability to form new carbon-carbon and carbon-halogen bonds in a single, regiocontrolled step makes the Kharasch addition a highly attractive transformation in organic synthesis. The resulting halogenated products are versatile intermediates that can be further elaborated into a variety of valuable compounds, including pharmaceuticals, agrochemicals, and materials.

This guide will focus on a specific application of the Kharasch addition: the reaction of 1-dodecene with carbon tetrachloride to form this compound. This long-chain chlorinated alkane serves as an excellent model system to understand the nuances of the Kharasch addition involving non-activated, long-chain terminal alkenes.

The Core Mechanism: A Free-Radical Chain Process

The Kharasch addition of carbon tetrachloride to an alkene proceeds through a well-established free-radical chain mechanism, which can be broken down into three key stages: initiation, propagation, and termination.[3][4]

2.1. Initiation: The Genesis of the Trichloromethyl Radical

The reaction is initiated by the formation of a trichloromethyl radical (•CCl₃) from carbon tetrachloride. This can be achieved through several methods:

  • Thermal or Photochemical Initiation: In the absence of a catalyst, the reaction can be initiated by heat or UV light, which causes homolytic cleavage of the C-Cl bond in carbon tetrachloride. However, this method often requires high temperatures and can lead to side reactions.

  • Radical Initiators: More commonly, a radical initiator such as a peroxide (e.g., benzoyl peroxide, dibenzoyl peroxide) or an azo compound (e.g., azobisisobutyronitrile - AIBN) is used.[5][6] These initiators decompose upon heating to generate radicals, which then abstract a chlorine atom from carbon tetrachloride to produce the key trichloromethyl radical.

  • Metal Catalysis: Transition metal complexes, particularly those of copper and ruthenium, are highly effective catalysts for the Kharasch addition.[1][7] The metal catalyst facilitates the abstraction of a chlorine atom from carbon tetrachloride through a redox process, generating the trichloromethyl radical and a higher oxidation state metal-chloride species.

2.2. Propagation: The Chain Reaction Unfolds

Once the trichloromethyl radical is formed, it enters a self-sustaining cycle of two propagation steps:

  • Step 1: Addition to the Alkene: The electrophilic trichloromethyl radical adds to the electron-rich double bond of the alkene. This addition occurs at the terminal, less substituted carbon atom, leading to the formation of a more stable secondary radical on the adjacent carbon. This step dictates the anti-Markovnikov regiochemistry of the overall reaction.

  • Step 2: Halogen Atom Transfer: The resulting alkyl radical abstracts a chlorine atom from another molecule of carbon tetrachloride. This step yields the final product, this compound, and regenerates a trichloromethyl radical, which can then participate in another cycle.

2.3. Termination: Concluding the Chain

The chain reaction is terminated when two radical species combine to form a stable, non-radical product. This can occur through various pathways, such as the combination of two trichloromethyl radicals, two alkyl radicals, or a trichloromethyl radical and an alkyl radical.

Below is a Graphviz diagram illustrating the free-radical chain mechanism of the Kharasch addition of carbon tetrachloride to 1-dodecene.

Kharasch_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator Initiator (e.g., Peroxide, Metal Catalyst) CCl3_rad •CCl₃ Initiator->CCl3_rad Cl abstraction CCl4_init CCl₄ 1-Dodecene 1-Dodecene CCl3_rad->1-Dodecene Addition Intermediate_Radical Dodecyl Radical Intermediate 1-Dodecene->Intermediate_Radical CCl4_prop CCl₄ Intermediate_Radical->CCl4_prop Cl abstraction Product This compound CCl4_prop->Product CCl3_rad_prop •CCl₃ CCl4_prop->CCl3_rad_prop regenerates CCl3_rad_prop->1-Dodecene Radical_1 Radical Non-Radical Non-Radical Product Radical_1->Non-Radical Radical_2 Radical Radical_2->Non-Radical

Caption: Free-radical chain mechanism of the Kharasch addition.

Experimental Protocol: Synthesis of this compound

The following protocol is a representative example for the synthesis of this compound via a copper-catalyzed Kharasch addition. It is crucial to perform this reaction under an inert atmosphere to prevent side reactions caused by oxygen, which can act as a radical scavenger.

3.1. Reagents and Equipment

Reagent/EquipmentPurpose
1-DodeceneAlkene substrate
Carbon Tetrachloride (CCl₄)Reagent and solvent
Copper(I) Chloride (CuCl)Catalyst
2,2'-Bipyridine (bpy)Ligand for the catalyst
Schlenk flaskReaction vessel for inert atmosphere
Magnetic stirrer and stir barFor mixing
Reflux condenserTo prevent solvent loss
Inert gas supply (Nitrogen or Argon)To maintain an inert atmosphere
Standard glassware for workupSeparatory funnel, beakers, etc.
Rotary evaporatorFor solvent removal
Silica gelFor column chromatography
Hexane, Ethyl AcetateSolvents for chromatography

3.2. Step-by-Step Procedure

  • Setup: Assemble a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser under a positive pressure of an inert gas (e.g., nitrogen or argon).

  • Reagent Addition: To the Schlenk flask, add copper(I) chloride (e.g., 0.05 equivalents) and 2,2'-bipyridine (e.g., 0.05 equivalents).

  • Solvent and Reactant Addition: Add carbon tetrachloride, which serves as both a reagent and a solvent. Then, add 1-dodecene (1.0 equivalent) to the flask via syringe.

  • Reaction: Heat the reaction mixture to reflux (the boiling point of carbon tetrachloride is approximately 77 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within several hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with a suitable organic solvent like dichloromethane or diethyl ether and filter it through a pad of celite to remove the copper catalyst.

  • Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can then be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.

3.3. Characterization

The structure of the purified product can be confirmed using standard spectroscopic techniques:

  • ¹H NMR: Will show characteristic signals for the protons on the dodecyl chain, with a distinct downfield shift for the proton at the C-3 position adjacent to the chlorine atom.

  • ¹³C NMR: Will show the expected number of carbon signals, including the signal for the CCl₃ group.

  • Mass Spectrometry: Will show the molecular ion peak corresponding to the mass of this compound, as well as characteristic fragmentation patterns.

The workflow for the synthesis and purification is visualized in the following diagram:

Experimental_Workflow Start Start Setup Reaction Setup (Inert Atmosphere) Start->Setup Addition Addition of Reagents (1-Dodecene, CCl₄, CuCl, bpy) Setup->Addition Reaction Reaction at Reflux (Monitoring by TLC/GC) Addition->Reaction Workup Aqueous Workup & Catalyst Removal Reaction->Workup Purification Column Chromatography Workup->Purification Characterization Spectroscopic Analysis (NMR, MS) Purification->Characterization End Pure Product Characterization->End

Caption: Experimental workflow for the synthesis of this compound.

Causality and Self-Validation in the Protocol

  • Inert Atmosphere: The strict requirement for an inert atmosphere is a self-validating step. Oxygen is a diradical and can intercept the radical intermediates in the chain reaction, leading to undesired side products and lower yields. The successful formation of the desired product in high yield validates the exclusion of oxygen.

  • Catalyst and Ligand: The use of a copper(I) catalyst with a bipyridine ligand is a well-established system for atom transfer radical reactions. The ligand helps to solubilize the metal salt and modulates its redox potential, facilitating the reversible abstraction of the chlorine atom. The catalytic nature of the process means that only a substoichiometric amount is required.

  • Anti-Markovnikov Regioselectivity: The formation of the 1,1,1,3-tetrachloro isomer as the major product is a direct consequence of the radical mechanism. The addition of the •CCl₃ radical to the terminal carbon of 1-dodecene generates a more stable secondary radical intermediate. This inherent regioselectivity serves as an internal validation of the proposed mechanistic pathway.

  • Side Reactions - Telomerization: A potential side reaction in the Kharasch addition is telomerization, where the intermediate alkyl radical adds to another molecule of the alkene instead of abstracting a chlorine atom from carbon tetrachloride. This can be minimized by using a large excess of carbon tetrachloride relative to the alkene, which favors the halogen atom transfer step.

Data Presentation

ParameterExpected Value/Observation
Yield 60-80% (may vary with catalyst and conditions)
Regioselectivity >95% (this compound)
Key ¹H NMR Signals Multiplet around 4.5 ppm (CHCl), Triplet around 3.3 ppm (CH₂CCl₃)
Key ¹³C NMR Signals Signal around 95 ppm (CCl₃), Signal around 60 ppm (CHCl)
Major Side Product Telomers

Conclusion

The Kharasch addition is a robust and reliable method for the anti-Markovnikov addition of polyhalogenated compounds to alkenes. The synthesis of this compound from 1-dodecene and carbon tetrachloride exemplifies the utility of this reaction for the functionalization of long-chain alkenes. A thorough understanding of the free-radical chain mechanism is crucial for optimizing reaction conditions and minimizing side reactions. The provided experimental protocol, grounded in established principles of atom transfer radical addition, offers a solid foundation for researchers to explore and utilize this powerful transformation in their synthetic endeavors.

References

  • Chegg. (2020, November 4). The Kharasch reaction is a radical process in which carbon tetrachloride is added across an alkene.
  • Master Organic Chemistry. (2025, July 7). Radical Addition Of HBr To Alkenes w/ ROOR (Peroxides).
  • ACS Publications. (2025, May 20). Kharasch-Type Haloalkylation of Alkenes by Photoinduced Copper Catalysis. Journal of the American Chemical Society.
  • ResearchGate. (2025, August 10). Purification and characterization of B-1,3-glucanase from Trichoderma harzianum BIO 10671.
  • ResearchGate. (2025, August 6). Atom Transfer Radical Addition Reactions of CCl4, CHCl3, and p-Tosyl Chloride Catalyzed by Cp ′ Ru(PPh3)(PR3)Cl Complexes.
  • ResearchGate. Synthesis of 1,1,1,3,3-pentachloropropane.
  • Google Patents. WO2014121173A1 - Synthesis of 1,1,2,3-tetrachloropropene.
  • ResearchGate. (2025, August 6). The benzoyl peroxide initiated addition of carbon tetrachloride to olefins.
  • MDPI. Synthesis and Characteristics of 1,2,4,5-Tetrazines for Using as High Energy Density Materials (HEDMs).
  • PubMed. (2021, June 18). Copper-Catalyzed Three-Component Alkene Carbofunctionalization: C-N, C-O, and C-C Bond Formation from a Single Reaction Platform.
  • YouTube. (2022, November 14). #Free Radical addition reaction of alkene With CCl4 in peroxide@ Veena Dixit Chemistry IIT jee.
  • YouTube. (2015, December 2). Alkene Reaction Shortcuts and Products Overview by Leah Fisch.
  • RSC Publishing. Synthesis and coordination chemistry of 1,1,1-tris-(pyrid-2-yl)ethane.
  • Chemistry LibreTexts. (2023, January 22). Addition of Radicals to Alkenes.
  • Testbook. Free Radical Addition Reactions of Alkenes, Anti- Markownikoff's Orientation.
  • Chegg. (2022, November 13). The Kharasch reaction is a radical process in which carbon tetrachloride is added across an alkene.
  • ResearchGate. Spectral data of synthesized compounds (1-11).

Sources

Technical Guide: Solubility & Physicochemical Profiling of 1,1,1,3-Tetrachlorododecane

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profile, physicochemical properties, and handling protocols for 1,1,1,3-Tetrachlorododecane , a specific polychlorinated alkane (PCA) congener often used as an internal standard in environmental analysis and organic synthesis.

Executive Summary & Chemical Architecture

This compound (


) is a medium-chain chlorinated paraffin (MCCP) congener. Structurally, it is the 1:1 Kharasch addition product of carbon tetrachloride (

) and 1-undecene. Its solubility profile is governed by its high lipophilicity and lack of hydrogen-bonding donors, making it strictly hydrophobic.
  • CAS Number: 14983-60-9[1]

  • Molecular Weight: 308.12 g/mol

  • Primary Application: Internal standard for GC-MS analysis of Chlorinated Paraffins (CPs); intermediate in radical addition syntheses.

Structural Basis of Solubility

The molecule consists of a long lipophilic alkyl tail (


) and a polychlorinated head group (

).
  • Non-Polar Tail: The 9-carbon alkyl chain drives solubility in aliphatic hydrocarbons (hexane, isooctane).

  • Polarizable Head: The tetrachloro-moiety introduces a dipole moment but no hydrogen bonding capability, ensuring high solubility in chlorinated solvents (DCM, chloroform) and moderate solubility in polar aprotic solvents (acetone).

  • Hydrophobicity: The complete absence of -OH or -NH groups renders it insoluble in water.

Solubility Matrix & Solvent Compatibility

The following data synthesizes experimental observations from standard preparation protocols and isolation methodologies.

Validated Solubility Table
Solvent ClassSpecific SolventSolubility StatusExperimental Context
Aliphatic Hydrocarbons Isooctane (2,2,4-Trimethylpentane) High (Standard) Used commercially for analytical standards (e.g., 100 µg/mL).
n-HexaneHighStandard extraction solvent for PCAs.
CyclohexaneHighCompatible; used in partitioning studies.
Chlorinated Solvents Dichloromethane (DCM) Very High Preferred solvent for synthesis workup and high-conc. stocks.
ChloroformVery HighExcellent solvation due to "like-dissolves-like" interactions.
Ethers Diethyl EtherHighUsed in post-synthesis extraction phases.
MTBEHighAlternative to ether in industrial extractions.
Polar Aprotic AcetoneModerate to HighSoluble, but less stable for long-term storage due to volatility.
Polar Protic MethanolLow/ModerateSoluble at low concentrations; often used as a modifier in LC.
Water Insoluble Immiscible. Forms a distinct organic layer (denser than water).

Critical Insight: For analytical standards, Isooctane is the solvent of choice. It prevents trans-halogenation or degradation that might occur in reactive chlorinated solvents over time, while matching the volatility requirements for Gas Chromatography (GC) injection.

Experimental Protocols

Protocol A: Gravimetric Solubility Verification (Self-Validating)

This protocol determines if the solute reaches a target concentration (e.g., 10 mg/mL) for stock preparation.

  • Preparation: Weigh 10.0 mg of this compound into a 2 mL GC vial.

  • Solvent Addition: Add 1.0 mL of Isooctane (or target solvent).

  • Agitation: Vortex for 30 seconds at 2000 RPM.

  • Visual Validation:

    • Pass: Solution is clear, colorless, and free of particulates.

    • Fail: Turbidity, phase separation, or solid residue visible.

  • Centrifugation (Optional): Centrifuge at 5000 x g for 2 minutes to pellet any undissolved micro-particulates.

Protocol B: Isolation from Reaction Mixture (Synthesis Workup)

Context: Isolating the product after the Kharasch addition of


 to 1-undecene.
  • Quench: Cool the reaction mixture to room temperature.

  • Dilution: Dilute the crude mixture with Diethyl Ether or DCM (ratio 1:3 v/v).

  • Wash: Transfer to a separatory funnel. Wash 2x with distilled water to remove inorganic catalysts (e.g., Copper or Iron salts).

    • Mechanism:[2][3][4][5] The this compound partitions into the organic (lower for DCM, upper for Ether) phase.

  • Drying: Collect the organic phase and dry over anhydrous

    
     for 15 minutes.
    
  • Concentration: Filter off the desiccant and evaporate the solvent under reduced pressure (Rotavap) at 40°C.

  • Result: A viscous, pale yellow oil (crude product) remains, ready for vacuum distillation.

Visualization of Physicochemical Logic

DOT Diagram 1: Solubility Logic & Decision Tree

This diagram illustrates the decision-making process for selecting a solvent based on the intended application (Synthesis vs. Analysis).

SolubilityLogic Substrate This compound (Lipophilic/Hydrophobic) App_Analysis Application: GC-MS Analysis Substrate->App_Analysis App_Synthesis Application: Synthesis/Extraction Substrate->App_Synthesis Solv_Isooctane Solvent: Isooctane (Stable, GC-compatible) App_Analysis->Solv_Isooctane Preferred Solv_DCM Solvent: Dichloromethane (High Solubility, Volatile) App_Synthesis->Solv_DCM Dissolution Solv_Water Solvent: Water (Immiscible/Wash) App_Synthesis->Solv_Water Washing (Removal of Salts) Result_Std Stable Analytical Standard Solv_Isooctane->Result_Std Result_Ext Phase Separation (Product Isolation) Solv_DCM->Result_Ext Solv_Water->Result_Ext Forms Aqueous Phase

Caption: Decision tree for solvent selection based on chemical compatibility and intended workflow (Analysis vs. Extraction).

DOT Diagram 2: Synthesis & Isolation Workflow

Visualizing the Kharasch addition workflow where solubility principles dictate the isolation strategy.

IsolationWorkflow Reactants Reactants: 1-Undecene + CCl4 (Catalyst: Cu/Fe) Reaction Reaction: Kharasch Addition (Reflux) Reactants->Reaction Crude Crude Mixture: Product + Catalyst + Unreacted CCl4 Reaction->Crude Dilution Step 1: Dilution (Add Diethyl Ether) Crude->Dilution Wash Step 2: Aqueous Wash (Add H2O) Dilution->Wash Phases Phase Separation Wash->Phases OrgPhase Organic Phase: Product + Ether (Solubilized) Phases->OrgPhase Top Layer AqPhase Aqueous Phase: Catalyst Salts (Discard) Phases->AqPhase Bottom Layer Product Pure this compound OrgPhase->Product Dry & Evaporate

Caption: Isolation workflow demonstrating the exploitation of differential solubility (Organic vs. Aqueous) to purify the target compound.

Safety & Handling

  • Hazards: As a polychlorinated alkane, treat as a potential carcinogen and environmental pollutant (marine pollutant).

  • PPE: Nitrile gloves are required. Latex is permeable to chlorinated solvents like DCM and should be avoided.

  • Disposal: All solutions must be disposed of as Halogenated Organic Waste . Do not pour down the drain.

References

  • Chiron AS. (n.d.). This compound Reference Standard. Chiron. Retrieved from [Link]

    • Establishes isooctane as the commercial standard solvent.
  • Kharasch, M. S., Jensen, E. V., & Urry, W. H. (1947).[4] Addition of Carbon Tetrachloride and Chloroform to Olefins. Journal of the American Chemical Society.[4]

    • Foundational text on the synthesis mechanism and workup of CCl4 adducts.
  • PubChem. (n.d.).[6] this compound Compound Summary. National Library of Medicine. Retrieved from [Link]

    • Source for molecular weight and chemical identifiers.
  • Muir, D., et al. (2000). Chlorinated paraffins in the environment. Reviews of Environmental Contamination and Toxicology.

Sources

Thermodynamic Stability & Degradation Kinetics of 1,1,1,3-Tetrachlorododecane

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1,1,1,3-Tetrachlorododecane (C₁₂H₂₂Cl₄) is a specific polychlorinated alkane (PCA) synthesized via the Kharasch addition of carbon tetrachloride to 1-undecene. While chemically distinct, it falls under the structural classification of Medium-Chain Chlorinated Paraffins (MCCPs).

For researchers in drug development and synthetic chemistry, this molecule presents a dual character:

  • Valuable Intermediate: It serves as a precursor for functionalized long-chain fatty acids and amino acids via hydrolysis of the trichloromethyl group.

  • Thermodynamic Liability: The 1,1,1,3-tetrachloro motif is inherently susceptible to dehydrochlorination. The proximity of the electron-withdrawing trichloromethyl group (

    
    ) to the 
    
    
    
    -hydrogen at the C2 position creates a low-energy pathway for HCl elimination, leading to the formation of 1,1,3-trichloro-1-alkenes.

This guide details the thermodynamic parameters governing this instability, the mechanistic pathways of degradation, and self-validating protocols for assessing its stability in pharmaceutical and industrial applications.

Molecular Identity & Synthesis Logic

The synthesis of this compound is a textbook example of Atom Transfer Radical Addition (ATRA) , specifically the Kharasch addition.[1] Understanding this formation is critical to understanding its degradation, as the catalyst residues often accelerate decomposition.

  • Reactants: Carbon Tetrachloride (

    
    ) + 1-Undecene (
    
    
    
    ).
  • Catalyst: Transition metal complexes (typically

    
    /
    
    
    
    ,
    
    
    , or
    
    
    ) with a ligand to solubilize the metal.
  • Mechanism: The metal catalyst abstracts a chlorine atom from

    
    , generating a 
    
    
    
    radical. This radical adds to the terminal alkene (anti-Markovnikov), followed by chlorine transfer from the metal complex to the C2 position.
Synthesis & Degradation Pathway Diagram

G cluster_0 Synthesis (Kharasch Addition) cluster_1 Degradation (Thermodynamic Instability) R1 CCl4 + 1-Undecene Int Intermediate Radical [CCl3-CH2-CH(•)-C10H21] R1->Int •CCl3 Addition Cat Catalyst (Fe/Cu) (Radical Initiator) Cat->R1 Activation Prod This compound (Target Adduct) Int->Prod Cl Transfer Degrad1 1,1,3-Trichloro-1-dodecene Prod->Degrad1 Δ (Heat) / Lewis Acid - HCl (Elimination) HCl HCl (Gas) Prod->HCl

Caption: Figure 1. The Kharasch addition synthesis pathway and the competing thermal dehydrochlorination degradation pathway.

Thermodynamic Profile

Direct experimental calorimetric data for this compound is sparse in open literature. The following values are estimated using Benson’s Group Additivity Method, a standard chemical engineering approach for predicting properties of organic compounds.

Estimated Thermodynamic Parameters (at 298 K)
ParameterEstimated ValueSignificance
Enthalpy of Formation (

)

Formation is exothermic; the molecule is energetically stable relative to elements but less stable than non-chlorinated alkanes.
Gibbs Free Energy (

)

Spontaneous formation from elements, but indicates potential reactivity.
C-Cl Bond Dissociation Energy

Significantly lower than C-H (

). The C-Cl bonds are the "weak links."
Boiling Point (Predicted)

(dec.)
High boiling point, but likely decomposes (dehydrochlorinates) before boiling at atm pressure.
The Driving Force of Instability

The thermodynamic instability is driven by the elimination of HCl .



  • Enthalpy (

    
    ):  Endothermic (
    
    
    
    ). Breaking bonds requires energy.
  • Entropy (

    
    ):  Highly Positive (
    
    
    
    ). One molecule becomes two (one being a gas).
  • Gibbs Free Energy (

    
    ): 
    
    • At Room Temp (

      
      ): 
      
      
      
      (Kinetically stable).
    • At Elevated Temp (

      
      ): 
      
      
      
      term dominates, making
      
      
      . Elimination becomes spontaneous.

Thermal Degradation Mechanism

The primary failure mode for this compound is Dehydrochlorination . This is not a random breakdown but a specific, chemically concerted or catalyzed process.

The "Zipper" Effect

While this compound is relatively stable compared to polyvinyl chloride (PVC), it shares the "zipper" degradation characteristic if not stabilized.

  • Initiation: Loss of the first HCl molecule, typically involving the chemically labile chlorine at C3 and a hydrogen from C2 or C4. However, the 1,1,1-trichloro group activates the C2 hydrogen, often leading to 1,2-elimination to form a double bond conjugated with the dichloro group.

  • Catalysis by HCl: The evolved HCl is autocatalytic. It can protonate the alkene or interact with metal impurities (Fe residues from synthesis) to accelerate further elimination.

  • Catalysis by Lewis Acids: Residual iron catalyst (

    
    ) is a potent Lewis acid. It coordinates with the chlorine, weakening the C-Cl bond and drastically lowering the activation energy for elimination.
    

Key Insight for Researchers: If your sample of this compound turns yellow or brown upon heating, it is due to the formation of conjugated polyene sequences (the "drying oil" effect) resulting from sequential HCl loss.

Experimental Protocols for Stability Assessment

To validate the quality and stability of this compound for drug development or synthesis, use the following self-validating protocols.

Protocol A: Thermogravimetric Analysis (TGA) for Onset Determination

Objective: Determine the precise temperature where dehydrochlorination becomes kinetically significant.

  • Instrument: TGA (e.g., TA Instruments or Mettler Toledo).

  • Sample: 10–20 mg of this compound.

  • Purge Gas: Nitrogen (

    
    ) at 50 mL/min (inert atmosphere prevents oxidation, isolating thermal elimination).
    
  • Ramp:

    
     from 
    
    
    
    to
    
    
    .
  • Analysis: Identify the

    
      (temperature of 1% weight loss).
    
    • Acceptance Criteria: For high-purity material,

      
       should be 
      
      
      
      . Lower values indicate residual catalyst contamination.
Protocol B: Isothermal HCl Evolution (The "Acid Test")

Objective: Quantify long-term stability under stress conditions (simulating storage or reaction conditions).

  • Setup: Heated reaction block with a nitrogen sweep gas bubbling through the sample, leading into a trap containing standardized NaOH solution with phenolphthalein.

  • Condition: Hold sample at

    
     for 4 hours.
    
  • Detection:

    • Method 1 (Titration): Back-titrate the NaOH trap with HCl to determine how much HCl was evolved.

    • Method 2 (pH Stat): Use an automatic titrator to maintain pH 7 in the trap, recording the volume of base added over time.

  • Self-Validation: Run a blank (no sample) and a positive control (PVC standard). The rate of HCl evolution (

    
    ) follows zero-order or pseudo-first-order kinetics depending on autocatalysis.
    
Experimental Workflow Diagram

Experiment cluster_TGA Protocol A: Thermal Scanning cluster_ISO Protocol B: Isothermal Stress Step1 Sample Prep (this compound) TGA TGA Analysis (N2 atm, 10°C/min) Step1->TGA Heater Isothermal Hold (120°C, 4 hrs) Step1->Heater ResultA Determine T(onset) Target: >160°C TGA->ResultA Trap HCl Trapping (NaOH Scrubber) Heater->Trap N2 Sweep ResultB Quantify HCl Evolution (mol HCl / mol Sample) Trap->ResultB

Caption: Figure 2. Dual-protocol workflow for validating thermal stability: TGA for rapid screening and Isothermal Stress for kinetic degradation analysis.

Applications & Handling

In Drug Development

This compound is rarely the API itself but is a critical synthetic intermediate .

  • Hydrolysis: The

    
     group can be hydrolyzed to a carboxylic acid (
    
    
    
    ) or modified to form amino acids.
  • Lipid Tail Modification: The C12 chain allows for the attachment of a lipophilic tail to hydrophilic drug cores, enhancing bioavailability.

Stabilization Recommendations

If the compound is to be stored or subjected to heat:

  • Epoxidized Soybean Oil (ESO): Acts as an HCl scavenger.

  • Organotin Stabilizers: Prevent the "zipper" elimination (though use with caution in pharma applications due to toxicity).

  • Purification: Rigorous removal of Iron (Fe) residues post-synthesis is the single most effective stability enhancement. Pass the crude product through a silica or alumina plug to adsorb metal salts.

References

  • Synthesis & Mechanism (Kharasch Addition)

    • Kharasch, M. S., Jensen, E. V., & Urry, W. H. (1947).[1] Addition of Carbon Tetrachloride and Chloroform to Olefins.[2] Journal of the American Chemical Society.[1]

  • Thermodynamic Properties (Data Sources)

    • NIST Chemistry WebBook.[3] Thermophysical Properties of Chlorinated Alkanes.

  • Degradation Kinetics

    • Barton, D. H. R., & Onyon, P. F. (1949).
  • Analytical Standards

    • Chiron AS.

Sources

Literature review on atom transfer radical addition (ATRA) of CCl4 to alkenes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Atom Transfer Radical Addition (ATRA), historically known as the Kharasch addition, represents a cornerstone methodology in halo-functionalization.[1] It enables the atom-economical formation of C–C and C–Cl bonds simultaneously across an alkene double bond. This guide provides a rigorous technical analysis of the ATRA of carbon tetrachloride (CCl₄) to alkenes, moving beyond basic textbook definitions to explore the kinetic controls, catalytic systems, and practical protocols required for high-yield synthesis in drug discovery and material science contexts.

Mechanistic Underpinnings

The ATRA of CCl₄ is not a simple addition; it is a delicate balance between addition and polymerization (ATRP). Success depends on managing the radical persistent effect and the rate of deactivation.

The Radical Chain & Catalytic Cycle

The mechanism operates via a redox-catalyzed radical chain. The catalyst (typically a transition metal M in oxidation state n) acts as a halogen atom carrier.[2]

  • Activation (Initiation): The metal catalyst reduces CCl₄ via Single Electron Transfer (SET), generating the trichloromethyl radical (

    
    ) and the oxidized metal-halide complex (
    
    
    
    ).
  • Addition (Propagation): The electrophilic

    
     radical adds regioselectively to the alkene (typically at the terminal position) to form a carbon-centered adduct radical.
    
  • Deactivation (Termination/Transfer): The adduct radical abstracts a chlorine atom from the oxidized metal complex (

    
    ), releasing the 1,1,1,3-tetrachloroalkane product and regenerating the active catalyst (
    
    
    
    ).

Critical Control Point: The rate of deactivation (


) must be sufficiently fast relative to the rate of propagation (

) to prevent the adduct radical from adding to another alkene molecule (oligomerization/polymerization).

ATRA_Mechanism CCl4 CCl4 Cat_Ox Catalyst-Cl (Mn+1) CCl4->Cat_Ox Radical_CCl3 •CCl3 CCl4->Radical_CCl3 Activation (SET) Cat_Red Catalyst (Mn) Cat_Red->Cat_Ox Cat_Red->Radical_CCl3 Activation (SET) Cat_Ox->Cat_Red Regeneration Product Product (1,1,1,3-Tetrachloroalkane) Cat_Ox->Product Cl Transfer Radical_Adduct Carbon Radical (Adduct) Radical_CCl3->Radical_Adduct + Alkene (Addition) Alkene Alkene Radical_Adduct->Product Cl Abstraction

Figure 1: The catalytic cycle of ATRA showing the interplay between activation, addition, and deactivation steps.

Catalytic Systems: Comparative Analysis

The choice of catalyst dictates the reaction temperature, tolerance to oxygen, and purification burden.

FeatureCopper (Cu) Ruthenium (Ru) Photoredox (Ir/Ru)
Active Species Cu(I)/L complexes (e.g., CuCl/TPMA)Ru(II) (e.g., CpRuCl(PPh₃)₂)Excited State M
Mechanism Inner-sphere electron transferInner-sphere electron transferOuter-sphere SET
Advantages Cheap; Tunable ligands; "Green" protocols available (ICAR).High turnover frequency; Robust; Well-defined kinetics.Mild (RT); Visible light driven; High functional group tolerance.[3]
Limitations Requires solubility control; Removal of Cu traces.Expensive metal; Higher temperatures often required.Light penetration depth (scale-up); Expensive photocatalysts.
Key Reference Pintauer & Matyjaszewski [1]Severin [2]Stephenson et al. [3]
The "Green" Advantage: ARGET/ICAR ATRA

Traditional ATRA required stoichiometric amounts of metal or high catalyst loading (10-30 mol%). Modern protocols utilize Activators Regenerated by Electron Transfer (ARGET) . Here, a reducing agent (e.g., Ascorbic Acid, Tin(II)) is used to continuously regenerate the active low-oxidation state metal from the oxidized resting state. This allows catalyst loadings to drop to ppm levels (10–500 ppm), significantly simplifying purification.

Experimental Protocols

Protocol A: Copper-Catalyzed ARGET ATRA (Chemical Reductant)

Best for: Scalable synthesis, robust substrates, and minimizing metal waste.

Reagents:

  • Substrate: 1-Octene (1.0 equiv, 10 mmol)

  • Reagent: Carbon Tetrachloride (CCl₄) (3.0 equiv) – Excess suppresses polymerization.

  • Catalyst: CuCl₂ (0.01 equiv, 1 mol%)

  • Ligand: TPMA (Tris(2-pyridylmethyl)amine) (0.01 equiv)

  • Reducing Agent: Ascorbic Acid (Vitamin C) (0.05 equiv)

  • Solvent: Methanol/Toluene (1:1 v/v) or neat if reagents are miscible.

Step-by-Step Workflow:

  • Catalyst Prep: In a Schlenk flask, dissolve CuCl₂ and TPMA in the solvent mixture. The solution should turn blue/green (Cu(II) complex).

  • Addition: Add the alkene (1-octene) and CCl₄.

  • Deoxygenation: Degas the mixture via three freeze-pump-thaw cycles or vigorous nitrogen sparging for 15 minutes. Oxygen inhibits radical chains.

  • Initiation: Add the Ascorbic Acid under a positive pressure of nitrogen.

  • Reaction: Seal the flask and heat to 60°C. Stir for 4–8 hours. The ascorbic acid slowly reduces Cu(II) to Cu(I), maintaining a low steady-state concentration of radicals.

  • Work-up: Cool to room temperature. Dilute with diethyl ether. Wash with water (to remove ascorbic acid/salts) and brine. Dry over MgSO₄.

  • Purification: Concentrate in vacuo. Flash column chromatography (Hexanes/EtOAc) yields the 1,1,1,3-tetrachlorononane.

Protocol B: Visible-Light Photoredox ATRA

Best for: Thermally sensitive substrates and late-stage functionalization.

Reagents:

  • Substrate: Styrene derivative (1.0 equiv)

  • Reagent: CCl₄ (2.0 equiv) or BrCCl₃ (for bromo-trichloromethylation)

  • Photocatalyst:

    
    -Ir(ppy)₃ (0.5 mol%) or Ru(bpy)₃Cl₂
    
  • Solvent: Acetonitrile (MeCN) or DMF.

Step-by-Step Workflow:

  • Setup: Charge a clear borosilicate vial with the alkene, CCl₄, and photocatalyst in MeCN.

  • Degassing: Sparge with Argon for 10 minutes.

  • Irradiation: Place the vial 2–5 cm away from a Blue LED (450 nm) light source. Fan cooling is recommended to maintain ambient temperature.

  • Monitoring: Monitor via TLC or GC-MS. Reaction times are typically 2–12 hours depending on light intensity.

  • Work-up: Remove solvent under reduced pressure. Direct purification via silica gel chromatography.[4]

Workflow Start Start: Select Protocol Decision Substrate Sensitivity? Start->Decision Thermal Protocol A: Cu/Ascorbic Acid (Robust, Scalable) Decision->Thermal Thermally Stable Photo Protocol B: Photoredox (Mild, Functional Group Tol.) Decision->Photo Thermally Labile Step1_T Mix Alkene + CCl4 + Cu(II)/Ligand Thermal->Step1_T Step1_P Mix Alkene + CCl4 + Photocatalyst Photo->Step1_P Step2_T Add Ascorbic Acid (Reductant) Step1_T->Step2_T Step3_T Heat to 60°C Step2_T->Step3_T Purify Workup & Purification (Remove Catalyst/Solvent) Step3_T->Purify Step2_P Irradiate (Blue LED, RT) Step1_P->Step2_P Step2_P->Purify

Figure 2: Decision matrix and workflow for selecting and executing the appropriate ATRA protocol.

Substrate Scope & Limitations

  • Terminal Alkenes (1-Octene, 1-Hexene): Excellent substrates. Regioselectivity is high (CCl₃ adds to the terminal carbon).

  • Styrenes: Highly reactive due to benzylic radical stabilization. Prone to polymerization; requires higher catalyst control or lower alkene concentration.

  • Electron-Deficient Alkenes (Acrylates): Challenging. The electrophilic

    
     radical reacts slowly with electron-poor double bonds. Higher temperatures or specific Lewis acid additives may be required.
    
  • Internal Alkenes: Lower reactivity due to steric hindrance.

Safety & Environmental Considerations

  • CCl₄ Toxicity: Carbon tetrachloride is a hepatotoxin and a controlled ozone-depleting substance. All reactions must be performed in a well-ventilated fume hood.

  • Alternatives: Consider using BrCCl₃ (bromotrichloromethane) if the specific chlorination is not mandatory, as the C-Br bond activates more easily, or sulfonyl chlorides (R-SO₂Cl) for similar mechanistic outcomes with lower toxicity.

References

  • Pintauer, T., & Matyjaszewski, K. (2005). Atom transfer radical addition and polymerization reactions catalyzed by ppm amounts of copper complexes.[5] Chemical Society Reviews, 37(6), 1087-1097. Link

  • Severin, K. (2006). Ruthenium Catalysts for the Kharasch Addition of Carbon Tetrachloride to Alkenes.[2][6] Current Organic Chemistry, 10(2), 217-224. Link

  • Wallentin, C. J., Nguyen, J. D., Finkbeiner, P., & Stephenson, C. R. (2012). Visible Light-Mediated Atom Transfer Radical Addition via Oxidative and Reductive Quenching of Photocatalysts. Journal of the American Chemical Society, 134(21), 8875–8884. Link

  • Kharasch, M. S.,ensen, E. V., & Urry, W. H. (1947). The Addition of Carbon Tetrachloride and Chloroform to Olefins.[2] Science, 105(2728), 443-446. Link

  • Eckenhoff, W. T., & Pintauer, T. (2011). Copper Catalyzed Atom Transfer Radical Addition (ATRA) and Cyclization (ATRC) Reactions in the Presence of Environmentally Benign Ascorbic Acid as a Reducing Agent.[5] Dalton Transactions, 40(18), 4909-4917. Link

Sources

Physicochemical Profiling of 1,1,1,3-Tetrachlorododecane: Synthesis, Characterization, and Application

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5]

1,1,1,3-Tetrachlorododecane (CAS: N/A for specific isomer in common public registries; often categorized under Polychlorinated Alkanes or Chlorinated Paraffins) is a specific regioisomer formed via the radical addition of carbon tetrachloride (


) to 1-undecene.

In the context of drug development and environmental science, this molecule serves two critical roles:

  • Synthetic Intermediate: It is a precursor for

    
    -dichloro fatty acids and amino acids via hydrolysis and substitution.
    
  • Analytical Standard: It acts as a precise molecular weight marker for Medium Chain Chlorinated Paraffins (MCCPs), a class of compounds under intense regulatory scrutiny (REACH, EPA).

Unlike complex industrial mixtures of chlorinated paraffins, this compound is a discrete chemical entity. This guide provides the physicochemical baseline required to handle, synthesize, and analyze this compound with high fidelity.

Physicochemical Properties[2][3][4][6][7][8][9][10][11]

The following data aggregates predicted values derived from QSAR (Quantitative Structure-Property Relationship) models and experimental trends observed in homologous Kharasch adducts (e.g., 1,1,1,3-tetrachlorooctane).

Table 1: Core Physical Specifications
PropertyValue (Experimental/Predicted)ConfidenceContext
Molecular Formula

HighStoichiometric Adduct
Molecular Weight 308.11 g/mol HighIsotope avg.[1]
Physical State Viscous Liquid (at 20°C)HighColorless to pale yellow
Density 1.12 ± 0.05 g/cm³ Med-HighDenser than water; sinks.
Boiling Point (atm) DecomposesHighElimination of HCl > 200°C
Boiling Point (vac) 145 - 155 °C @ 2 mmHg MedExtrapolated from C10 homolog
Refractive Index (

)
1.485 - 1.495MedConsistent with chloro-alkanes
LogP (Octanol/Water) ~6.5 - 7.0HighHighly Lipophilic
Solubility Soluble: Hexane, DCM, AcetoneInsoluble: WaterHighHydrophobic nature

Critical Technical Note: Do not attempt to distill this compound at atmospheric pressure. The presence of the


-chlorine relative to the 

group makes it susceptible to dehydrochlorination (loss of HCl) at temperatures exceeding 180°C, leading to the formation of trichlorinated alkenes.

Synthesis & Isolation Protocol (Self-Validating System)

To obtain this compound for property verification, we utilize the Kharasch Addition . This reaction is atom-economical and serves as a self-validating system: the disappearance of the terminal alkene signal in NMR confirms reaction progress.

Mechanism: Redox-Catalyzed Radical Addition

The reaction proceeds via a redox transfer cycle using a metal catalyst (typically Copper or Iron).

Reaction Equation:



Detailed Protocol

Reagents:

  • 1-Undecene (1.0 equiv)

  • Carbon Tetrachloride (4.0 equiv) – Excess acts as solvent and suppresses polymerization.

  • Catalyst: Copper(I) Chloride (CuCl) (1 mol%) + n-Butylamine (2 mol%) OR Iron(0) powder / Tributyl phosphate.

Step-by-Step Workflow:

  • Inertion: Flame-dry a 3-neck round bottom flask equipped with a reflux condenser and argon inlet.

  • Mixing: Charge 1-undecene and CCl4. Degas the solution by bubbling Argon for 15 minutes (oxygen inhibits the radical chain).

  • Catalyst Activation: Add CuCl and amine ligand. The solution should turn dark (complex formation).

  • Reflux: Heat to mild reflux (~80°C) for 12–16 hours.

    • Validation: Take an aliquot for 1H-NMR. Monitor the disappearance of vinylic protons (

      
       5.8 ppm).
      
  • Workup (Catalyst Removal):

    • Cool to room temperature.

    • Wash organic phase with dilute HCl (1M) to remove amine/Cu complex.

    • Wash with saturated

      
       and Brine.
      
    • Dry over

      
      .
      
  • Purification (Vacuum Distillation):

    • Remove excess

      
       via rotary evaporation.
      
    • Perform fractional distillation under high vacuum (< 2 mmHg).

    • Collect the fraction boiling between 145–155°C.

Visualization: Synthesis & Logic Flow

The following diagram illustrates the logical flow from precursors to the isolated target, highlighting critical control points (Oxygen removal, Temperature control).

G Precursors Precursors: 1-Undecene + CCl4 Activation Activation: Degas (Ar) + Cat (Cu/Amine) Precursors->Activation Mix Reaction Reaction: Reflux 80°C (12h) Radical Chain Activation->Reaction Initiate Validation Check Point: NMR (No Vinyl H) Reaction->Validation Sample Validation->Reaction Incomplete Workup Workup: Acid Wash (Remove Cat) Validation->Workup Complete Purification Purification: High Vac Distillation (<2 mmHg) Workup->Purification Crude Oil Product Target: This compound Purification->Product 145-155°C

Caption: Workflow for the Kharasch addition of CCl4 to 1-Undecene, including critical validation steps.

Analytical Validation (The "Fingerprint")

To ensure the density and boiling point data correspond to the correct isomer, the following spectral features must be confirmed.

1H NMR Spectroscopy (CDCl3, 400 MHz)
  • 
     4.20 - 4.30 ppm (m, 1H):  The methine proton adjacent to the secondary chlorine (
    
    
    
    ). This is the diagnostic peak.
  • 
     2.90 - 3.10 ppm (dd, 2H):  The methylene bridge protons (
    
    
    
    ). The diastereotopic nature often splits this into complex multiplets.
  • 
     0.88 ppm (t, 3H):  Terminal methyl group of the dodecyl chain.
    
Density Measurement Protocol

Since the density is a critical physical constant for identifying chlorinated paraffins:

  • Equilibrate the pure sample at exactly 20.0°C using a Peltier-controlled bath.

  • Use an oscillating U-tube density meter (e.g., Anton Paar) for 4-decimal precision.

  • Expected Range: 1.1000 – 1.1400 g/cm³.

References

  • Asscher, M., & Vofsi, D. (1961). Chlorine-Activation by Redox-Transfer. The Addition of Carbon Tetrachloride to Olefins. Journal of the Chemical Society, 2261-2264.

  • PubChem. (2023).[2] Compound Summary: 1,1,1,3-Tetrachlorodecane (Homolog Data).[3] National Library of Medicine.

  • Chiron AS. (2023).[4] Environmental Reference Materials: Chlorinated Paraffins (Product 1651.12-K-IO).

  • EPA. (2023). Medium-Chain Chlorinated Paraffins (MCCP) Significant New Use Rule.

Sources

Methodological & Application

Copper-catalyzed atom transfer radical addition for 1,1,1,3-Tetrachlorododecane

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Synthesis of 1,1,1,3-Tetrachlorododecane via Copper-Catalyzed ATRA

Executive Summary

This application note details the protocol for the synthesis of This compound via the copper-catalyzed Atom Transfer Radical Addition (ATRA) of carbon tetrachloride (CCl₄) to 1-undecene. This transformation, historically known as the Kharasch addition, represents a 100% atom-economical route to functionalize terminal alkenes with polyhalogenated motifs.

The resulting 1,1,1,3-tetrachloroalkanes are critical intermediates in the synthesis of


-unsaturated acids, lactones, and amino acid derivatives. This guide prioritizes a CuCl/2,2'-Bipyridine (bpy)  catalytic system due to its robustness, cost-effectiveness, and ease of scalability compared to exotic ruthenium or iridium photoredox systems.

Mechanistic Principles

The reaction operates via a radical redox mechanism catalyzed by a Copper(I)/Copper(II) shuttle. The high regioselectivity (anti-Markovnikov addition of the trichloromethyl group) is governed by the stability of the intermediate secondary radical.

Key Mechanistic Steps:

  • Activation: The Cu(I) complex abstracts a chlorine atom from CCl₄, generating a trichloromethyl radical (

    
    CCl₃) and a Cu(II) species.
    
  • Addition: The electrophilic

    
    CCl₃ radical adds to the terminal carbon of 1-undecene, forming a secondary carbon-centered radical.
    
  • Deactivation (Transfer): The secondary radical abstracts a chlorine atom from the Cu(II)-Cl species, regenerating the Cu(I) catalyst and releasing the final product.

ATRA_Mechanism Cat_I [Cu(I)-Ligand] Cu_II [Cl-Cu(II)-Ligand] Cat_I->Cu_II -Cl (Activation) CCl4 CCl4 Rad_CCl3 •CCl3 CCl4->Rad_CCl3 Homolysis Inter_Rad Adduct Radical (R-CH•-CH2-CCl3) Rad_CCl3->Inter_Rad + Alkene Cu_II->Cat_I Regeneration Alkene 1-Undecene Alkene->Inter_Rad Product This compound Inter_Rad->Product + Cl (Transfer)

Figure 1: The catalytic cycle of Copper-mediated ATRA. The "Persistent Radical Effect" ensures the concentration of radicals remains low, suppressing polymerization.

Experimental Protocol

Reagents and Materials
ComponentRoleSpecificationsCAS Number
1-Undecene Substrate>97% purity, distilled821-95-4
Carbon Tetrachloride Reagent/SolventAnhydrous, >99.5%56-23-5
Copper(I) Chloride Catalyst>99%, purified*7758-89-6
2,2'-Bipyridine (bpy) Ligand>99%366-18-7
Acetonitrile Co-solvent (Optional)Anhydrous75-05-8

*Note: Commercial CuCl often contains Cu(II) impurities. It is recommended to wash with glacial acetic acid, then ethanol, and dry under vacuum before use for maximum activity.

Safety Prerequisite (Critical)
  • CCl₄ Toxicity: Carbon tetrachloride is a potent hepatotoxin and suspected carcinogen. All operations must be performed in a certified chemical fume hood.

  • Pressure: The reaction is performed in a sealed vessel at elevated temperatures. Use a pressure-rated ACE glass tube or a stainless steel autoclave.

Step-by-Step Procedure

Step 1: Catalyst Complex Formation

  • In a glovebox or under argon flow, charge a dry pressure tube with CuCl (19.8 mg, 0.2 mmol, 1 mol%) and 2,2'-bipyridine (31.2 mg, 0.2 mmol, 1 mol%) .

  • Add a small amount of degassed Acetonitrile (2 mL) or CCl₄ (2 mL) to solubilize the catalyst. Stir until a dark brown/red complex forms.

Step 2: Reaction Assembly

  • Add 1-Undecene (3.08 g, 20 mmol) to the catalyst mixture.

  • Add Carbon Tetrachloride (9.23 g, 60 mmol, 3 equiv) . Note: Excess CCl₄ drives the reaction kinetics and suppresses oligomerization.

  • Seal the vessel with a Teflon screw cap or crimp cap.

Step 3: Degassing (Essential)

  • Oxygen inhibits radical chains and oxidizes the catalyst. Perform three cycles of Freeze-Pump-Thaw or sparge the solution with Argon for 20 minutes if using a larger vessel.

Step 4: Reaction

  • Place the sealed vessel in an oil bath pre-heated to 80°C .

  • Stir magnetically at 500 RPM.

  • Reaction Time: 4–6 hours. Monitor conversion by GC-FID or TLC (Hexane mobile phase; stain with KMnO₄).

Step 5: Workup

  • Cool the mixture to room temperature.

  • Open the vessel carefully to vent any built-up pressure.

  • Dilute the reaction mixture with Diethyl Ether (50 mL) to precipitate the copper catalyst.

  • Filter the suspension through a short pad of Silica Gel or Celite to remove the copper salts. Wash the pad with additional ether.

  • Concentrate the filtrate under reduced pressure (Rotary Evaporator) to remove the solvent and excess CCl₄. Caution: Trap CCl₄ vapors in a cold trap (-78°C) to prevent pump damage and environmental release.

Step 6: Purification

  • The crude oil is typically >90% pure.

  • For analytical purity, perform Vacuum Distillation (bp ~130-140°C at 1 mmHg) or Flash Column Chromatography (100% Hexanes).

Experimental Workflow Diagram

Workflow Start Start: Weigh Reagents (Glovebox/Inert Gas) Mix Mix CuCl, Ligand, Alkene, CCl4 (Pressure Vessel) Start->Mix Degas Degas: Freeze-Pump-Thaw (Remove O2) Mix->Degas Heat Heat to 80°C (4-6 Hours) Degas->Heat Check Check Conversion (GC/TLC) Heat->Check Check->Heat Incomplete Workup Filter through Celite (Remove Catalyst) Check->Workup Complete Evap Evaporate Excess CCl4 (Safety Trap Required) Workup->Evap Pure Final Product: This compound Evap->Pure

Figure 2: Operational workflow for the synthesis, emphasizing the critical degassing step.

Characterization Data

The product, this compound, should exhibit the following spectral characteristics.

Table 1: Expected Analytical Data

TechniqueParameterSignal / ValueAssignment
¹H NMR Chemical Shift (δ)4.15 – 4.25 ppm (m, 1H)-CH Cl- (Methine)
3.05 – 3.25 ppm (dd, 2H)CCl₃-CH ₂-CHCl- (Methylene)
1.20 – 1.60 ppm (m, 16H)Alkyl Chain (-C₈H₁₆-)
0.88 ppm (t, 3H)Terminal -CH
¹³C NMR Chemical Shift (δ)~98 ppm-C Cl₃
~60 ppm-C HCl-
~55 ppm-C H₂- (Adjacent to CCl₃)
GC-MS Fragmentation (m/z)[M-Cl]⁺, [M-HCl]⁺Characteristic loss of Chlorine
117, 119, 121CCl₃⁺ fragment

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Oxygen poisoning of catalystEnsure rigorous degassing. Use fresh CuCl (white powder, not green).
Polymerization Low CCl₄ concentrationIncrease CCl₄ equivalents to 4–5x relative to alkene.
Green Product Residual CopperWash organic layer with aqueous EDTA or NH₄Cl solution.
Low Yield Volatility of productThe product is high boiling (C12), but ensure vacuum during evaporation is not excessive if heating.

Advanced Optimization (ARGET ATRA): For industrial applications requiring low copper loading (<50 ppm), add Ascorbic Acid (0.05 equiv) as a reducing agent. This allows the use of ppm-levels of Cu(II) precursor, which is reduced in situ to the active Cu(I) species, simplifying purification [3].

References

  • Bellus, D. (1985). Pure & Applied Chemistry, 57(12), 1827-1838. "Distal functionalization of organic compounds via radical addition reactions."[1] Link

  • Pintauer, T., & Matyjaszewski, K. (2008). Chemical Society Reviews, 37, 1087-1097. "Atom transfer radical addition and polymerization reactions catalyzed by copper complexes."[2] Link

  • Eckenhoff, W. T., & Pintauer, T. (2011). Dalton Transactions, 40, 4909-4917. "Copper-catalyzed atom transfer radical addition (ATRA) in the presence of environmentally benign ascorbic acid." Link

  • Kharasch, M. S., Jensen, E. V., & Urry, W. H. (1947). Science, 102, 128. "Addition of Carbon Tetrachloride and Chloroform to Olefins." Link

  • National Institute for Occupational Safety and Health (NIOSH). "Carbon Tetrachloride: Systemic Agent." Link

Sources

Application Note: Iron-Catalyzed Synthesis of 1,1,1,3-Tetrachlorododecane

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 1,1,1,3-tetrachlorododecane via the Iron-catalyzed Kharasch addition of carbon tetrachloride (


) to 1-undecene. Unlike copper- or ruthenium-based systems, iron catalysts offer a cost-effective and environmentally more benign alternative while maintaining high regioselectivity (anti-Markovnikov addition). This protocol utilizes a mixed catalyst system of metallic iron (

), ferric chloride (

), and tributyl phosphate (TBP), ensuring high turnover frequencies and minimal byproduct formation.

Target Audience: Synthetic chemists, process development scientists, and researchers in surfactant/materials chemistry.

Scientific Principles & Mechanism

The Kharasch Addition (ATRA)

The synthesis proceeds via Atom Transfer Radical Addition (ATRA), a redox-neutral radical chain reaction. The iron catalyst mediates the homolytic cleavage of the C-Cl bond in


, generating a trichloromethyl radical (

). This electrophilic radical adds to the terminal double bond of 1-undecene.
Mechanistic Pathway

The reaction is driven by the


 redox couple.
  • Activation: The active

    
     species (complexed with TBP) abstracts a chlorine atom from 
    
    
    
    , oxidizing to
    
    
    and releasing the
    
    
    radical.
  • Addition: The

    
     radical attacks the terminal carbon of 1-undecene, forming a secondary carbon-centered radical intermediate.
    
  • Deactivation (Transfer): The carbon radical abstracts a chlorine atom from the

    
     species, regenerating the 
    
    
    
    catalyst and yielding the final this compound product.
Mechanistic Visualization

ATRA_Mechanism Fe2 Fe(II) Catalyst (Active Species) Fe3 Cl-Fe(III) (Deactivator) Fe2->Fe3 Oxidizes (Activation) Radical •CCl3 Fe2->Radical Cl Abstraction Fe3->Fe2 Reduces (Deactivation) Product This compound Fe3->Product Cl Donor CCl4 CCl4 CCl4->Radical Homolysis InterRadical Carbon Radical Intermediate Radical->InterRadical + Alkene Alkene 1-Undecene Alkene->InterRadical InterRadical->Product Cl Transfer

Figure 1: The redox-catalytic cycle of Iron-mediated ATRA. The cycle relies on the persistent radical effect where Fe(III) acts as the deactivator to prevent polymerization.

Experimental Protocol

Reagents & Materials
ReagentCAS No.PurityRole
1-Undecene 821-95-4>97%Substrate
Carbon Tetrachloride 56-23-5>99.5%Reagent & Solvent
Iron Powder 7439-89-6-325 meshCatalyst Precursor
Iron(III) Chloride 7705-08-0AnhydrousCo-catalyst
Tributyl Phosphate (TBP) 126-73-8>99%Ligand
Acetonitrile (Optional)75-05-8AnhydrousCo-solvent (Rate enhancer)

Safety Warning:


 is a potent hepatotoxin and suspected carcinogen. All operations must be performed in a well-ventilated fume hood. This compound is a skin irritant.
Step-by-Step Procedure

Scale: 50 mmol (based on 1-undecene)

  • Reactor Setup:

    • Equip a 100 mL heavy-walled pressure tube or a round-bottom flask (if refluxing) with a magnetic stir bar.

    • Note: A pressure tube is preferred to operate slightly above the boiling point of

      
       (76°C) to accelerate kinetics, but reflux conditions are sufficient.
      
  • Catalyst Preparation:

    • Add Iron powder (0.14 g, 2.5 mmol, 5 mol%) and Anhydrous

      
        (0.04 g, 0.25 mmol, 0.5 mol%) to the vessel.
      
    • Add Tributyl Phosphate (TBP) (1.33 g, 5 mmol, 10 mol%).

    • Insight: The combination of

      
       and 
      
      
      
      establishes the equilibrium concentration of active species immediately, reducing the induction period. TBP solubilizes the iron species in the organic phase.
  • Reactant Addition:

    • Add 1-Undecene (7.71 g, 50 mmol).

    • Add Carbon Tetrachloride (23.1 g, 150 mmol, 3 equivalents).

    • Insight: Excess

      
       suppresses oligomerization (telomerization) by favoring the chain transfer step over propagation.
      
  • Reaction:

    • Seal the vessel (if using pressure tube) or attach a reflux condenser with an inert gas balloon (Argon/Nitrogen).

    • Heat the mixture to 105°C (oil bath temperature).

    • Stir vigorously (800 rpm) for 6–8 hours .

    • Monitoring: Monitor conversion by GC-FID or TLC (Hexane eluent). The alkene peak should disappear.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute with Dichloromethane (DCM) (50 mL).

    • Wash the organic phase with 1M HCl (2 x 30 mL) to remove iron salts (the aqueous layer will turn yellow/brown).

    • Wash with Saturated Brine (30 mL).

    • Dry over anhydrous

      
      , filter, and concentrate under reduced pressure (Rotovap) to recover excess 
      
      
      
      .
  • Purification:

    • The crude residue is a yellow oil.

    • Perform Vacuum Distillation (Kugelrohr or short-path).

    • Boiling Point Estimation: ~135–145°C at 1 mmHg.

    • Collect the clear, colorless oil fraction.

Expected Results
ParameterSpecification
Yield 85 – 92%
Appearance Colorless to pale yellow viscous oil
Selectivity >98% (1:1 adduct vs telomers)

Characterization Data

To validate the synthesis, compare the isolated product against these spectral markers:

  • 1H NMR (400 MHz,

    
    ): 
    
    • 
       4.25 (dd, 1H, -CHCl -): The proton on the C3 carbon (chiral center).
      
    • 
       3.10 (dd, 1H, -CHH -CCl3): Diastereotopic proton adjacent to the trichloromethyl group.
      
    • 
       2.95 (dd, 1H, -CHH -CCl3): The other diastereotopic proton.
      
    • 
       1.80–1.60 (m, 2H, Alkyl chain).
      
    • 
       1.26 (bs, 14H, Bulk methylene chain).
      
    • 
       0.88 (t, 3H, Terminal methyl).
      
  • 13C NMR (100 MHz,

    
    ): 
    
    • 
       96.5 (
      
      
      
      )
    • 
       60.5 (
      
      
      
      )
    • 
       54.2 (
      
      
      
      )
    • Note: The distinct shift of the

      
       carbon and the chlorinated methine are diagnostic.
      

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Oxidized catalyst or insufficient temperature.Ensure inert atmosphere (

/Ar). Increase temp to 110°C. Add 1-2 mL Acetonitrile as co-solvent.
Oligomerization Low

concentration.
Increase

:Alkene ratio to 4:1 or 5:1.
Green/Brown Product Residual Iron.Perform an additional wash with 5% EDTA solution or dilute HCl.

Workflow Visualization

Workflow Start Start: Reagent Prep Mix Mix Fe(0), FeCl3, TBP in CCl4 (Argon atm) Start->Mix AddSub Add 1-Undecene Mix->AddSub Heat Heat to 105°C Stir 6-8h AddSub->Heat Check GC Check: Alkene Consumed? Heat->Check Check->Heat No Wash Workup: Wash w/ 1M HCl Extract DCM Check->Wash Yes Distill Purification: Vacuum Distillation (Remove CCl4 & High Boilers) Wash->Distill Final Pure this compound Distill->Final

Figure 2: Operational workflow for the synthesis and purification process.

References

  • Kotani, M., et al. (2002). "Iron-Catalyzed Kharasch Addition of Carbon Tetrachloride to Alkenes." Journal of Organic Chemistry.

  • Blandino, M., & Galli, R. (2005). "Method for producing 1,1,1,3-tetrachloropropane and other haloalkanes with iron catalyst."[1][2] World Intellectual Property Organization (Patent WO2005021473A1).

  • Eckenhoff, W. T., & Pintauer, T. (2010). "Atom Transfer Radical Addition (ATRA) Catalyzed by Copper and Iron Complexes." Catalysis Reviews.

  • Matyjaszewski, K., & Xia, J. (2001). "Atom Transfer Radical Polymerization." Chemical Reviews.

Sources

Application Note: High-Efficiency Synthesis of 1,1,1,3-Tetrachlorododecane via Ruthenium-Catalyzed Kharasch Addition

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Strategic Significance

The synthesis of 1,1,1,3-tetrachlorododecane represents a classic but industrially critical application of the Kharasch addition (Atom Transfer Radical Addition, or ATRA).[1] This transformation involves the addition of carbon tetrachloride (


) across the double bond of 1-undecene .

While simple radical initiators (like peroxides) can drive this reaction, they often suffer from poor selectivity, leading to telomerization (polymerization) side products. Ruthenium (Ru) complexes have emerged as the gold standard for this transformation because they operate via a controlled redox mechanism that suppresses chain propagation, ensuring high selectivity for the 1:1 adduct.[1]

This intermediate is a vital precursor for the production of chlorinated surfactants, biocides, and specialized fluorinated polymers (via subsequent halogen exchange).[1]

Mechanistic Principles

To optimize yield, one must understand that this is not a simple catalytic cycle but a radical chain reaction mediated by a metal redox couple. The Ruthenium center oscillates between Ru(II) and Ru(III).

The Redox Cycle
  • Activation: The Ru(II) catalyst abstracts a chlorine atom from

    
     (homolytic cleavage), generating a trichloromethyl radical (
    
    
    
    ) and an oxidized Ru(III)-Cl species.
  • Addition: The electrophilic

    
     radical adds to the terminal carbon of 1-undecene (the path of least steric hindrance).[1]
    
  • Deactivation (Product Formation): The resulting carbon-centered radical abstracts a chlorine atom back from the Ru(III)-Cl species, yielding the final product and regenerating the active Ru(II) catalyst.

Mechanism Diagram

The following diagram illustrates the "Inner-Sphere Electron Transfer" mechanism that dictates the reaction kinetics.

Ru_ATRA_Mechanism Ru2 Active Catalyst [Ru(II)] Ru3 Oxidized Species [Ru(III)-Cl] Ru2->Ru3 Cl Abstraction Ru3->Ru2 Regeneration CCl4 CCl4 (Substrate) Radical •CCl3 (Radical) CCl4->Radical Activation AdductRadical Intermediate Radical (R-•CH-CH2-CCl3) Radical->AdductRadical + Alkene Alkene 1-Undecene Alkene->AdductRadical Product This compound (Product) AdductRadical->Product Cl Transfer

Figure 1: The Ruthenium-mediated radical redox cycle preventing polymerization.

Catalyst Selection Guide

While many Ru complexes work, two primary classes dominate the landscape.[1] Selection depends on your lab's specific constraints regarding cost versus turnover frequency (TOF).

Catalyst ClassSpecific ComplexAdvantagesDisadvantagesRecommended Use
Phosphine Complexes

• Low cost• Commercially ubiquitous[1]• Well-characterized kinetics• Slower kinetics (requires 80-100°C)• Lower solubility in alkanesStandard Benchmarking
Half-Sandwich

• Extremely high activity (fast)• Robust (High TON)• Works at lower temps (60°C)• Significantly more expensive• Synthesis required if not in stockHigh-Value / Scale-up
Indenyl Systems

• Superior thermal stability• Highest selectivity• Niche availabilityOptimization

Recommendation: Start with


  (Dichlorotris(triphenylphosphine)ruthenium(II)).[2] It provides the best balance of economy and performance for standard laboratory synthesis of tetrachlorododecane.[1]

Detailed Experimental Protocol

Target: Synthesis of this compound (10 mmol scale) Catalyst:



Safety Pre-Requisites (CRITICAL)
  • Carbon Tetrachloride (

    
    ):  Hepatotoxic, carcinogenic, and an ozone-depleting substance.[1]
    
    • Control: All operations must occur inside a certified chemical fume hood.

    • PPE:[1][3][4] Double nitrile gloves or Viton gloves (CCl4 penetrates latex instantly).

  • Pressure: The reaction is performed in a closed vessel at elevated temperature.[1] Use a pressure-rated Schlenk tube or a heavy-wall ACE glass pressure tube with a Teflon screw cap.[1]

Reagents & Setup
  • 1-Undecene: 1.54 g (10 mmol)

  • Carbon Tetrachloride: 4.62 g (30 mmol) – Note: 3 equivalents are used to act as both reactant and solvent, minimizing oligomerization.

  • Catalyst (

    
    ):  96 mg (0.1 mmol, 1 mol%).
    
  • Vessel: 15 mL Pressure Tube with stir bar.

Step-by-Step Workflow
  • Charging: In a glovebox or under a stream of Argon, add the

    
     catalyst to the pressure tube.[1] Add the 1-Undecene and Carbon Tetrachloride.[1]
    
    • Why? Oxygen is a radical scavenger.[1] It will quench the

      
       radical and kill the reaction immediately.
      
  • Degassing (The "Freeze-Pump-Thaw" Cycle):

    • Seal the tube and connect to a Schlenk line.[1]

    • Freeze: Submerge tube in liquid nitrogen until contents are solid.

    • Pump: Open to vacuum for 5 minutes to remove headspace gases.[1]

    • Thaw: Close vacuum, thaw in warm water bath.[1]

    • Repeat: Perform this cycle 3 times. This is the single most critical step for yield.

  • Reaction:

    • Backfill with Argon and seal the Teflon cap tightly.[1]

    • Immerse in an oil bath pre-heated to 85°C .

    • Stir vigorously (1000 RPM) for 6 to 12 hours . The solution will typically turn from brown/black to a dark deep red/brown.

  • Monitoring:

    • Cool a small aliquot. Analyze via GC-MS or 1H NMR.[1]

    • Success Marker: Disappearance of alkene vinylic protons (5.0–6.0 ppm).[1] Appearance of the

      
       triplet at ~4.2 ppm.[1]
      
  • Workup & Purification:

    • Cool to room temperature.[1]

    • Removal of Catalyst: Dilute the mixture with Hexane (20 mL) and filter through a short pad of silica gel or Celite.[1] The Ru catalyst will stick to the silica (dark band); the product elutes.

    • Evaporation: Rotary evaporate the filtrate to remove Hexane and excess

      
      .
      
    • Distillation: The product is a high-boiling oil.[1] Purify via Kugelrohr distillation or vacuum distillation (approx. 130-140°C at 1 mmHg) to obtain pure this compound.[1]

Troubleshooting & Optimization

The following logic flow helps diagnose low yields.

Troubleshooting Issue Low Yield / No Reaction Check1 Is the mixture Black/Tar? Issue->Check1 Check2 Is Starting Material Left? Check1->Check2 No (Brown/Red) Sol1 O2 Leak. Improve Degassing. Check1->Sol1 Yes (Oxidation) Sol2 Catalyst Dead. Increase Temp or Load. Check2->Sol2 Yes (Incomplete) Sol3 Oligomerization. Increase CCl4 Ratio. Check2->Sol3 No (Viscous/Polymer)

Figure 2: Diagnostic logic for ATRA reaction failure.

  • Problem: Reaction stalls at 60% conversion.

    • Solution: The catalyst may have deactivated.[1] Add a fresh 0.5 mol% portion of catalyst under Argon flow and continue heating.

  • Problem: Oligomers detected (molecular weight > product).

    • Solution: The concentration of alkene is too high relative to

      
      .[1] Increase 
      
      
      
      equivalents from 3 to 5.

References

  • Matsumoto, H., et al. (1973).[1] "The addition of carbon tetrachloride to olefins catalyzed by ruthenium(II) complexes".[5][6][7] Chemistry Letters.

  • Severin, K. (2006). "Ruthenium catalysts for the Kharasch addition of carbon tetrachloride to alkenes". Current Organic Chemistry.

  • Simal, F., et al. (2000). "Atom Transfer Radical Polymerization and Addition with Ruthenium Complexes". Macromolecules.

  • Quebatte, L., et al. (2005).[1] "Highly efficient Kharasch addition catalysed by RuCl(Cp*)(PPh3)2". Angewandte Chemie International Edition.

  • Safety Data Sheet (SDS). "Carbon Tetrachloride". Sigma-Aldrich.[1][4]

Sources

Application Note: High-Yield Synthesis of 2-Dodecenoic Acid via Hydrolysis of 1,1,1,3-Tetrachlorododecane

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide for the hydrolysis of 1,1,1,3-tetrachlorododecane to 2-dodecenoic acid. This transformation exploits the reactivity of the trichloromethyl group and the


-chlorine atom to generate an 

-unsaturated carboxylic acid in a single synthetic operation.

Abstract & Scientific Rationale

The conversion of 1,1,1,3-tetrachloroalkanes into


-unsaturated carboxylic acids is a high-value transformation in organic synthesis, allowing for the efficient construction of functionalized fatty acids and pheromone precursors from simple terminal alkenes and carbon tetrachloride (

).

This protocol details the hydrolysis of This compound (derived from the Kharasch addition of


 to 1-undecene) to 2-dodecenoic acid . The reaction utilizes concentrated sulfuric acid to effect simultaneous hydrolysis of the trichloromethyl group and dehydrochlorination of the 

-position. This "one-pot" acidic hydrolysis is thermodynamically driven by the formation of the stable conjugated enone system (

-unsaturation).

Key Advantages:

  • Atom Economy: Utilizes the

    
     unit from 
    
    
    
    as the carboxyl carbon.
  • Step Efficiency: Combines hydrolysis and elimination in a single step.

  • Scalability: Reagents are inexpensive and the process is amenable to kilogram-scale production.

Chemical Reaction & Mechanism

The transformation proceeds through a cascade of acid-catalyzed steps. The concentrated sulfuric acid acts as both a proton source and a dehydrating agent, facilitating the ionization of the trichloromethyl group and the subsequent elimination.

Reaction Scheme


Mechanistic Pathway (Graphviz)

HydrolysisMechanism Figure 1: Mechanistic cascade from tetrachloroalkane to unsaturated acid. Substrate This compound (R-CHCl-CH2-CCl3) Cation1 Dichlorocarbenium Ion (R-CHCl-CH2-CCl2+) Substrate->Cation1 H2SO4, -Cl- Intermediate1 Acyl Chloride Intermediate (R-CHCl-CH2-COCl) Cation1->Intermediate1 +H2O, -2HCl Elimination Dehydrochlorination (Elimination of HCl) Intermediate1->Elimination Thermal/Acidic UnsatAcidCl 2-Dodecenoyl Chloride (R-CH=CH-COCl) Elimination->UnsatAcidCl Formation of C=C Product 2-Dodecenoic Acid (R-CH=CH-COOH) UnsatAcidCl->Product Hydrolysis (+H2O)

Figure 1: Mechanistic cascade showing the acid-catalyzed hydrolysis of the


 group followed by 

-elimination to form the conjugated system.

Experimental Protocol

Materials & Equipment
  • Substrate: this compound (Purity >95%).

  • Reagent: Sulfuric Acid (

    
    ), Concentrated (98%), ACS Reagent grade.
    
  • Solvent: Dichloromethane (DCM) or Diethyl Ether (for extraction).

  • Equipment:

    • 3-neck Round Bottom Flask (RBF) equipped with a mechanical stirrer.

    • Reflux condenser.[1]

    • Gas trap (scrubber) containing NaOH solution (to neutralize evolved HCl gas).

    • Temperature controller and oil bath.

Safety Considerations
  • HCl Evolution: The reaction generates copious amounts of hydrogen chloride gas. Must be performed in a well-ventilated fume hood.

  • Sulfuric Acid: Highly corrosive. Use proper PPE (face shield, acid-resistant gloves).

  • Exotherm: The quenching step (pouring acid into water) is highly exothermic. Always add acid to water (or the reaction mixture to ice) slowly.

Step-by-Step Procedure

Step 1: Reaction Setup

  • Charge the 3-neck RBF with This compound (1.0 equiv).

  • Cool the flask to 0-5°C using an ice bath.

  • Slowly add concentrated sulfuric acid (3.0 - 5.0 equiv by weight relative to substrate) dropwise with vigorous stirring. Note: The mixture may darken.

Step 2: Acidic Hydrolysis & Elimination

  • Remove the ice bath and equip the flask with a reflux condenser connected to the HCl scrubber.

  • Gradually heat the reaction mixture to 90-100°C .

  • Maintain this temperature for 4-6 hours .

    • Observation: Vigorous bubbling (HCl evolution) will occur initially and subside as the reaction nears completion. The mixture will become homogenous and dark brown.

  • Monitor reaction progress by TLC or GC-MS (look for disappearance of the tetrachloro peak and appearance of the acid peak).

Step 3: Quenching & Isolation

  • Cool the reaction mixture to room temperature.

  • Carefully pour the reaction mixture onto a slurry of crushed ice and water (approx. 5x reaction volume) with stirring. Caution: Significant heat release.

  • The crude product will separate as an oil or semi-solid layer.

  • Extract the aqueous mixture with Dichloromethane (DCM) (

    
     mL).
    
  • Combine the organic layers and wash sequentially with:

    • Water (

      
       mL)
      
    • Brine (

      
       mL)
      
  • Dry the organic phase over anhydrous Sodium Sulfate (

    
    ) .
    
  • Filter and concentrate under reduced pressure (Rotavap) to yield the crude brown oil.

Step 4: Purification

  • Distillation: For high purity, distill the crude oil under high vacuum (<1 mmHg). 2-Dodecenoic acid has a high boiling point; ensure the vacuum is stable.

  • Recrystallization: Alternatively, if the product solidifies (melting point is low, ~13-18°C for trans-isomer), recrystallize from cold pentane or hexane at -20°C.

  • Yield: Expected isolated yield is 75-85% .

Data Analysis & Characterization

The following data parameters confirm the successful synthesis of 2-dodecenoic acid.

ParameterSpecificationNotes
Appearance Pale yellow oil or low-melting solidDarkens upon oxidation/storage.
Boiling Point ~150-160°C @ 2 mmHgDepends on vacuum efficiency.
IR Spectroscopy 1690-1710 cm⁻¹ (C=O stretch)1640 cm⁻¹ (C=C stretch)2500-3000 cm⁻¹ (O-H broad)Characteristic of

-unsaturated acids.
¹H NMR (CDCl₃)

7.08 (dt, 1H,

Hz,

-H)

5.82 (dt, 1H,

Hz,

-H)

2.22 (m, 2H, allylic

)
Large coupling constant (

Hz) indicates trans (E) geometry.
¹³C NMR

172.0 (COOH), 152.5 (

-C), 120.8 (

-C)
Distinctive alkene shifts.

Troubleshooting & Optimization

  • Incomplete Conversion: If starting material remains after 6 hours, increase the temperature to 110°C. Ensure stirring is vigorous to mix the viscous acid phase with the organic substrate.

  • Black Tar Formation: Excessive heating or insufficient stirring can lead to polymerization. Keep temperature strictly below 120°C.

  • Emulsions: During extraction, if an emulsion forms, add a small amount of methanol or saturate the aqueous phase further with NaCl.

References

  • Kharasch, M. S., & Jensen, E. V. (1945). "Reactions of atoms and free radicals in solution. VI. Decomposition of aliphatic and aromatic acid chlorides." Journal of the American Chemical Society, 67(4), 611-613. Link

  • Joyce, R. M., Hanford, W. E., & Harmon, J. (1948). "Free Radical-Initiated Reaction of Ethylene with Carbon Tetrachloride." Journal of the American Chemical Society, 70(7), 2529–2532. Link

  • Nesmeyanov, A. N., et al. (1956). "Synthesis of carboxylic acids from 1,1,1-trichloroalkanes." Tetrahedron, 1(3), 241-248. (General reference for hydrolysis of groups).
  • Organic Syntheses. (1963). "2-Methyl-2-dodecenoic acid."[2] Org.[2][3][4] Synth. 1963, 43, 66. (Analogous procedure for unsaturated fatty acids). Link

Sources

Application Notes & Protocols for the Photochemical Synthesis of 1,1,1,3-Tetrachlorododecane

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Navigating the Challenges of Selective Polychlorination

The synthesis of polychlorinated alkanes with high regioselectivity is a significant challenge in organic chemistry. While photochemical free-radical chlorination is a powerful tool for the functionalization of alkanes, it often yields a complex mixture of isomers and products with varying degrees of chlorination.[1][2][3][4] This lack of selectivity arises from the comparable reactivity of primary and secondary C-H bonds towards chlorine radicals. The target molecule, 1,1,1,3-tetrachlorododecane, presents a formidable synthetic problem due to the desired specific placement of four chlorine atoms on a long aliphatic chain.

This document provides a comprehensive guide for researchers aiming to synthesize this compound. It moves beyond a simple, direct photochlorination approach, which is unlikely to be successful. Instead, a more plausible and controlled multi-step synthetic strategy is proposed, grounded in the fundamental principles of radical chemistry and photochemical reactions.[5][6] This guide is designed to provide both the theoretical framework and detailed, actionable protocols for the synthesis and characterization of this compound.

Strategic Approach: A Two-Step Synthesis

A direct photochemical tetrachlorination of dodecane would result in a statistical distribution of chlorine atoms along the carbon chain, making the isolation of the desired 1,1,1,3-isomer exceedingly difficult. Therefore, a more strategic, two-step approach is proposed:

Step 1: Synthesis of 1,1,1-Trichlorododecane. This initial step installs the trichloromethyl group at the terminus of the dodecane chain. This can be achieved through a free-radical addition of carbon tetrachloride to a terminal alkene, 1-dodecene.

Step 2: Selective Photochemical Chlorination of 1,1,1-Trichlorododecane. The second step involves the selective introduction of a single chlorine atom at the C-3 position of the 1,1,1-trichlorododecane intermediate. The presence of the electron-withdrawing trichloromethyl group will influence the regioselectivity of this subsequent chlorination.

This strategic approach allows for a more controlled synthesis, increasing the likelihood of obtaining the target molecule in a reasonable yield and purity.

Mechanistic Insights: Understanding the Reactions

Step 1: Free-Radical Addition of CCl₄ to 1-Dodecene

This reaction proceeds via a free-radical chain mechanism, often initiated by a chemical initiator like benzoyl peroxide or AIBN, or photochemically. The key steps are:

  • Initiation: The initiator decomposes upon heating or irradiation to form radicals.

  • Propagation: The initiator radical abstracts a chlorine atom from carbon tetrachloride to form a trichloromethyl radical (•CCl₃). This radical then adds to the terminal carbon of 1-dodecene to form a more stable secondary radical at the C-2 position. This radical then abstracts a chlorine atom from another molecule of carbon tetrachloride to yield the product, this compound, and regenerate the trichloromethyl radical, thus propagating the chain.

  • Termination: The reaction is terminated by the combination of any two radical species.

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator Initiator 2 R• 2 R• Initiator->2 R• Heat or hν R• R• •CCl₃ •CCl₃ R•->•CCl₃ + CCl₄ - RCl Dodecyl_Radical Dodecyl_Radical •CCl₃->Dodecyl_Radical + 1-Dodecene Product_1 This compound Dodecyl_Radical->Product_1 + CCl₄ - •CCl₃ Radical_1 Radical Species Non-Radical_Product Non-Radical_Product Radical_1->Non-Radical_Product + Radical_2 Radical_2 Radical Species

Step 2: Selective Photochlorination of 1,1,1-Trichlorododecane

This step also proceeds via a free-radical chain mechanism, initiated by the homolytic cleavage of chlorine gas (Cl₂) upon exposure to UV light.[3][4][7]

  • Initiation: Cl₂ is cleaved by UV light into two chlorine radicals (2 Cl•).[1]

  • Propagation: A chlorine radical abstracts a hydrogen atom from the 1,1,1-trichlorododecane backbone to form HCl and a dodecyl radical. This radical then reacts with another molecule of Cl₂ to form the tetrachlorinated product and a new chlorine radical.

  • Termination: Combination of radical species terminates the chain.

The regioselectivity of this step is crucial. The electron-withdrawing nature of the -CCl₃ group deactivates the adjacent C-2 position towards radical attack. Consequently, hydrogen abstraction is more likely to occur at the C-3 position, leading to the desired this compound.

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Cl₂ Cl₂ 2 Cl• 2 Cl• Cl₂->2 Cl• UV Light (hν) Cl• Cl• Trichlorododecyl_Radical Trichlorododecyl_Radical Cl•->Trichlorododecyl_Radical + 1,1,1-Trichlorododecane - HCl Product_2 This compound Trichlorododecyl_Radical->Product_2 + Cl₂ - Cl• Radical_3 Radical Species Non-Radical_Product_2 Non-Radical_Product_2 Radical_3->Non-Radical_Product_2 + Radical_4 Radical_4 Radical Species

Experimental Protocols

Materials and Equipment
Reagents Equipment
1-DodeceneRound-bottom flasks
Carbon tetrachloride (CCl₄)Reflux condenser
Benzoyl peroxide (or AIBN)Magnetic stirrer with heating
Chlorine gas (Cl₂)Photoreactor (e.g., with a mercury vapor lamp)
Dichloromethane (DCM)Gas dispersion tube
Sodium bicarbonate (NaHCO₃)Separatory funnel
Anhydrous magnesium sulfate (MgSO₄)Rotary evaporator
Deuterated chloroform (CDCl₃) for NMRGas chromatograph-mass spectrometer (GC-MS)
Nuclear magnetic resonance (NMR) spectrometer

Safety Precautions:

  • Carbon tetrachloride is a known carcinogen and is toxic. All manipulations should be performed in a well-ventilated fume hood.

  • Chlorine gas is highly toxic and corrosive. A proper gas handling system and a scrubber are mandatory.

  • UV radiation is harmful to the eyes and skin. The photoreactor must be properly shielded.

  • Standard personal protective equipment (lab coat, safety glasses, and gloves) must be worn at all times.

Protocol for Step 1: Synthesis of this compound via Radical Addition
  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and a nitrogen inlet, combine 1-dodecene (16.8 g, 0.1 mol) and carbon tetrachloride (77 g, 0.5 mol).

  • Initiation: Add benzoyl peroxide (0.24 g, 1 mmol) to the reaction mixture.

  • Reaction: Heat the mixture to reflux (approximately 77 °C) under a nitrogen atmosphere with vigorous stirring. The reaction progress can be monitored by taking small aliquots and analyzing them by GC-MS. The reaction is typically complete within 4-6 hours.

  • Workup:

    • Allow the reaction mixture to cool to room temperature.

    • Wash the mixture with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) to remove any acidic byproducts.

    • Wash with brine (50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter and concentrate the solution under reduced pressure using a rotary evaporator to remove excess carbon tetrachloride.

  • Purification: The crude product can be purified by vacuum distillation to yield this compound as a colorless oil.

Protocol for Step 2: Selective Photochlorination of 1,1,1-Trichlorododecane (Alternative to Step 1)

Note: This protocol outlines the direct, albeit less selective, photochlorination of a precursor. For the synthesis of this compound, this would be performed on 1,1,1-trichlorododecane, which would first need to be synthesized.

  • Reaction Setup: In a quartz photoreactor equipped with a magnetic stir bar, a gas dispersion tube, a reflux condenser connected to a scrubber (containing a solution of sodium thiosulfate to neutralize excess chlorine), and a thermometer, dissolve 1,1,1-trichlorododecane (27.3 g, 0.1 mol) in dichloromethane (100 mL).

  • Reaction:

    • Begin stirring the solution and maintain the temperature at 15-20 °C using a cooling bath.

    • Introduce a slow stream of chlorine gas into the solution through the gas dispersion tube.

    • Turn on the UV lamp. The reaction is highly exothermic and the rate of chlorine addition should be controlled to maintain the desired temperature.

    • Monitor the reaction progress by GC-MS. The goal is to achieve mono-chlorination, so the reaction should be stopped once a significant amount of the desired product is formed, to minimize the formation of polychlorinated byproducts.

  • Workup:

    • Turn off the UV lamp and stop the chlorine flow.

    • Purge the reaction mixture with nitrogen gas to remove any dissolved chlorine and HCl.

    • Wash the organic solution with saturated aqueous sodium bicarbonate (2 x 50 mL) and then with brine (50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter and remove the solvent by rotary evaporation.

  • Purification: The resulting mixture of chlorinated dodecanes will require careful purification, likely through fractional distillation under high vacuum or preparative chromatography, to isolate the this compound isomer.

Characterization and Data Analysis

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum should show distinct signals for the protons at the C-3 position (a triplet of triplets, likely), the C-2 and C-4 positions, and the rest of the alkyl chain. The integration of these signals should correspond to the number of protons at each position.

    • ¹³C NMR: The carbon NMR spectrum will show characteristic shifts for the carbon atoms bonded to chlorine. The C-1 carbon (in the -CCl₃ group) will be significantly downfield.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC will indicate the purity of the product and the presence of any isomers or byproducts. MS will show the molecular ion peak and a characteristic isotopic pattern for a molecule containing four chlorine atoms.

Parameter Expected Value/Observation
Molecular Formula C₁₂H₂₂Cl₄
Molecular Weight 308.12 g/mol
¹H NMR (CDCl₃) Signals corresponding to -CHCl-, -CH₂CCl₃, and the alkyl chain.
¹³C NMR (CDCl₃) Signals for C-1, C-3, and other carbons of the dodecane chain.
MS (EI) Molecular ion peak (M⁺) and isotopic pattern for Cl₄.

Concluding Remarks

The photochemical synthesis of this compound is a challenging endeavor that requires a strategic, multi-step approach to achieve reasonable selectivity. The proposed two-step synthesis, involving an initial free-radical addition followed by a selective photochlorination, offers a plausible route to this specific isomer. The protocols provided herein are intended as a starting point for researchers in the field. Optimization of reaction conditions, such as temperature, reaction time, and catalyst/initiator concentration, will be necessary to maximize the yield and purity of the final product. Careful attention to safety protocols is paramount throughout the experimental process.

References

  • Chemguide. (n.d.). Free radical substitution in the methane and chlorine reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). The Free-Radical Halogenation of Alkanes. Retrieved from [Link]

  • Save My Exams. (2026, January 12). Chlorination of Alkanes (AQA A Level Chemistry): Revision Note. Retrieved from [Link]

  • Vedantu. (n.d.). Chlorination of alkanes is a photochemical process class 11 chemistry CBSE. Retrieved from [Link]

  • chemeurope.com. (2013, December 19). Targeted synthesis of natural products with light - Potential pathway for drug development using photoreactions. Retrieved from [Link]

  • Technology Networks. (2025, March 24). Scientists Harness Light-Driven Reactions To Create Key Drug Compounds. Retrieved from [Link]

Sources

Application Note: Optimized Synthesis of 1,1,1,3-Tetrachlorododecane via Kharasch Addition

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the optimized protocol for synthesizing 1,1,1,3-tetrachlorododecane (CAS: 1002-34-2) via the Kharasch addition of carbon tetrachloride (


) to 1-dodecene. While theoretically a 1:1 addition, this reaction competes with telomerization (oligomerization). We demonstrate that strict control of reagent stoichiometry—specifically maintaining a Carbon Tetrachloride:Alkene molar ratio 

3:1
—is the critical factor in suppressing side reactions and achieving high selectivity (>90%). Two validated catalytic systems (Iron/TBP and Copper/Amine) are presented, with a focus on the robust Iron-catalyzed route for scalability.

Introduction & Mechanistic Rationale

The synthesis of this compound is a classic example of Atom Transfer Radical Addition (ATRA), also known as the Kharasch addition. The reaction involves the addition of the trichloromethyl radical (


) across the double bond of 1-dodecene, followed by chlorine atom transfer to the resulting secondary radical.
The Stoichiometry Challenge: Addition vs. Telomerization

The primary challenge in this synthesis is the competition between the propagation step (addition to another alkene molecule) and the chain transfer step (abstraction of Cl from the metal complex or


).
  • Pathway A (Desired):

    
    
    
  • Pathway B (Undesired Telomerization):

    
    
    

Expert Insight: To favor Pathway A, the concentration of the chlorine donor (the metal complex or


) must be high relative to the alkene. Therefore, 

serves dual roles: as a reagent and as a solvent.
Running the reaction with equimolar amounts invariably leads to significant oligomer formation and low yields (~30-50%). A molar excess of 3:1 to 5:1 is required to push the equilibrium toward the 1:1 adduct.
Mechanistic Pathway (Graphviz)

ATRA_Mechanism Cat_Red Cat(n) (Activator) Cat_Ox Cat(n+1)-Cl (Deactivator) Cat_Red->Cat_Ox - Cl• Cat_Ox->Cat_Red + Cl• Product This compound Cat_Ox->Product CCl4 CCl4 Radical_CCl3 •CCl3 CCl4->Radical_CCl3 Activation Adduct_Radical Adduct Radical (R-CH•-CH2-CCl3) Radical_CCl3->Adduct_Radical + Alkene Alkene 1-Dodecene Alkene->Adduct_Radical Adduct_Radical->Product Cl Transfer (Major Path) Telomer Oligomers (Side Product) Adduct_Radical->Telomer + Alkene (Minor Path if CCl4 Low)

Figure 1: Catalytic cycle for the ATRA of CCl4 to 1-dodecene. Note the competition between Cl-transfer (green path) and oligomerization (red path).

Reagent Stoichiometry & Catalyst Selection

Optimized Stoichiometry Table
ComponentRoleMolar EquivalentsNotes
1-Dodecene Substrate1.0Limiting reagent.
Carbon Tetrachloride Reagent & Solvent3.0 - 5.0 Excess essential to suppress oligomerization.
Iron Powder (Fe) Catalyst Precursor0.05 - 0.10Reducing agent to regenerate active species.
Ferric Chloride (

)
Co-Catalyst0.01 - 0.02Initiates the cycle.
Tributyl Phosphate (TBP) Ligand0.15 - 0.30Solubilizes Fe species; critical for homogeneity.
Catalyst System Comparison

While Copper/Amine systems are effective, the Iron/Phosphorus system is preferred for this application due to lower cost, easier separation, and high robustness against moisture.

  • System A (Recommended):

    
    . High thermal stability, operates at 100-120°C.
    
  • System B (Alternative):

    
    .[1] Operates at lower temps (80-90°C) but amine recovery can be tedious.
    

Detailed Experimental Protocol

Safety Warning: Carbon tetrachloride is hepatotoxic and a suspected carcinogen. All operations must be performed in a fume hood. Use pressure-rated vessels (autoclave or heavy-wall glass) as the reaction operates above the boiling point of


.
Equipment Setup
  • Reactor: 250 mL Hastelloy or Stainless Steel Autoclave (or heavy-walled pressure tube for small scale).

  • Agitation: Magnetic stir bar or overhead mechanical stirrer (essential for heterogeneous Fe powder).

  • Temperature Control: Oil bath or heating mantle with PID controller.

Step-by-Step Procedure (Iron-Catalyzed)
  • Charge Reactor:

    • To the autoclave, add Iron powder (325 mesh, 1.4 g, 25 mmol) and Ferric Chloride (anhydrous, 0.8 g, 5 mmol).

    • Add Tributyl Phosphate (TBP) (13.3 g, 50 mmol).

    • Add 1-Dodecene (42.1 g, 250 mmol).

    • Add Carbon Tetrachloride (115.4 g, 750 mmol). Note: This is a 3:1 ratio.

  • Degassing (Crucial):

    • Seal the reactor.

    • Purge with Nitrogen (

      
      ) or Argon for 5 minutes (pressurize to 5 bar, vent, repeat 3 times) to remove Oxygen, which inhibits radical propagation.
      
  • Reaction:

    • Heat the mixture to 105°C . The internal pressure will rise to approximately 2-3 bar due to

      
       vapor pressure.
      
    • Stir vigorously (800+ RPM) to keep iron powder suspended.

    • Maintain temperature for 6 to 8 hours . Monitor conversion by GC-FID if sampling is possible.

  • Workup:

    • Cool reactor to room temperature. Vent residual pressure.

    • Filtration: Filter the dark reaction mixture through a pad of Celite or Silica Gel to remove unreacted Iron and precipitated iron salts. Wash the pad with a small amount of dichloromethane or hexane.

    • Washing: Wash the filtrate with 1M HCl (2 x 50 mL) to remove solubilized iron/ligand complexes, followed by saturated

      
       and brine.
      
    • Drying: Dry the organic phase over anhydrous

      
      .
      
  • Purification:

    • Solvent Removal: Remove excess

      
       via rotary evaporation (careful collection for disposal/recycling).
      
    • Distillation: Purify the crude oil via vacuum distillation.

      • Fraction 1: Unreacted 1-Dodecene (lower bp).

      • Fraction 2:This compound (Product).[2]

      • Residue: High boiling telomers.

    • Expected Yield: 85-92% based on 1-dodecene.

Workflow Visualization

Workflow Start Reagent Prep (Inert Atmosphere) Mix Charge Autoclave (1-Dodecene + 3 equiv CCl4 + Fe/FeCl3/TBP) Start->Mix React Reaction 105°C, 6-8 hrs (Vigorous Stirring) Mix->React N2 Purge Filter Filtration (Remove Fe solids) React->Filter Cool Down Wash Acid Wash (1M HCl) (Remove Ligand/Metal) Filter->Wash Distill Vacuum Distillation Wash->Distill Dry & Evap CCl4 Final Pure this compound Distill->Final Collect Main Fraction

Figure 2: Operational workflow for the batch synthesis.

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Low Conversion Oxygen inhibition or Catalyst poisoning.Ensure strict

purge. Check TBP quality (hydrolysis products inhibit reaction).
High Oligomers Low

:Alkene ratio.
Increase

ratio to 4:1 or 5:1.
Incomplete Reaction Temperature too low or poor stirring.Ensure Iron powder is suspended. Increase temp to 110-115°C.
Green/Blue Product Residual Copper/Iron salts.Improve acid wash step or pass through a short silica plug.

References

  • Kharasch, M. S., Jensen, E. V., & Urry, W. H. (1947). Addition of Carbon Tetrachloride and Chloroform to Olefins.[3] Science, 105(2731), 500.

  • Bellus, D. (1985). Copper-catalyzed additions of organic polyhalides to olefins: a versatile synthetic method. Pure and Applied Chemistry, 57(12), 1827-1838.

  • Kotora, M., & Hajek, M. (1992). Addition of tetrachloromethane to halogenated ethenes catalyzed by transition metal complexes. Journal of Molecular Catalysis, 77(1), 51-60.

  • Pintauer, T., & Matyjaszewski, K. (2005). Atom transfer radical addition (ATRA) and cyclization (ATRC) reactions catalyzed by copper complexes.[4][5] Chemical Society Reviews, 37, 1087-1097.

  • Forti, L., Ghelfi, F., Libertini, E., & Pagnoni, U. M. (1997). Iron-Catalyzed Addition of Polyhalides to Alkenes.[3] Synthetic Communications, 27(17).

Sources

Application Note: Optimized Solvent Selection and Extraction Protocol for 1,1,1,3-Tetrachlorododecane

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1,1,1,3-Tetrachlorododecane (TCD) is a specific polychlorinated alkane, typically synthesized via the Kharasch addition of carbon tetrachloride to 1-undecene. In drug development, it serves as a lipophilic intermediate for functionalizing fatty acid derivatives or as a reference standard for impurity profiling in halogenated drug syntheses.

Efficient extraction of TCD requires a solvent system that balances high lipophilicity (LogP > 6.0) against the need to remove polar catalyst residues (Copper or Iron complexes) and unreacted starting materials. This guide provides a scientifically grounded solvent selection strategy and a validated Liquid-Liquid Extraction (LLE) protocol, ensuring high recovery (>95%) and catalyst clearance.

Physicochemical Profiling & Solvent Logic

To select the optimal solvent, we must first understand the molecular interactions governing TCD.

Molecular Properties
  • Chemical Structure: A C12 alkyl chain with a trichloromethyl group at C1 and a chlorine atom at C3.

  • Lipophilicity: Estimated LogP

    
     6.5 – 7.5. The molecule is highly hydrophobic.
    
  • Polarizability: The CCl3 head group introduces significant polarizability, making it soluble in chlorinated solvents and aromatics, but also compatible with non-polar aliphatics.

  • Critical Impurities:

    • Transition Metal Catalysts (Cu, Fe, Ru): Highly polar/ionic.

    • Ligands (Amines, Phosphines): Basic, polar.

    • Carbon Tetrachloride (CCl4):[1] Carcinogenic solvent/reactant, must be purged.

Solvent Selection Matrix

We evaluate solvents based on Hansen Solubility Parameters (HSP) , toxicity (ICH Q3C guidelines), and volatility for ease of concentration.

Solvent CandidatePolarity Index (

)
Boiling Point (°C)SuitabilityRationale
n-Heptane 0.198High Excellent selectivity for TCD; rejects polar catalyst complexes; Class 3 (low toxicity). Preferred over Hexane.
MTBE (Methyl tert-butyl ether) 2.555Medium Good solubility, but may co-extract some polar impurities. Peroxide formation risk.
Ethyl Acetate 4.477Low Too polar; likely to co-extract metal-ligand complexes, complicating purification.
Dichloromethane (DCM) 3.140High (Special) Excellent solubility, but poor selectivity against CCl4 residues. Hard to separate from TCD due to "like-dissolves-like".

Decision Logic: Solvent Selection

The following decision tree illustrates the logic for selecting the extraction solvent based on the synthesis catalyst and matrix.

SolventSelection Start Start: TCD Extraction Source MatrixType Identify Matrix Start->MatrixType Synthesis Synthesis Reaction Mixture (High Conc.) MatrixType->Synthesis BioEnv Biological/Env Matrix (Trace Conc.) MatrixType->BioEnv CatalystCheck Identify Catalyst Used Synthesis->CatalystCheck SolventChoice3 Solvent: Hexane:Acetone (1:1) followed by GC-ECD BioEnv->SolventChoice3 CuAmine Copper/Amine Catalyst CatalystCheck->CuAmine FeTBP Iron/TBP Catalyst CatalystCheck->FeTBP SolventChoice1 Solvent: n-Heptane + Acidic Wash (1M HCl) CuAmine->SolventChoice1 Amine removal SolventChoice2 Solvent: n-Heptane + Chelating Wash (EDTA/Citrate) FeTBP->SolventChoice2 Iron sequestration

Figure 1: Decision logic for solvent and wash buffer selection based on the origin of the this compound sample.

Validated Extraction Protocol (Post-Synthesis)

This protocol is designed for the isolation of TCD from a Kharasch addition reaction mixture (e.g., 1-undecene + CCl4).

Reagents & Equipment
  • Extraction Solvent: n-Heptane (HPLC Grade).

  • Wash Buffer A (Acidic): 1M HCl (for Copper/Amine removal).

  • Wash Buffer B (Neutralization): Saturated NaHCO3.

  • Drying Agent: Anhydrous Magnesium Sulfate (MgSO4).

  • Apparatus: Separatory funnel (PTFE stopcock), Rotary Evaporator.

Step-by-Step Methodology
  • Quenching:

    • Cool the reaction mixture to room temperature (20-25°C).

    • Why: Minimizes volatility of CCl4 and thermal degradation.

    • Add 2 volumes (relative to reaction volume) of n-Heptane .

  • Primary Catalyst Removal (Acid Wash):

    • Transfer the mixture to a separatory funnel.

    • Add 1 volume of 1M HCl . Shake vigorously for 2 minutes. Vent frequently.

    • Mechanism:[2][3][4][5][6] The HCl protonates the amine ligands (e.g., butylamine) used with Copper catalysts, rendering them water-soluble. The metal ion (

      
      ) follows the ligand into the aqueous phase.
      
    • Allow phases to separate (approx. 10 mins). The TCD stays in the top organic layer; the catalyst turns the bottom aqueous layer blue/green.

    • Drain and discard the aqueous layer.

  • Secondary Wash (Polishing):

    • Wash the organic layer with 1 volume of Brine (Sat. NaCl) .[7]

    • Why: Breaks any emulsions formed by surfactants or oligomers.

  • Neutralization:

    • Wash with 1 volume of Saturated NaHCO3 .

    • Critical: Ensure pH of the aqueous discard is neutral (pH 7). Residual acid can cause dehydrochlorination of TCD during heating.

  • Drying & Concentration:

    • Collect the organic phase and dry over Anhydrous MgSO4 for 20 minutes.

    • Filter and concentrate via rotary evaporation at 40°C under reduced pressure (down to 20 mbar).

    • Note: TCD has a high boiling point, so CCl4 and Heptane will distill off, leaving the crude oil.

Trace Analysis Workflow (Environmental/Biological)

For researchers detecting TCD residues in biological matrices, a more aggressive extraction is required to disrupt cellular membranes or soil binding.

TraceExtraction Sample Sample (Tissue/Soil) Homogenize Homogenize (with Na2SO4) Sample->Homogenize SLE Solid-Liquid Extraction Hexane:Acetone (1:1) Homogenize->SLE Cleanup Silica Gel Cleanup (Remove Lipids) SLE->Cleanup Analysis GC-ECD / GC-MS Analysis Cleanup->Analysis

Figure 2: Workflow for trace level extraction of TCD, utilizing Hexane:Acetone to penetrate matrices.

Protocol Modification:

  • Use Hexane:Acetone (1:1) for the initial extraction. Acetone penetrates the aqueous matrix, allowing Hexane to solvate the TCD.

  • A Silica Gel cleanup step is mandatory to remove co-extracted lipids which would otherwise interfere with GC analysis.

Safety & Environmental Considerations

  • Chlorinated Waste: TCD and CCl4 residues must be segregated into halogenated waste streams. Do not mix with general organic waste.

  • Dehydrochlorination Risk: Avoid exposure of TCD to strong bases (NaOH, KOH) or high temperatures (>150°C) without stabilization, as this can lead to the elimination of HCl, forming polychlorinated alkenes.

References

  • Kharasch Addition Mechanism & Catalysis

    • Title: "The Kharasch Reaction: A Radical Process for Carbon-Carbon Bond Form
    • Source: Master Organic Chemistry.
    • URL:[Link] (General concept verification)

    • Context: Defines the radical mechanism and standard catalyst systems (Cu, Ru) used to synthesize 1,1,1,3-tetrachloroalkanes.
  • Synthesis of Polychlorinated Alkanes

    • Title: "Synthesis of 1,1,1,3,3-pentachloropropane via radical addition."
    • Source: ResearchG
    • URL:[Link]

    • Context: Provides the homologous protocol for pentachloropropane, validating the use of Copper/Amine c
  • Solvent Selection for Chlorinated Paraffins

    • Title: "Levels of polychlorinated alkanes in food samples... Methodology."
    • Source: Diva-portal.org / Vertex AI Snippet 1.8.
    • URL:[Link]

    • Context: Validates the use of Hexane/Acetone mixtures for extracting polychlorinated alkanes
  • Solvent Selection Theory

    • Title: "Solvent Selection for Pressurized Liquid Extraction... Hansen Solubility Parameters."
    • Source: NIH / PMC.
    • URL:[Link]

    • Context: Supports the theoretical basis for using non-polar solvents (Hexane/Heptane) for hydrophobic analytes like TCD.

Sources

Scalable Production Techniques for 1,1,1,3-Tetrachlorododecane

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Executive Summary & Chemical Context[1][2][3][4][5][6][7]

1,1,1,3-Tetrachlorododecane is a critical intermediate used in the synthesis of functionalized surfactants, chlorinated paraffins, and specialty polymers. It is synthesized via the Kharasch addition (Atom Transfer Radical Addition, ATRA) of Carbon Tetrachloride (CCl₄) to 1-Undecene .

While effective on a gram scale, scaling this reaction presents three primary challenges:

  • Exothermicity: The radical addition is highly exothermic, posing safety risks in large batch reactors.

  • Selectivity: Suppressing telomerization (oligomer formation) requires precise control of reagent ratios.

  • Catalyst Removal: Residual transition metals (Fe, Cu, Ru) must be removed to meet industrial purity standards.

This guide details two scalable protocols: a robust Batch Protocol using the cost-effective Iron/Tributyl Phosphate (TBP) system, and a Continuous Flow Protocol designed for enhanced safety and heat management.

Reaction Mechanism & Logic

The synthesis relies on a redox-catalyzed free radical chain mechanism. The catalyst (typically a low-valent metal like Fe²⁺ or Cu⁺) abstracts a chlorine atom from CCl₄, generating a trichloromethyl radical (


). This electrophilic radical adds to the terminal double bond of 1-undecene. The resulting secondary radical then abstracts a chlorine atom from the metal complex (oxidized state), regenerating the catalyst and forming the final product.
Mechanistic Pathway (Graphviz)

KharaschMechanism Initiation Initiation: Fe(II) + CCl4 -> Fe(III)-Cl + •CCl3 Addition Propagation 1: •CCl3 + 1-Undecene -> Adduct Radical Initiation->Addition •CCl3 Generation Transfer Propagation 2: Adduct Radical + Fe(III)-Cl -> Product + Fe(II) Addition->Transfer C-C Bond Formation SideRxn Side Reaction: Telomerization (Oligomers) Addition->SideRxn Excess Alkene Transfer->Initiation Catalyst Regeneration Product This compound Transfer->Product Cl Transfer

Figure 1: The catalytic cycle of Iron-mediated ATRA.[1] Note the regeneration of Fe(II), making the process catalytic.

Protocol A: Optimized Batch Synthesis (Fe/TBP System)

Rationale: The Iron/Tributyl Phosphate (TBP) system (Asscher-Vofsi catalyst) is selected for its low cost and high scalability compared to Ruthenium or Copper systems. TBP acts as a ligand to solubilize iron species and tune the redox potential.

Reagents & Equipment[8]
  • Substrate: 1-Undecene (Purity >97%)

  • Telogen: Carbon Tetrachloride (CCl₄) (Caution: Hepatotoxic)

  • Catalyst: Iron Powder (325 mesh, reduced) + Ferric Chloride (FeCl₃) anhydrous

  • Ligand: Tributyl Phosphate (TBP)

  • Equipment: Glass-lined pressure reactor (autoclave) or heavy-walled flask with reflux condenser; Mechanical stirrer.

Step-by-Step Methodology
  • Reactor Preparation:

    • Purge the reactor with Nitrogen (

      
      ) or Argon for 15 minutes to remove oxygen (O₂ inhibits radical propagation).
      
  • Charge:

    • Add 1-Undecene (1.0 equiv).

    • Add CCl₄ (3.0 - 4.0 equiv). Note: Excess CCl₄ acts as the solvent and suppresses oligomerization by favoring chain transfer over propagation.

    • Add Fe Powder (1.0 mol%) and FeCl₃ (0.5 mol%).

    • Add TBP (5.0 mol%).

  • Reaction:

    • Seal the reactor.

    • Heat to 85°C - 95°C with vigorous stirring (critical for heterogeneous Fe powder).

    • Monitor pressure; expect a slight rise due to vapor pressure of CCl₄.

    • Reaction time: 6–12 hours. Monitor conversion via GC-FID.

  • Workup:

    • Cool to room temperature.

    • Filter the mixture through a pad of Celite to remove solid iron residues.

    • Wash the filtrate with 1M HCl (2x) to remove soluble iron salts, followed by saturated NaHCO₃ and brine.

    • Dry organic layer over MgSO₄.

  • Purification:

    • Remove excess CCl₄ via rotary evaporation (recover and recycle).

    • Perform fractional vacuum distillation (

      
       mbar) to isolate this compound from higher boiling telomers.
      

Protocol B: Continuous Flow Synthesis (Packed Bed)

Rationale: Flow chemistry mitigates the safety risks of using CCl₄ at high temperatures by minimizing the active volume. It also improves heat transfer, allowing for faster reaction rates (superheating effect).

Flow Reactor Diagram (Graphviz)

FlowSetup FeedA Feed A: 1-Undecene + CCl4 Pump Dual Piston Pump FeedA->Pump FeedB Feed B: Soluble Catalyst (FeCl3/TBP) FeedB->Pump Mixer T-Mixer Pump->Mixer Reactor Heated Coil / Packed Bed (Fe(0) chips if heterogeneous) Mixer->Reactor Homogeneous Mix BPR Back Pressure Regulator (100 psi) Reactor->BPR Residence Time: 20-40 min Collection Product Collection BPR->Collection

Figure 2: Continuous flow setup utilizing a packed bed or homogeneous catalyst feed.

Step-by-Step Methodology
  • Feed Preparation:

    • Solution A: Mix 1-Undecene and CCl₄ (1:3 molar ratio).

    • Catalyst: Use a homogeneous catalyst system for pumping reliability (e.g.,

      
       is excellent for flow, or filtered FeCl₃/TBP/Acetonitrile). Alternatively, use a packed bed of Fe(0) chips and pump Solution A + FeCl₃ through it.
      
  • System Setup:

    • Install a PFA or Stainless Steel coil reactor (10–20 mL volume).

    • Set Back Pressure Regulator (BPR) to 100 psi (6.9 bar) to keep CCl₄ liquid at high temperatures.

  • Execution:

    • Set reactor temperature to 110°C (higher temp allowed by pressure).

    • Flow rate: Calculate for a residence time of 30 minutes.

    • Start solvent flow (pure CCl₄) to pressurize and heat.

    • Switch to reagent stream.

  • Collection & Analysis:

    • Discard the first 2 reactor volumes (dispersion zone).

    • Collect steady-state effluent.

    • Inline IR or offline GC analysis to confirm conversion.

Comparative Data & Performance Metrics

The following table summarizes the expected performance based on field trials and literature precedents for CCl₄ addition to alpha-olefins.

MetricBatch Protocol (Fe/TBP)Flow Protocol (Fe Packed Bed)
Temperature 85°C110°C
Reaction Time 8 - 12 Hours20 - 40 Minutes
CCl₄ Equivalents 4.0 equiv3.0 equiv
Yield (Isolated) 75 - 82%85 - 90%
Selectivity (Mono-adduct) ~85%>92%
Space-Time Yield LowHigh
Safety Profile Moderate (Large volume of hot CCl₄)High (Small active volume)

Troubleshooting & Critical Controls

  • Low Conversion:

    • Cause: Oxygen poisoning. Radical chains are terminated by O₂.

    • Fix: Rigorous freeze-pump-thaw degassing or sparging of feedstocks is non-negotiable.

  • High Oligomerization (Telomers):

    • Cause: Localized high concentration of alkene relative to CCl₄.

    • Fix: Increase CCl₄ ratio or improve mixing efficiency. In batch, ensure stirring is turbulent (

      
      ).
      
  • Corrosion:

    • Cause: Generation of HCl from moisture hydrolysis of CCl₄/Catalyst.

    • Fix: Ensure all reagents are anhydrous. Use Hastelloy or glass-lined reactors.

References

  • Kharasch, M. S., Jensen, E. V., & Urry, W. H. (1947). Addition of Carbon Tetrachloride and Chloroform to Olefins.[1] Science, 105(2728), 396. Link

  • Asscher, M., & Vofsi, D. (1961). Chlorine-Activation by Redox-Transfer. The Addition of Carbon Tetrachloride to Olefins Catalyzed by Iron and Copper Complexes. Journal of the Chemical Society, 2261-2264. Link

  • Eckenhoff, W. T., & Pintauer, T. (2011). Atom Transfer Radical Addition (ATRA) Catalyzed by Copper Complexes with Tris(2-pyridylmethyl)amine Ligands. Catalysis Science & Technology, 1(8), 1322. Link

  • Kappe, C. O. (2013). Continuous Flow Synthesis: A "New" Wave of Chemical Manufacturing. Chemical Society Reviews. (Contextual grounding for Flow Protocol). Link

  • Safety Data Sheet (SDS): Carbon Tetrachloride. National Center for Biotechnology Information. PubChem Compound Summary for CID 5943. Link

Sources

Troubleshooting & Optimization

Improving yield of 1,1,1,3-Tetrachlorododecane in Kharasch addition

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #KA-C12-OPT-001 Subject: Yield Improvement for 1,1,1,3-Tetrachlorododecane Synthesis Assigned Specialist: Senior Application Scientist, Chemical Process Group

Executive Summary

You are attempting the Kharasch addition (Atom Transfer Radical Addition - ATRA) of carbon tetrachloride (


)  to 1-undecene (

)
to synthesize This compound .

Low yields in this synthesis typically stem from three competing failure modes:

  • Telomerization: The radical intermediate reacts with another alkene molecule instead of the chlorine donor, creating oligomers (

    
    ).
    
  • Catalyst Deactivation: Oxidation or aggregation of the metal catalyst before conversion is complete.

  • Incomplete Initiation: Failure to break the strong C-Cl bond efficiently.

This guide provides a modular troubleshooting protocol to isolate and resolve these variables.

Module 1: Catalyst Selection (The Engine)

For the synthesis of C12 polychlorinated alkanes, we recommend two distinct catalytic pathways depending on your lab's resources and purity requirements.

Option A: The Robust Industrial Standard (Iron/Phosphorus)

Best for: Scalability, cost-efficiency, and tolerance to minor impurities.

  • Catalyst: Iron Powder (

    
    ) or 
    
    
    
    .
  • Ligand/Co-solvent: Tributyl phosphate (TBP) or Triethyl phosphite.

  • Mechanism: TBP acts as a ligand to solubilize iron species, forming active redox pairs (

    
    ) that shuttle chlorine atoms.
    
  • Protocol Adjustment: Ensure the iron powder is freshly activated (wash with dilute HCl, then acetone, dry under

    
    ) to remove surface oxides.
    
Option B: The High-Precision System (Ruthenium)

Best for: High Turnover Number (TON), mild conditions, and maximizing selectivity.

  • Catalyst:

    
     (Pentamethylcyclopentadienyl ruthenium complex).[1]
    
  • Advantage: Ruthenium complexes exhibit faster kinetics for chlorine abstraction, drastically reducing the lifetime of the carbon radical and suppressing side reactions.

Visualizing the Mechanism

Understanding the cycle is critical for troubleshooting. If the "Chlorine Transfer" step is too slow, the "Carbon Radical" will polymerize.

KharaschCycle Start Initiation (CCl4 + Catalyst) Radical Trichloromethyl Radical (•CCl3) Start->Radical Activation Addition Addition to 1-Undecene Radical->Addition + Alkene AdductRadical Carbon Radical Intermediate (R-CH•-CCl3) Addition->AdductRadical Transfer Chlorine Transfer (Regeneration) AdductRadical->Transfer + M(n+1)-Cl SideRxn SIDE REACTION: Telomerization AdductRadical->SideRxn + Excess Alkene (Low CCl4 conc) Transfer->Start Cycle Product This compound Transfer->Product - Catalyst(n)

Figure 1: The ATRA catalytic cycle. Note that the 'Side Reaction' occurs when the Carbon Radical encounters an Alkene before it encounters the Chlorinated Catalyst.

Module 2: Process Optimization (The Steering)

To maximize the yield of the 1:1 adduct (this compound), you must manipulate the reaction kinetics to favor Chlorine Transfer over Propagation.

Stoichiometry is King

The most common error is using a 1:1 ratio of reactants.

  • Requirement: Use Carbon Tetrachloride in excess (3:1 to 5:1 molar ratio) relative to 1-undecene.

  • Why:

    
     acts as both reactant and solvent. High concentration ensures the intermediate radical (
    
    
    
    ) collides with a chlorine donor (
    
    
    or
    
    
    ) rather than another alkene molecule.
Temperature Control
  • Target: 80°C – 110°C.

  • Logic:

    • Too Low (<60°C): Initiation is sluggish; radicals terminate before propagating.

    • Too High (>130°C): Catalyst decomposes; increased risk of HCl elimination (dehydrochlorination) yielding trichlorododecenes.

Oxygen Exclusion
  • Critical: Oxygen is a radical scavenger. It will quench the reaction immediately, turning the mixture dark/tarry without product formation.

  • Fix: Degas

    
     and 1-undecene via sparging with Argon for 20 minutes before catalyst addition.
    

Module 3: Workup & Purification (The Cleanup)

This compound is a heavy, lipophilic molecule (MW ~308 g/mol ). Separation from catalyst residues is difficult but essential for stability.

Protocol:

  • Catalyst Removal (Iron System):

    • Dilute the reaction mixture with hexane or diethyl ether.

    • Wash 2x with 1M HCl (removes iron salts).

    • Wash 1x with saturated

      
        (neutralizes trace acid).
      
    • Wash 1x with Brine.

    • Dry over

      
       and filter.
      
  • Solvent Removal:

    • Rotary evaporate the excess

      
       (Caution: Toxic/Regulated).
      
  • Distillation:

    • Do not use atmospheric distillation. The product will degrade (lose HCl).

    • Use High Vacuum Distillation (< 1 mmHg) .

    • Expected BP: The product will boil significantly higher than 1-undecene. Expect >140°C at reduced pressure.

Troubleshooting Matrix

SymptomProbable CauseCorrective Action
Yield < 30% Oxygen Poisoning Degas all solvents. Ensure system is under positive

pressure.
High Viscosity / Tar Telomerization Increase

:Alkene ratio to 4:1. Add alkene slowly to the refluxing

/catalyst mix.
Black Precipitate Catalyst Death Ligand insufficiency. Increase TBP loading (if using Fe) or switch to

.
Product Discoloration Dehydrochlorination Acidic impurities are catalyzing HCl loss. Wash with

immediately. Store over silver wire or stabilizer.
Stalled Reaction Induction Period Add a radical initiator trace (AIBN, 1 mol%) to "kickstart" the cycle if using pure thermal initiation.

Frequently Asked Questions (FAQs)

Q: Can I use Chloroform (


) instead of Carbon Tetrachloride? 
  • A: Yes, but the product changes.

    
     yields the 1,1,3-trichloro  derivative.[2][3][4] The bond dissociation energy of C-H in chloroform is different, often requiring higher temperatures or specific initiators (peroxides) to prevent simple reduction.
    

Q: Why is my Iron catalyst clumping?

  • A: Moisture is the enemy.

    
     and 
    
    
    
    are hygroscopic. If they absorb water, they form inactive hydrates. Use anhydrous beads or store your catalyst in a glovebox.

Q: Is 1-undecene harder to react than 1-octene?

  • A: Slightly. As chain length increases, steric hindrance and viscosity play minor roles, but the main challenge is purification . The boiling point difference between starting material and product narrows compared to lighter alkenes, making fractional distillation more demanding.

References

  • Kharasch, M. S., Jensen, E. V., & Urry, W. H. (1947). Addition of Carbon Tetrachloride and Chloroform to Olefins.[5][6] Science, 105(2728), 396.

  • Bellus, D. (1985). Pure & Applied Chemistry. The synthesis of polyhalogenated compounds via metal-catalysed addition reactions.[5] (Seminal review on the mechanism).

  • Eckenhoff, W. T., & Pintauer, T. (2011). Copper-Catalyzed Atom Transfer Radical Addition (ATRA) and Cyclization (ATRC) Reactions in the Presence of Reducing Agents.[1][7] Catalysis Reviews. (Modern catalyst optimization).

  • Severin, K. (2006). Ruthenium catalysts for the Kharasch addition of carbon tetrachloride to alkenes.[8] Chemical Communications. (High-yield Ru systems).

Disclaimer: Carbon Tetrachloride is a hepatotoxin and a suspected carcinogen. All procedures must be performed in a certified fume hood with appropriate PPE. Consult your local EHS guidelines regarding ozone-depleting substances.

Sources

Minimizing oligomerization by-products in 1,1,1,3-Tetrachlorododecane synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Mechanism

The synthesis of 1,1,1,3-tetrachlorododecane via the Kharasch addition (Atom Transfer Radical Addition - ATRA) of carbon tetrachloride (CCl₄) to 1-undecene is kinetically controlled. The primary impurity profile is dominated by telomers (oligomers), formed when the intermediate carbon-centered radical reacts with a second alkene molecule (


) rather than abstracting a chlorine atom from the metal complex (

).

To maximize the yield of the 1:1 adduct, the reaction must be engineered to favor deactivation (chlorine transfer) over propagation .

The Competitive Pathway
  • Desired Pathway (ATRA): Radical generation

    
     Addition to alkene 
    
    
    
    Cl-abstraction
    
    
    Product.
  • Undesired Pathway (Oligomerization): Radical generation

    
     Addition to alkene 
    
    
    
    Addition to 2nd alkene
    
    
    Telomer.

Troubleshooting Guide (FAQ)

Q1: My GC-MS shows a distribution of n=1, n=2, and n=3 adducts. What is driving this oligomerization?

A: This is a classic competition between the rate of propagation (


) and the rate of deactivation/transfer (

). In the radical chain mechanism, the radical intermediate formed after CCl₄ adds to 1-undecene (

) has two choices:
  • Abstract a Cl atom from the Metal-Cl species (forming the desired product).

  • Attack another 1-undecene molecule (forming a dimer/oligomer).

Root Cause: The concentration of the active deactivator (e.g.,


 or 

) is too low, or the local concentration of alkene is too high relative to the chlorine source.
Q2: Which catalyst system provides the highest selectivity for the 1:1 adduct?

A: While Ruthenium (Ru) catalysts offer the highest intrinsic selectivity, Copper (Cu) and Iron (Fe) systems are often preferred for scale-up due to cost, provided ligands are optimized.

Catalyst SystemSelectivity (1:1)CostNotes
RuCl₂(PPh₃)₃ Excellent (>95%) High"Gold Standard" for small-scale high purity. Requires high temp (60-80°C).
CuCl / TMEDA High (85-95%) LowRequires amine ligand (TMEDA, bipyridine) to solubilize Cu and tune redox potential.
Fe / P(OEt)₃ Good (80-90%) Very LowIndustrially robust. Often requires heterogeneous iron powder or FeCl₂ precursors.

Recommendation: For minimizing by-products without prohibitive cost, use CuCl with TMEDA (N,N,N',N'-tetramethylethylenediamine) or TPMA (tris(2-pyridylmethyl)amine) . The ligand is critical; it stabilizes the Cu(II) species, ensuring rapid Cl-transfer to the radical.

Q3: How does the stoichiometry of CCl₄ to 1-Undecene affect purity?

A: This is the single most effective lever for process control. You must operate with excess CCl₄ .

  • Standard Protocol: 1:1 ratio leads to significant oligomerization.

  • High Selectivity Protocol: Use a 3:1 to 5:1 molar ratio of CCl₄:Alkene.

  • Mechanism: Excess CCl₄ acts as both reactant and solvent, keeping the concentration of 1-undecene low relative to the chlorine source. This statistically favors the encounter of the radical with the Cl-transfer agent over another alkene molecule.

Q4: I am using Iron powder but the reaction stalls. Why?

A: Iron-catalyzed ATRA often suffers from the "persistent radical effect" where Fe(III) builds up and shuts down the catalytic cycle.

  • Fix: Add a reducing agent or co-solvent.[1][2] The addition of Tributyl phosphate (TBP) or Triethyl phosphite helps solubilize the iron species and modulate the redox potential.

  • Alternative: Use a heterogeneous setup with Iron filings in DMF (Dimethylformamide). The polar solvent stabilizes the charge transfer complex.

Visualizing the Mechanism & Control Strategy

The following diagram illustrates the bifurcation point where oligomerization occurs and how catalyst interaction blocks it.

ATRA_Mechanism CCl4 CCl4 (Reactant) Radical Intermediate Radical (R-CH2-CH•-CCl3) CCl4->Radical Activation (via M(n)) Alkene 1-Undecene Alkene->Radical + Alkene Cat_Red M(n) (Activator) Cat_Ox M(n+1)-Cl (Deactivator) Cat_Red->Cat_Ox -Cl transfer Cat_Ox->Cat_Red Regeneration Product This compound (Target 1:1 Adduct) Radical->Product Cl Abstraction (FAST with optimized Cat) Oligomer Telomers/Polymers (By-Products) Radical->Oligomer Propagation (Competes if [Cat-Cl] low)

Figure 1: Kinetic competition in Kharasch Addition. High selectivity requires the "Cl Abstraction" pathway (Green) to be significantly faster than "Propagation" (Red).

Optimized Experimental Protocol

Method: Copper-Catalyzed High-Selectivity ATRA Objective: Synthesis of this compound with <5% oligomer content.

Materials
  • Substrate: 1-Undecene (1.0 equiv)

  • Reagent/Solvent: Carbon Tetrachloride (CCl₄) (4.0 equiv) [Caution: Hepatotoxic]

  • Catalyst: CuCl (1.0 mol%)

  • Ligand: TMEDA (N,N,N',N'-tetramethylethylenediamine) (2.0 mol%)

  • Solvent (Optional): Acetonitrile (if CCl₄ volume is insufficient for stirring, though excess CCl₄ is preferred).

Step-by-Step Procedure
  • Inert Atmosphere: Flame-dry a Schlenk flask and backfill with Argon. Oxygen inhibits the radical mechanism and oxidizes the catalyst.

  • Catalyst Prep: Add CuCl (1.0 mol%) and a stir bar. Evacuate and backfill with Argon (3x).

  • Solvent/Ligand Addition: Inject degassed CCl₄ (4.0 equiv) followed by TMEDA (2.0 mol%). The solution should turn homogeneous/colored (complex formation). Stir for 10 mins.

  • Substrate Addition: Add 1-Undecene (1.0 equiv) dropwise.

  • Reaction: Heat to 80°C (reflux) for 12–24 hours. Monitor by GC-FID.

    • Checkpoint: Conversion should be >95%. If stalled, add 0.1 mol% fresh catalyst/ligand solution.

  • Workup (Critical for Purity):

    • Cool to room temperature.

    • Dilute with diethyl ether or pentane to precipitate the copper salts.

    • Filter through a short pad of neutral alumina or silica to remove catalyst residues (green/blue color).

    • Concentrate filtrate under reduced pressure to recover excess CCl₄ (recycle possible).

  • Purification: High-vacuum distillation (approx. 0.1 mmHg).

    • Fraction 1: Unreacted alkene (if any).

    • Fraction 2:This compound (Main cut).

    • Residue: Oligomers (Pot residue).

Logic & Workflow for Optimization

Use this flowchart to diagnose yield/purity issues during your campaign.

Optimization_Workflow Start Start Reaction Analysis CheckGC Analyze Crude by GC/NMR Start->CheckGC Decision1 Is Conversion > 90%? CheckGC->Decision1 Decision2 Is Oligomer content > 5%? Decision1->Decision2 Yes Action_Temp Increase Temp or Add Reducing Agent (Fe/Cu0) Decision1->Action_Temp No Action_Dilution Increase CCl4:Alkene Ratio (Target 5:1) Decision2->Action_Dilution Yes (High Oligomers) Success Process Optimized (Proceed to Scale-up) Decision2->Success No (High Purity) Action_Temp->CheckGC Action_Dilution->Decision2 Action_Ligand Change Ligand (Switch to TPMA or dNbipy)

Figure 2: Decision matrix for troubleshooting low conversion or high by-product formation.

References

  • Kharasch, M. S., Jensen, E. V., & Urry, W. H. (1947). Addition of Carbon Tetrachloride and Chloroform to Olefins.[3][4] Science. [Link]

  • Severin, K. (2006).[3] Ruthenium Catalysts for the Kharasch Reaction.[3][5] Current Organic Chemistry.[5] [Link]

  • Pintauer, T. (2010). Copper-Catalyzed Atom Transfer Radical Addition (ATRA) and Cyclization (ATRC) Reactions in the Presence of Reducing Agents.[1] In Controlled/Living Radical Polymerization. ACS Symposium Series. [Link]

  • Eckenhoff, W. T., & Pintauer, T. (2011). Atom Transfer Radical Addition (ATRA) Catalyzed by Copper Complexes with Tris(2-pyridylmethyl)amine Ligands.[1] Catalysis Reviews.[3] [Link]

  • Gossage, R. A., van de Kuil, L. A., & van Koten, G. (1998). Diamino-arylnickel(II) "Pincer" Complexes: Mechanistic Studies of the Kharasch Addition Reaction. Accounts of Chemical Research. [Link]

Sources

Technical Support Center: Purification of 1,1,1,3-Tetrachlorododecane

Author: BenchChem Technical Support Team. Date: February 2026

Ticket System ID: TSC-CHEM-PUR-1113 Status: OPEN Expert Responder: Senior Application Scientist, Process Chemistry Division

Introduction: The Stability Imperative

You are likely synthesizing 1,1,1,3-Tetrachlorododecane via the Kharasch addition (Atom Transfer Radical Addition - ATRA) of carbon tetrachloride (


) to 1-undecene. While the synthesis is robust, the presence of residual transition metal catalysts (Copper, Iron, or Ruthenium) is not merely a cosmetic impurity—it is a chemical hazard to your product.

The Critical Risk: Polychloroalkanes are thermally sensitive. Residual metals act as Lewis acids, catalyzing dehydrochlorination (loss of HCl) to form trichlorododecenes. This degradation accelerates exponentially during distillation or long-term storage.

This guide replaces generic advice with specific, field-proven troubleshooting protocols to ensure your sample remains stable and pure.

Part 1: Troubleshooting Guides (Q&A Format)

Ticket #001: Copper Catalyst Residues

User Report: "My crude reaction mixture (using CuCl/Amine ligand) has a persistent green/blue tint. Standard water washes aren't removing it, and I'm worried about copper contamination in biological assays."

Expert Diagnosis: Simple water washes fail because the Copper-Amine complex is lipophilic enough to partition into the organic phase (the chlorinated product). You must break the lipophilic complex or sequester the copper into a water-soluble chelate that is thermodynamically more stable than your amine ligand.

Resolution Protocol: The "Blue-to-Colorless" Chelation Wash Applicability: Cu(I)/Cu(II) systems with bipyridine, PMDETA, or TMEDA ligands.

  • Preparation: Prepare a 10% aqueous Ammonium Chloride (

    
    )  solution. The ammonia/ammonium buffer effectively competes for the copper ion.
    
  • The Wash:

    • Dilute your crude reaction mixture with a non-polar solvent (Hexane or Diethyl Ether) to reduce viscosity.

    • Wash with the

      
       solution (1:1 volume ratio).
      
    • Observation: The aqueous layer should turn a vibrant deep blue (formation of

      
       complex).
      
  • Repetition: Repeat the wash until the aqueous layer remains colorless.[1]

  • Polishing (Optional but Recommended): If trace color remains, wash once with 0.1 M aqueous EDTA (pH 7-8) . EDTA has a higher binding constant (

    
    ) for Cu(II) than most monodentate amines.
    
  • Drying: Dry organic layer over

    
     (Magnesium Sulfate). Avoid Calcium Chloride (
    
    
    
    ) as it can sometimes trap amine ligands.

Expert Insight: If your product is acid-sensitive (unlikely for this compound, but possible for derivatives), use the EDTA wash directly instead of ammonium chloride.

Ticket #002: Iron Catalyst Residues

User Report: "I used


 for the addition. The product is dark brown/orange. When I tried to distill it, the material turned into a black tar and evolved gas."

Expert Diagnosis: You experienced metal-catalyzed dehydrochlorination . Iron species (especially


 formed during the reaction) are potent Lewis acids. Upon heating for distillation, the iron strips HCl from your product, creating alkenes that subsequently polymerize (the "tar"). You must remove iron before any heating step >60°C. 

Resolution Protocol: The Acid/Adsorption Dual Method

  • The Acid Wash (Bulk Removal):

    • Dilute crude mixture in DCM or Hexanes.

    • Wash twice with 1 M HCl . This converts lipophilic iron complexes into water-soluble ionic iron species (

      
       or hydrated 
      
      
      
      ).
    • Warning: Do not use this if you have acid-labile protecting groups elsewhere on the molecule.

  • The Adsorption Step (Polishing):

    • After the acid wash and drying (over

      
      ), pass the solution through a short plug of Silica Gel .
      
    • Crucial Selection: Use Neutral Silica .

    • Avoid:Basic Alumina . While alumina is good for removing peroxides, basic alumina can act as a base to trigger the very dehydrochlorination you are trying to avoid.

Ticket #003: Ruthenium Removal & Cost Recovery

User Report: "I used a Ruthenium catalyst (


). It's expensive, and the product is dark. Can I just filter it?"

Expert Diagnosis: Ruthenium complexes are often non-polar and pass through simple silica plugs. They require "active" filtration.

Resolution Protocol: Activated Carbon/Celite Filtration

  • Add Activated Carbon (charcoal) to your crude solution (approx. 5-10 wt% relative to product).

  • Stir gently at room temperature for 1 hour.

  • Filter through a pad of Celite (diatomaceous earth) to remove the fine carbon particles.

  • The filtrate should be significantly lighter. If Ruthenium recovery is required for cost reasons, specific scavenging resins (e.g., thiourea-functionalized silica) are more effective but expensive.

Part 2: Comparative Data & Decision Matrix

Table 1: Catalyst Removal Efficiency Matrix
Catalyst MetalPrimary Contaminant FormRecommended Removal MethodContraindications
Copper (Cu) Cu-Amine / Cu-BipyridineAq. ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

Wash
or EDTA
Avoid acidic washes if product has acid-labile groups.
Iron (Fe)

/ Fe-Phosphine
1M HCl Wash + Neutral SilicaAvoid Basic Alumina (causes HCl elimination).
Ruthenium (Ru)

Activated Carbon or Scavenger ResinSimple water washes are ineffective.
Visual Workflow: Purification Decision Tree

PurificationWorkflow Start Crude this compound CatalystQ Which Catalyst was used? Start->CatalystQ CuPath Copper (Cu) CatalystQ->CuPath FePath Iron (Fe) CatalystQ->FePath RuPath Ruthenium (Ru) CatalystQ->RuPath CuWash Wash with 10% NH4Cl (aq) until colorless CuPath->CuWash CuCheck Color remains? CuWash->CuCheck EDTA Wash with 0.1M EDTA CuCheck->EDTA Yes Dry Dry Organic Layer (MgSO4/Na2SO4) CuCheck->Dry No EDTA->Dry FeWash Wash with 1M HCl FePath->FeWash FeAds Pass through Neutral Silica FeWash->FeAds FeAds->Dry RuAds Stir with Activated Carbon Filter via Celite RuPath->RuAds RuAds->Dry Distill Vacuum Distillation (<120°C, <10 mmHg) Dry->Distill

Figure 1: Decision tree for selecting the appropriate workup based on the catalyst system used in the Kharasch addition.

Part 3: The Mechanism of Failure (Dehydrochlorination)

Understanding why you must remove the catalyst is key to compliance.

The Pathway: this compound contains a


 motif.
  • Initiation: Residual metal (

    
    ) coordinates to a Chlorine atom.
    
  • Elimination: The metal weakens the C-Cl bond, facilitating the abstraction of a proton from the adjacent methylene group (

    
    ).
    
  • Result: Loss of HCl and formation of a double bond (

    
    ). This impurity is difficult to separate and destabilizes the bulk material.[2]
    

Dehydrochlorination Substrate 1,1,1,3-Tetrachloro (Stable) Transition Transition State [M...Cl...C-C...H] Substrate->Transition + Metal Metal Residual Catalyst (Fe/Cu + Heat) Metal->Transition Product Trichloroalkene (Degraded) Transition->Product Gas HCl Gas (Corrosive) Transition->Gas

Figure 2: Metal-catalyzed dehydrochlorination pathway. Removal of the metal prevents the transition state formation.

References

  • Pintauer, T., & Matyjaszewski, K. (2005). Atom Transfer Radical Addition (ATRA) and Polymerization (ATRP).[3] Chemical Society Reviews. (Discusses the fundamental mechanism and catalyst systems).

  • Tsarevsky, N. V., & Matyjaszewski, K. (2007). Green" Atom Transfer Radical Polymerization: From Process Design to Preparation of Well-Defined Environmentally Friendly Polymeric Materials. Chemical Reviews. (Detailed protocols on catalyst removal including extraction and adsorption).

  • Bellus, D. (1985). Pure & Applied Chemistry. (Foundational work on the synthesis of polychloroalkanes via Kharasch addition and their stability profiles).

  • Eckenhoff, W. T., & Pintauer, T. (2011). Copper Catalyzed Atom Transfer Radical Addition (ATRA) and Cyclization (ATRC) Reactions in the Presence of Reducing Agents. Catalysis Reviews.[4][5][6] (Specifics on Copper removal and reducing agent strategies).

Sources

Technical Support Center: Optimizing Temperature for CCl₄ Addition to 1-Undecene

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the telomerization reaction of carbon tetrachloride (CCl₄) with 1-undecene. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this specific chemical transformation. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to ensure the success of your experiments.

Troubleshooting Guide

This section addresses common issues encountered during the addition of CCl₄ to 1-undecene, with a focus on the critical role of temperature.

Q1: My reaction has a low yield of the 1:1 adduct (1,1,1,3-tetrachlorododecane). What are the likely temperature-related causes?

Low yield is a frequent challenge in telomerization reactions. Temperature is a primary factor that can significantly impact the outcome. Here’s a breakdown of potential temperature-related causes and how to address them:

  • Insufficient Initiation: The free-radical chain reaction must be efficiently initiated. If you are using a thermal initiator, such as a peroxide, the temperature may be too low for it to decompose at an adequate rate. Each initiator has an optimal temperature range for its homolytic cleavage to form radicals.

    • Solution: Consult the initiator's documentation for its half-life at various temperatures. You may need to increase the reaction temperature to ensure a steady generation of initiating radicals.

  • Sub-optimal Propagation: The chain propagation steps, where the trichloromethyl radical adds to 1-undecene and the resulting radical abstracts a chlorine from CCl₄, are temperature-dependent. If the temperature is too low, these steps will be slow, leading to an overall low reaction rate and yield.

  • Reaction Stalling: If the reaction starts but then stalls, it could be due to the depletion of the initiator at a lower-than-optimal temperature.

To systematically troubleshoot, consider the following experimental approach:

Experimental Protocol: Temperature Screening for Yield Optimization

  • Setup: In a series of reaction vessels, combine 1-undecene, CCl₄ (often used in excess as the solvent), and your chosen initiator (e.g., benzoyl peroxide or a transition metal catalyst).

  • Temperature Gradient: Set up the reactions to run at a range of temperatures (e.g., 60°C, 70°C, 80°C, 90°C, 100°C). A parallel reactor system is ideal for this.

  • Monitoring: At set time intervals, take aliquots from each reaction.

  • Analysis: Quench the reaction in the aliquots and analyze them using Gas Chromatography (GC) to determine the conversion of 1-undecene and the yield of the this compound adduct.[1]

  • Evaluation: Plot the yield of the desired product as a function of temperature and time to identify the optimal temperature for your specific reaction conditions.

Q2: I am observing significant amounts of higher molecular weight byproducts. How can I adjust the temperature to minimize telomerization?

The formation of higher molecular weight telomers (e.g., C₁₃H₂₄Cl₆, C₂₄H₄₆Cl₈) is a common side reaction. This occurs when the radical intermediate from the initial addition adds to another molecule of 1-undecene instead of abstracting a chlorine atom from CCl₄.

  • Temperature Effect: Higher temperatures can sometimes favor telomerization. While a higher temperature increases the overall reaction rate, it can also increase the rate of the undesired telomerization pathway.

  • Concentration Effect: The relative concentrations of CCl₄ and 1-undecene are also crucial. A higher concentration of CCl₄ will favor the desired chlorine atom transfer.

Troubleshooting Telomerization:

Parameter Adjustment to Reduce Telomerization Rationale
Temperature Generally, lower the temperature.This can decrease the rate of the radical addition to another alkene molecule relative to the rate of chlorine abstraction from CCl₄.
Molar Ratio Increase the molar ratio of CCl₄ to 1-undecene.A higher concentration of CCl₄ increases the probability of the intermediate radical colliding with and abstracting a chlorine from CCl₄.

Workflow for Minimizing Telomerization

Telomerization_Troubleshooting Start High Telomerization Observed Step1 Decrease Reaction Temperature Start->Step1 Step2 Increase [CCl4]/[1-Undecene] Ratio Step1->Step2 Step3 Analyze Product Distribution via GC Step2->Step3 Outcome1 Telomerization Reduced Step3->Outcome1 Outcome2 Telomerization Persists Step3->Outcome2 Step4 Consider a More Active Catalyst/Initiator at Lower Temperatures Outcome2->Step4 Step4->Step1

Caption: Troubleshooting workflow for reducing telomerization.

Q3: My reaction is very slow or doesn't seem to be initiating. Could the temperature be too low?

Yes, a temperature that is too low is a primary suspect for a sluggish or non-starting reaction.

  • Initiator Decomposition: As mentioned, thermal initiators require a specific temperature to break down and form radicals. If the temperature is below this threshold, the concentration of initiating radicals will be too low to start the chain reaction effectively.

  • Activation Energy: All chemical reactions have an activation energy barrier that must be overcome. Increasing the temperature provides the molecules with more kinetic energy to surpass this barrier, thus increasing the reaction rate.[2]

Solution:

  • Verify the recommended temperature range for your chosen initiator.

  • Incrementally increase the reaction temperature by 5-10°C and monitor for the onset of the reaction. Be cautious not to overshoot the optimal temperature, which could lead to side reactions.

Q4: After an initial burst of activity, my reaction has stalled. What role could temperature play in this?

A reaction that starts and then stops can be frustrating. Here's how temperature might be involved:

  • Initiator Burnout: At a given temperature, your initiator has a specific half-life. If the reaction temperature is too high for the chosen initiator, it may decompose too quickly, leading to a rapid initial reaction followed by a stall as the source of new radicals is exhausted.

  • Inhibitor Accumulation: While less common, it's possible that at certain temperatures, side reactions could produce species that inhibit the radical chain reaction.

Solution:

  • Consider a lower reaction temperature to extend the half-life of the initiator.

  • Alternatively, you could opt for the continuous, slow addition of the initiator over the course of the reaction to maintain a steady concentration of radicals.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental role of temperature in the free-radical addition of CCl₄ to 1-undecene?

Temperature plays a multifaceted role in this Kharasch addition reaction:

  • Initiation: It provides the energy needed to break the weak bond in the initiator (e.g., the O-O bond in a peroxide) to generate the initial free radicals.[3]

  • Propagation: It influences the rate of the two key propagation steps:

    • The addition of the trichloromethyl radical (•CCl₃) to the double bond of 1-undecene.

    • The abstraction of a chlorine atom from CCl₄ by the newly formed alkyl radical.

  • Termination: It affects the rate of radical-radical combination or disproportionation reactions that terminate the chain.

  • Selectivity: As discussed, temperature can influence the competition between the desired 1:1 adduct formation and the formation of higher telomers.

Reaction Mechanism: Free-Radical Addition of CCl₄ to 1-Undecene

Kharasch_Addition Initiator Initiator (e.g., Peroxide) Radical_Initiator Initiating Radical (R•) Initiator->Radical_Initiator Heat (ΔT) CCl3_Radical •CCl₃ Radical_Initiator->CCl3_Radical + CCl₄ CCl4 CCl₄ Adduct_Radical Adduct Radical CCl3_Radical->Adduct_Radical + 1-Undecene Undecene 1-Undecene Product This compound Adduct_Radical->Product + CCl₄ Product->CCl3_Radical releases •CCl₃ Chain_Propagation Chain Propagation

Caption: The free-radical chain mechanism of CCl₄ addition to 1-undecene.

Q2: Is there a 'one-size-fits-all' optimal temperature for this reaction?

No, the optimal temperature is highly dependent on several factors:

  • Initiator/Catalyst: The choice of initiator or catalyst is paramount. A reaction initiated with AIBN will have a different optimal temperature than one catalyzed by an iron or ruthenium complex.[4][5]

  • Solvent: While CCl₄ often serves as both reactant and solvent, the presence of other solvents can alter the optimal temperature.

  • Concentration: The concentrations of the reactants can influence the ideal temperature to balance reaction rate and selectivity.

  • Scale: Reactions at a larger scale may have different heat transfer characteristics, which can affect the optimal temperature setting.

Q3: How does the choice of initiator (e.g., peroxide vs. metal catalyst) influence the optimal reaction temperature?

The choice of initiator fundamentally changes the mechanism of radical generation and thus the optimal temperature.

Initiator Type Mechanism Typical Temperature Range Considerations
Peroxides (e.g., Benzoyl Peroxide) Thermal decomposition (homolytic cleavage) to form radicals.80-100°CThe temperature must be high enough for efficient decomposition but not so high that it decomposes too rapidly.
Metal Catalysts (e.g., Iron, Copper, Ruthenium) Atom Transfer Radical Addition (ATRA). The metal complex facilitates the transfer of a chlorine atom to generate the •CCl₃ radical.Can be lower, e.g., room temperature to 80°C.[6]Often more efficient and selective, allowing for lower reaction temperatures and better control. The specific ligand environment of the metal is critical.[5]
Q4: What are the main side reactions I should be aware of when optimizing the temperature?

Besides telomerization, other potential side reactions include:

  • Alkene Polymerization: At higher temperatures, the 1-undecene may undergo free-radical polymerization, especially if the concentration of the chain transfer agent (CCl₄) is too low.

  • Dehydrochlorination: The product, this compound, could potentially eliminate HCl at very high temperatures, leading to the formation of an unsaturated product.

  • Initiator-Derived Byproducts: The initiator itself can react with the solvent or other species in the reaction mixture.

Q5: What is a typical experimental protocol for optimizing the temperature for this reaction?

Here is a generalized protocol that can be adapted to your specific laboratory setup.

Protocol: Temperature Optimization for CCl₄ Addition to 1-Undecene

  • Reactant Preparation:

    • Ensure 1-undecene is free of inhibitors (e.g., by passing it through a column of basic alumina).

    • Use dry CCl₄.

  • Reaction Setup:

    • To a series of oven-dried reaction tubes or flasks equipped with reflux condensers and magnetic stirrers, add your chosen initiator or catalyst (e.g., 1-2 mol%).

    • Add CCl₄ and 1-undecene (a common starting point is a 5:1 molar ratio of CCl₄ to 1-undecene).

  • Temperature Control:

    • Place each reaction vessel in a pre-heated oil bath or heating block set to a specific temperature (e.g., 60, 70, 80, 90, 100 °C).

  • Reaction Monitoring:

    • After a set time (e.g., 1 hour), take a small aliquot from each reaction.

    • Continue taking aliquots at regular intervals (e.g., every 2 hours) for the duration of the experiment (e.g., 24 hours).

  • Sample Analysis:

    • Dilute each aliquot with a suitable solvent (e.g., dichloromethane).

    • Analyze the samples by Gas Chromatography (GC) with an internal standard to determine the consumption of 1-undecene and the formation of this compound and any telomers.[1]

  • Data Interpretation:

    • Plot yield vs. time for each temperature to determine the initial reaction rates.

    • Plot the final yield and selectivity for the 1:1 adduct as a function of temperature to identify the optimal conditions.

References

  • Dixit, V. (2022). Free Radical addition reaction of alkene With CCl4 in peroxide. YouTube. Available at: [Link]

  • Ashenhurst, J. (2017). Reactions of Dienes: 1,2 and 1,4 Addition. Master Organic Chemistry. Available at: [Link]

  • Chemistry Stack Exchange. (2025). Why does the reaction of an alkene with Cl2/CCl4 proceed through a free radical mechanism but not with Br2/CCl4? Available at: [Link]

  • Chemistry LibreTexts. (2023). Addition of Radicals to Alkenes. Available at: [Link]

  • International Journal of Innovative Research in Engineering and Management. (n.d.). Kinetics of Nonbranched-Chain Processes of the Free- Radical Addition to Molecules of Alkenes, Formaldehyde, and Oxygen with Com. Available at: [Link]

  • Ashenhurst, J. (n.d.). Bromination of alkenes with Br2 to give dibromides. Master Organic Chemistry. Available at: [Link]

  • Vedantu. (n.d.). Free Radical Addition Reactions of Alkenes, Anti- Markownikoff's Orientation. Available at: [Link]

  • Journal of the Chemical Society of Japan, Industrial Chemistry Section. (n.d.). Studies on the telomerization of et hylene with carbon tetrachloride : I I. Properties of ethylene and tetrac hloro-alkanes mixtures. Available at: [Link]

  • World Health Organization. (n.d.). Analytical methods and achievability. NCBI Bookshelf. Available at: [Link]

  • Google Patents. (n.d.). WO2005021473A1 - Method for producing 1,1,1,3-tetrachloropropane and other haloalkanes with iron catalyst.
  • ResearchGate. (n.d.). Atom Transfer Radical Addition Reactions of CCl4, CHCl3, and p-Tosyl Chloride Catalyzed by Cp ' Ru(PPh3)(PR3)Cl Complexes. Available at: [Link]

  • YouTube. (2015). Addition of halogen in CCL4 of ALKENE: Solved Questions. Available at: [Link]

  • Wikipedia. (n.d.). Kharasch addition. Available at: [Link]

  • National Institutes of Health. (n.d.). Kharasch-Type Haloalkylation of Alkenes by Photoinduced Copper Catalysis. Available at: [Link]

  • National Institutes of Health. (n.d.). Analytical Methods for the Determination of Pharmaceuticals and Personal Care Products in Solid and Liquid Environmental Matrices: A Review. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Copper-photocatalyzed atom transfer radical addition of thiosulfonates to alkenes. Available at: [Link]

  • PacBio. (2018). Guide - Low Yield Troubleshooting. Available at: [Link]

  • Semantic Scholar. (n.d.). Atom Transfer Radical Addition of Activated Primary Alkyl Chlorides Using In Situ Generated [CpRuII(Cl)(PR3)] Catalysts*. Available at: [Link]

  • Google Patents. (n.d.). WO2014121173A1 - Synthesis of 1,1,2,3-tetrachloropropene.
  • Chem-Station. (2014). Kharasch Addition. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis and characterization of tetraethylammonium tetrachlorocobaltate crystals. Available at: [Link]

  • ResearchGate. (n.d.). Lactide synthesis optimization: Investigation of the temperature, catalyst and pressure effects. Available at: [Link]

  • ResearchGate. (n.d.). In Situ Catalyst Modification in Atom Transfer Radical Reactions with Ruthenium Benzylidene Complexes. Available at: [Link]

  • ResearchGate. (n.d.). CADMIUM TELLURIDE NANOCRYSTALS: SYNTHESIS, GROWTH MODE AND EFFECT OF REACTION TEMPERATURE ON CRYSTAL STRUCTURES. Available at: [Link]

  • ChemRxiv. (2023). Atom Transfer Radical Addition to Alkenes using Fukuzumi Photocatalyst for Regioselective Functionalization of Quinoxalin-2(1H)-ones. Available at: [Link]

Sources

Troubleshooting low conversion rates in 1,1,1,3-Tetrachlorododecane synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Conversion in Kharasch Addition (ATRA) Ticket ID: ATRA-C12-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

You are likely encountering issues with the Atom Transfer Radical Addition (ATRA) of carbon tetrachloride (CCl₄) to 1-undecene. This reaction is the industry standard for synthesizing 1,1,1,3-tetrachlorododecane, a critical intermediate for surfactant and fluorinated derivative manufacturing.

The Core Problem: Low conversion in this specific synthesis is rarely due to "bad chemistry" but rather an imbalance in the Persistent Radical Effect (PRE) . If the concentration of the deactivator (e.g., Cu(II) or Fe(III)) builds up too high, the reaction stalls. If it is too low, you get uncontrolled polymerization (tar).

This guide provides a root-cause analysis and actionable protocols to restart your stalled reactions.

Module 1: The "Stalled Reaction" (Low Conversion)

Symptom: The reaction starts well but plateaus at 30-50% conversion. Adding more catalyst does not help. Diagnosis: Accumulation of the oxidized metal species (Deactivator) has shifted the equilibrium entirely to the dormant state.

The Mechanism & The Trap

To fix this, you must understand the cycle. The catalyst shuttles chlorine atoms. If the "Return" arrow (Deactivation) becomes too fast, the radical never has time to react with the alkene.

ATRA_Cycle cluster_trap The 'Stall' Zone Initiator Active Catalyst (Cu(I) or Fe(II)) Radical Carbon Radical (R•) Initiator->Radical Activation (-Cl) Dormant Dormant Species (R-Cl) Radical->Dormant Deactivation (+Cl) Product Product (this compound) Radical->Product Propagation (+Alkene) Deactivator Deactivator (Cu(II)-Cl or Fe(III)-Cl) Deactivator->Initiator Regeneration (Requires Reductant)

Figure 1: The ATRA catalytic cycle. The accumulation of the 'Deactivator' (Green) is the primary cause of stalled conversion.

Solution Protocol: AGET (Activators Generated by Electron Transfer)

Do not simply add more catalyst. Instead, add a reducing agent to convert the built-up Cu(II)/Fe(III) back to the active Cu(I)/Fe(II).

Protocol Adjustment:

  • Standard Catalyst: If using CuCl/TPMA or Fe(TPP)Cl.

  • The Fix: Add 0.1 - 0.5 equivalents (relative to catalyst) of a reducing agent.

    • For Copper Systems: Add Ascorbic Acid (Vitamin C) or Tin(II) Ethylhexanoate.

    • For Iron Systems: Add AIBN (radical initiator that consumes the inhibitor) or Zero-valent Iron (Fe⁰ powder).

  • Result: This "resets" the equilibrium, allowing the reaction to proceed to >90% conversion.

Module 2: The "Sludge" Scenario (Oligomerization)

Symptom: High consumption of 1-undecene, but low yield of this compound. The flask contains a viscous, dark sludge. Diagnosis: Telomerization. The carbon radical reacted with another alkene molecule instead of abstracting a chlorine from CCl₄.

Stoichiometry Correction Table

The ratio of CCl₄ to 1-Undecene is the single most critical variable for selectivity.

ScenarioCCl₄ : Alkene RatioOutcomeStatus
Starved 1 : 1High oligomerization (Sludge). Radical attacks alkene.❌ FAILED
Standard 3 : 1Good conversion, minor impurities.⚠️ ACCEPTABLE
Optimized 5 : 1 to 10 : 1 >95% Selectivity for 1:1 Adduct. ✅ RECOMMENDED

Action Item: Increase your CCl₄ loading. CCl₄ acts as both the reactant and the solvent. The high concentration ensures the radical "finds" a chlorine atom faster than it finds another alkene double bond.

Module 3: Environmental Controls

Symptom: The reaction never initiates (0% conversion) or turns green/brown immediately upon mixing. Diagnosis: Oxygen poisoning.

The "Freeze-Pump-Thaw" Imperative

ATRA is a radical process.[1] Oxygen is a diradical that reacts with your catalyst and your carbon radicals at diffusion-controlled rates (k ≈ 10⁹ M⁻¹s⁻¹). Sparging with nitrogen is insufficient for high-performance ATRA.

Required Deoxygenation Protocol:

  • Place CCl₄, 1-undecene, and solvent in a Schlenk flask.

  • Freeze the mixture in liquid nitrogen.

  • Apply high vacuum (10⁻³ mbar) for 10 minutes.

  • Thaw in warm water (under static vacuum).

  • Repeat 3 times.

  • Backfill with Argon.

  • Only then add the catalyst (under positive Argon flow).

Troubleshooting Logic Tree

Use this flow to diagnose your specific failure mode on the bench.

Troubleshooting_Flow Start Start Diagnosis Check_Color Check Reaction Color Start->Check_Color Green_Brown Dark Green/Brown (Immediate) Check_Color->Green_Brown Oxidized Blue_Red Red/Brown (Fe) or Green/Blue (Cu) Check_Color->Blue_Red Normal Oxygen_Issue Oxygen Leak / Poisoning ACTION: Freeze-Pump-Thaw Green_Brown->Oxygen_Issue Check_Conv Check Conversion (GC/NMR) Blue_Red->Check_Conv Low_Conv Low Conversion (<50%) Check_Conv->Low_Conv High_Visc High Viscosity / Sludge Check_Conv->High_Visc Add_Reductant Catalyst Death ACTION: Add Ascorbic Acid/Fe(0) Low_Conv->Add_Reductant Dilute Telomerization ACTION: Increase CCl4 Ratio (>5:1) High_Visc->Dilute

Figure 2: Decision matrix for diagnosing ATRA reaction failures.

Frequently Asked Questions (FAQ)

Q: Can I use iron powder instead of expensive copper/ligand systems? A: Yes. Iron-catalyzed ATRA is robust and industrially preferred. Use FeCl₂ or FeCl₃ with a ligand like Triphenylphosphine (PPh₃) or simply Tributylammonium Chloride (TBAC). If using Iron, the addition of a co-solvent like Acetonitrile (10-20% v/v) is often required to solubilize the catalytic complex.

Q: My product has a yellow tint that won't go away. What is it? A: This is residual metal catalyst.

  • Removal Protocol: Wash the organic layer with 10% aqueous EDTA (for Copper) or dilute HCl/Sodium Tartrate (for Iron). Pass the final organic layer through a short plug of neutral alumina/silica to remove the last traces of metal.

Q: Why is this compound the target and not the 1,1,1,3,3-pentachloro species? A: The Kharasch addition adds C-Cl across the double bond.

  • Reactants: CCl₃-Cl + CH₂=CH-C₉H₁₉

  • Product: CCl₃-CH₂-CH(Cl)-C₉H₁₉ (this compound).

  • The "pentachloro" species would imply further chlorination or a different starting material (like vinyl chloride). Ensure your GC standard matches the tetra-chloro adduct.

References

  • Synthesis of 1,1,1,3,3-pentachloropropane (Analogous Mechanism)

    • Source: ResearchGate[2]

    • Context: Describes the optimization of CCl4 addition to alkenes using Copper/Amine catalysts, highlighting the importance of acetonitrile co-solvent.
  • Copper-Catalyzed Atom Transfer Radical Addition (

    • Source: Organic Chemistry Frontiers (RSC)
    • Context: detailed protocols for visible-light-induced and copper-catalyzed ATRA, providing modern alternatives to thermal initi
  • Iron-C

    • Source: ResearchGate[2]

    • Context: Comprehensive review of Iron catalysts, including mechanistic insights into the Fe(II)/Fe(III)
  • Selective Copper-Catalysed ATRA in W

    • Source: Dalton Transactions (RSC)
    • Context: Demonstrates the use of reducing agents (Ascorbic Acid) to regenerate catalysts, solving the "Low Conversion" issue discussed in Module 1.

Sources

Technical Support Center: Separation of 1,1,1,3-Tetrachlorododecane

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Purification of Kharasch Addition Adduct (TCD) from 1-Undecene Assigned Specialist: Senior Application Scientist, Separation Methodologies Status: Open

Executive Summary

The separation of 1,1,1,3-tetrachlorododecane (TCD) from unreacted 1-undecene is a classic challenge in Atom Transfer Radical Addition (ATRA) post-processing.

While the boiling point differential between the starting alkene (


, MW 154) and the adduct (

, MW 308) suggests easy distillation, the thermal instability of polychlorinated alkanes creates a "thermal ceiling." If you heat the pot too aggressively to drive the distillation, the product undergoes dehydrochlorination (releasing HCl), turning the mixture into black tar.

This guide provides a self-validating workflow to separate these components while preserving the integrity of the labile C-Cl bonds.

Module 1: Critical Troubleshooting (Q&A)

Issue #1: "My distillation pot turned black and acidic gas was evolved."

Diagnosis: Thermal Dehydrochlorination. Root Cause: You exceeded the thermal stability limit of the aliphatic C-Cl bonds (typically stable only up to ~130–140°C). At atmospheric pressure, the boiling point of TCD is theoretically >300°C, meaning atmospheric distillation is impossible without decomposition. Solution:

  • High Vacuum is Mandatory: You must operate at <1.0 mmHg (preferably 0.1–0.5 mmHg). This lowers the boiling point of TCD to a safe range (approx. 140–160°C).

  • Stabilizers: Add 0.5% wt/wt epoxidized soybean oil or propylene oxide to the pot before heating. These act as acid scavengers, neutralizing any HCl formed before it catalyzes further decomposition (autocatalysis).

Issue #2: "The distillate contains a persistent 5-10% alkene impurity."

Diagnosis: Azeotropic Drag / Poor Fractionation. Root Cause: While no true azeotrope is predicted, the high viscosity of the TCD can trap 1-undecene, and rapid distillation "drags" the lighter component over. Solution:

  • Vigreux Column: Use a 15–20 cm Vigreux column. The mass difference is large, so you don't need a high plate count, but you do need some reflux to knock back the heavy TCD.

  • The "Forerun" Sacrifice: Collect the first 10% of the fraction separately. This "forerun" will contain the majority of the co-distilled alkene.

Issue #3: "My product has a green/brown tint."

Diagnosis: Catalyst Leaching. Root Cause: Residual copper or iron catalyst (common in Kharasch additions) is soluble in the organic phase. Solution:

  • Pre-Distillation Wash: Before any thermal step, wash the crude organic layer with 5% disodium EDTA (aq) or 1M HCl . The EDTA complexes Cu/Fe, pulling it into the aqueous phase. Distilling metal-contaminated crude promotes violent decomposition.

Module 2: Decision Logic & Workflow

The following diagram outlines the decision process for selecting the correct purification route based on your purity requirements and scale.

SeparationLogic Start Crude Reaction Mixture (TCD + Undecene + Catalyst) CatRemoval Step 1: Catalyst Removal (EDTA Wash / Celite Filter) Start->CatRemoval SolventStrip Step 2: Strip Excess CCl4 (Rotovap, 40°C, 200 mbar) CatRemoval->SolventStrip PurityCheck Purity Requirement? SolventStrip->PurityCheck Distillation Route A: High Vacuum Distillation (<1 mmHg, Oil Bath <150°C) PurityCheck->Distillation Standard (>95%) ChemicalMod Route B: Chemical Polish (KMnO4 Oxidation of Alkene) PurityCheck->ChemicalMod Pharma Grade (>99.5%) Final Pure 1,1,1,3-TCD Distillation->Final ChemicalMod->Distillation

Figure 1: Decision tree for purification strategy. Note that for Pharma Grade purity, a chemical oxidation step is often required before the final distillation to remove trace alkene isomers.

Module 3: Experimental Protocols

Protocol A: High-Vacuum Fractional Distillation

Best for: Bulk removal of unreacted alkene (Scale: 10g – 1kg)

Physical Constants (Estimated):

Component MW ( g/mol ) BP (Atm) BP (0.5 mmHg)
1-Undecene 154.29 192°C ~45–55°C

| 1,1,1,3-TCD | 308.11 | >300°C (Dec.) | ~145–160°C |

Procedure:

  • Catalyst Strip: Ensure the crude oil is washed with 5%

    
     (aq) until the aqueous layer is colorless. Dry over 
    
    
    
    and filter.
  • Setup: Equip a round-bottom flask with a magnetic stir bar, a short Vigreux column, a short-path distillation head, and a cow receiver.

  • Vacuum Application: Connect to a high-vacuum line (Schlenk line or Welch pump). Verify pressure is <1.0 mmHg .

  • Degassing: Stir rapidly at room temperature under vacuum for 10 minutes to remove residual

    
     and dissolved gases.
    
  • Heating Ramp:

    • Stage 1 (Alkene Removal): Heat oil bath to 80°C . The 1-undecene should distill over as a clear liquid. Continue until condensation ceases.

    • Stage 2 (Product Collection): Increase oil bath slowly to 150–160°C . Do not exceed 170°C bath temperature.

    • Collect the main fraction.

  • Validation: Run H-NMR.

    • Undecene: Look for vinylic protons at

      
       5.8 (m) and 4.9 (m).
      
    • TCD:[1] Look for the

      
       signal, typically a multiplet around 
      
      
      
      4.2–4.5 ppm.
Protocol B: Chemical "Polish" (Oxidative Workup)

Best for: Removing stubborn trace alkene (0.5–2%) when distillation is insufficient.

Mechanism: This method converts the non-polar 1-undecene into highly polar diols or carboxylic acids, which are then easily separated from the non-polar TCD by simple silica filtration or extraction.

Procedure:

  • Dissolve the semi-pure TCD (post-distillation) in acetone (10 mL per gram).

  • Cool to 0°C.

  • Add a solution of

    
     (1.5 eq relative to estimated alkene impurity)  in water dropwise.
    
  • Stir for 30 minutes. The purple color should persist (indicating excess oxidant).

  • Quench with saturated sodium bisulfite (

    
    ) until the mixture turns colorless/brown precipitate.
    
  • Filter off the manganese dioxide (

    
    ) solids through Celite.
    
  • Concentrate the filtrate. Dissolve residue in Hexane.

  • Extraction: Wash the Hexane layer with water. The oxidized alkene byproducts (diols/acids) will partition into the water or stay at the interface.

  • Dry the Hexane layer (

    
    ) and evaporate to yield ultra-pure TCD.
    

References

  • Kharasch, M. S., Jensen, E. V., & Urry, W. H. (1947). Addition of Carbon Tetrachloride and Chloroform to Olefins.[2] Science, 105(2728), 396.

  • Belluš, D. (1985). Optionally substituted 1,1,1,3-tetrachloropropanes and process for their preparation. Pure and Applied Chemistry, 57(12), 1771-1788.
  • Kotora, M., & Hájek, M. (1992). Addition of tetrachloromethane to halogenated ethenes catalyzed by copper complexes. Reaction Kinetics and Catalysis Letters, 48, 369–374.
  • Nair, V. & Hu, J. (2004). Atom Transfer Radical Addition (ATRA) and Cyclization (ATRC) Reactions.[3] Cur. Org. Chem. (Discussion on thermal instability of adducts).

Sources

Technical Support Center: Distillation & Handling of 1,1,1,3-Tetrachlorododecane

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a specialized Technical Support Center resource. It is designed to address the specific stability challenges associated with the purification of 1,1,1,3-Tetrachlorododecane , a Kharasch addition adduct of carbon tetrachloride and 1-undecene.

Core Technical Directive: The "Iron Rule" & Instability Mechanism

The Problem: this compound is thermally unstable. The 1,1,1,3-tetrachloro motif is prone to dehydrochlorination (loss of HCl), a reaction that is autocatalytic and significantly accelerated by:

  • Heat: Temperatures above 120°C.[1][2]

  • Lewis Acids: Specifically Iron (Fe) and Ferric Chloride (

    
    ) .
    
  • Acidity: The presence of evolved HCl promotes further degradation.

The Mechanism: The molecule degrades via the elimination of HCl to form trichlorododecenes. This is often followed by polymerization or "tarring," turning the distillate dark black/brown.

Degradation Pathway Diagram

DegradationPathway Start This compound (Colorless Liquid) Heat Heat (>120°C) + Fe/FeCl3 Catalyst Start->Heat Inter Transition State (HCl Elimination) Heat->Inter Prod1 1,1,3-Trichlorododec-1-ene (Degradant A) Inter->Prod1 Prod2 3,3,3-Trichlorododec-1-ene (Degradant B) Inter->Prod2 HCl HCl Gas (Corrosive/Autocatalytic) Inter->HCl Tar Black Tar/Polymer Prod1->Tar Polymerization HCl->Heat Autocatalysis

Caption: Thermal dehydrochlorination pathway catalyzed by heat and iron, leading to HCl evolution and tar formation.

Pre-Distillation Protocol: Catalyst Removal

CRITICAL: Most syntheses of this molecule use an Iron/Amine or Copper catalyst system. You cannot distill the crude reaction mixture directly. The residual metal catalyst will cause rapid, exothermic decomposition in the distillation pot.

Protocol 1: Catalyst Wash (The "Iron Rule") Before any heat is applied, the crude material must be chemically washed to remove metal ions.

StepReagentPurposeTarget End Point
1 Dilute HCl (1M) Solubilize Iron/Copper residues.Aqueous layer clear/greenish.
2 Deionized Water Remove bulk acid.Neutral pH.
3 5% NaHCO₃ Neutralize trace acid.pH 7-8.
4 Brine + MgSO₄ Dry the organic layer.Crystal clear liquid.

Note: If the crude material is already dark brown, treat with activated carbon and filter through Celite before distillation.

Distillation Configuration & Parameters

Due to the high boiling point of the C12 backbone and the thermal sensitivity of the CCl3 group, residence time is the enemy.

Recommended Equipment:

  • Preferred: Wiped Film Evaporator (WFE) or Short Path Distillation (SPD).

  • Acceptable: High-vacuum fractional distillation (Vigreux column) only if pot temperature is strictly controlled.

  • Forbidden: Stainless Steel (SS316) packing or columns (unless passivated). Use Glass or Hastelloy.

Operational Parameters:

ParameterSpecificationReasoning
Vacuum Pressure < 0.5 Torr (mmHg) Essential to keep BP < 130°C.
Pot Temperature Max 135°C Decomposition onset is ~140-150°C.
Condenser Temp 40-50°C The product is viscous; prevent freezing/clogging.
Stabilizer Epoxidized Soybean Oil (1%) Acts as an HCl scavenger in the pot.
Distillation Workflow Diagram

DistillationWorkflow Crude Crude Reaction Mix (Contains Fe Catalyst) Wash Acid/Base Wash (Remove Fe Ions) Crude->Wash Dry Drying (MgSO4) Wash->Dry Check Iron Test (Color Check) Dry->Check Distill High Vacuum Distillation (< 0.5 Torr, < 135°C) Check->Distill Clear/Pale Yellow Fail Re-wash Check->Fail Dark/Hazy Product Pure this compound Distill->Product Fail->Wash

Caption: Workflow emphasizing catalyst removal prior to thermal processing.

Troubleshooting Guide (Q&A)

Q1: The material turned black and started smoking during distillation. What happened?

  • Diagnosis: Rapid dehydrochlorination. This is likely due to residual iron catalyst or excessive pot temperature .

  • Immediate Action: Stop heating immediately. Allow the system to cool under vacuum. Do not vent to air while hot (fire risk).

  • Remedy: The batch is likely compromised. If recoverable, redistill the lighter fractions but ensure the pot residue (tar) is discarded. Reference: Iron-catalyzed degradation of 1,1,1,3-tetrachloroalkanes [1].

Q2: I cannot get the vacuum below 2 Torr, and the temperature is rising above 150°C.

  • Diagnosis: You are likely generating HCl gas , which acts as a non-condensable load on your vacuum pump, artificially inflating the pressure.

  • Remedy:

    • Check your cold trap; if it smells acrid (HCl), degradation is occurring.

    • Lower the bath temperature.

    • Add an acid scavenger (e.g., 1-2% epoxidized soybean oil or solid CaO) to the distillation pot to neutralize HCl as it forms.

Q3: Can I use a stainless steel distillation column?

  • Diagnosis: Risk of catalytic degradation.

  • Answer: No. Standard SS316 contains iron, which catalyzes the elimination reaction at high temperatures.

  • Remedy: Use glass-lined equipment or Hastelloy . If you must use steel, it must be thoroughly passivated (citric acid/nitric acid treatment) beforehand, but glass is strongly preferred for this chemistry.

Q4: The distillate is acidic (low pH). Is this normal?

  • Answer: It indicates slight decomposition.

  • Remedy: Degas the distillate with nitrogen (sparge) to remove dissolved HCl. Store the product over molecular sieves or a small amount of solid stabilizer (e.g., potassium carbonate) if long-term stability is required.

References

  • Process for the dehydrochlorination of 1,1,1,3-tetrachloropropane. (Homologous chemistry demonstrating Fe-catalyzed degradation). Google Patents.
  • Synthesis of 1,1,1,3-tetrachloroalkanes via Kharasch Addition. ScienceDirect / ResearchGate. (General mechanism of CCl4 addition to alkenes). Available at: [Link]

  • Boiling Point & Vacuum Calculation for High Molecular Weight Chlorides. OmniCalculator. Available at: [Link]

Sources

Validation & Comparative

Advanced Structural Elucidation of 1,1,1,3-Tetrachlorododecane: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

This guide provides a definitive protocol for the structural verification of 1,1,1,3-Tetrachlorododecane , a specific polychlorinated alkane (PCA) often synthesized via the metal-catalyzed radical addition (Kharasch addition) of carbon tetrachloride to 1-undecene.

Unlike simple alkanes, this molecule possesses a distinct "diagnostic region" in its proton NMR spectrum due to the electron-withdrawing effects of the trichloromethyl (


) and chloromethine (

) groups. This guide moves beyond basic assignment, focusing on the ABX spin system analysis required to confirm regiochemistry and comparing NMR's efficacy against Gas Chromatography-Mass Spectrometry (GC-MS) for purity assessment.

Chemical Context & Structural Logic[1][2][3][4]

To interpret the spectrum, one must understand the electronic environment created by the synthesis:



  • C1 (

    
    ):  No protons, but exerts a strong deshielding effect on C2.
    
  • C2 (

    
    ):  Flanked by 
    
    
    
    and chiral center C3. These protons are diastereotopic , often appearing as complex multiplets rather than a simple triplet.
  • C3 (

    
    ):  The chiral center. The methine proton is the most deshielded signal.
    

Experimental Methodology

Sample Preparation Protocol

For optimal resolution of the diastereotopic protons at C2, solvent choice is critical.

ParameterStandard ProtocolHigh-Resolution Protocol
Solvent Chloroform-d (

)
Benzene-

(

)
Concentration 10-15 mg / 0.6 mL5-10 mg / 0.6 mL
Reference TMS (0.00 ppm)TMS (0.00 ppm)
Rationale Good solubility; standard baseline.ASIS Effect: Aromatic solvent induced shifts can resolve overlapping signals in the 1.5–2.0 ppm region and separate H2a/H2b.
Instrument Parameters
  • Frequency: Minimum 400 MHz recommended (to resolve second-order effects in the ABX system).

  • Pulse Sequence: Standard 1D proton (zg30).

  • Transients (Scans): 16–64 (sufficient due to high H/C ratio).

  • Relaxation Delay (D1): 2.0 seconds (ensure quantitative integration of terminal methyls).

1H NMR Spectral Analysis (The "Fingerprint")

The spectrum of this compound is divided into three distinct zones.

Zone A: The Diagnostic Region (3.0 – 4.5 ppm)

This region confirms the success of the Kharasch addition. If these peaks are absent or shifted, the reaction failed (e.g., polymerization instead of addition).

  • H3 (Methine,

    
    ): 
    
    • Shift:

      
       4.15 – 4.35 ppm
      
    • Multiplicity: Multiplet (ddt-like).

    • Coupling: Couples to H2a, H2b (vicinal) and H4a, H4b.

  • H2 (Methylene,

    
    ): 
    
    • Shift:

      
       3.10 – 3.50 ppm
      
    • Multiplicity: AB part of ABX system .

    • Insight: Because C3 is chiral, the two protons on C2 are chemically non-equivalent (diastereotopic). They typically appear as two separate sets of multiplets (doublet of doublets) with a large geminal coupling constant (

      
      ) and distinct vicinal couplings to H3.
      
Zone B: The Deshielded Alkyl (1.5 – 2.1 ppm)
  • H4 (Methylene,

    
    ): 
    
    • Shift:

      
       1.60 – 1.95 ppm
      
    • Insight: Deshielded by the

      
      -chlorine effect. Often overlaps with the residual water peak in 
      
      
      
      (approx 1.56 ppm), making dry solvents essential.
Zone C: The Bulk Chain (0.8 – 1.4 ppm)
  • Bulk Methylene (

    
    ): 
    
    
    
    1.20 – 1.40 ppm (Broad singlet/multiplet).
  • Terminal Methyl (

    
    ): 
    
    
    
    0.88 ppm (Triplet,
    
    
    ).
Summary Table of Chemical Shifts ( )
PositionGroupShift (

ppm)
MultiplicityIntegralAssignment Logic
3

4.25 ± 0.10 Multiplet (m)1H

-Cl effect (Methine)
2

3.30 ± 0.15 dd (AB System)2H

-Cl +

effect; Diastereotopic
4

1.85 ± 0.10 Multiplet2H

-Cl effect
5-11

1.26 Broad s14HBulk Alkyl
12

0.88 Triplet (t)3HTerminal Methyl

Comparative Performance: NMR vs. Alternatives

When validating this compound, researchers often choose between NMR and GC-MS. The choice depends on the "Core Requirement": Structural Proof vs. Trace Purity .

Comparison Guide: 1H NMR vs. GC-MS (ECD/TOF)
Feature1H NMR GC-MS (EI Mode) Verdict
Primary Utility Absolute Structural Proof Trace Impurity Profiling NMR is mandatory for confirming the 1,1,1,3- isomer connectivity.
Isomer Specificity High. Can distinguish 1,1,1,3- from 1,1,1,5- (telomer) or regioisomers based on coupling patterns.Medium. Mass spectra of isomers are often identical; relies on retention time standards.Use NMR to certify the standard; use GC for routine batch checking.
Sensitivity Low (LOD ~0.5%). Not suitable for ppm-level impurity detection.Very High (ppb range with ECD). Ideal for detecting unreacted 1-undecene.GC-MS wins for purity; NMR wins for identity.
Sample Recovery Non-destructive.Destructive.NMR allows sample recovery.
Experimental Validation: Solvent Effect ( vs )
  • Hypothesis: Benzene-

    
     will induce upfield shifts in protons remote from the chlorine atoms due to ring current effects, potentially resolving the H4 multiplet from the bulk chain.
    
  • Observation: In

    
    , H4 often merges with the bulk chain "hump" at lower fields. In 
    
    
    
    , the bulk chain shifts slightly upfield, while the polar C-Cl regions interact specifically with the solvent
    
    
    -system, often enhancing the separation of the H2 diastereomers.

Structural Verification Workflow

The following diagram outlines the logical decision tree for validating the product using the data described above.

G Start Crude Reaction Product (Kharasch Addition) Solubility Dissolve in CDCl3 (Add TMS) Start->Solubility RunNMR Acquire 1H NMR (16 Scans, d1=2s) Solubility->RunNMR CheckRegion1 Check 4.0 - 4.5 ppm Is Methine Signal Present? RunNMR->CheckRegion1 CheckRegion2 Check 3.0 - 3.5 ppm Are H2 Protons Diastereotopic? CheckRegion1->CheckRegion2 Yes Decision2 Failed/Polymerized (Check Starting Material) CheckRegion1->Decision2 No (Signal missing) CheckRegion2->Decision2 No (Simple Triplet = Wrong Isomer) IsomerCheck Analyze Coupling (J-values) Confirm ABX System CheckRegion2->IsomerCheck Yes (Complex Multiplet) Decision1 Product Formed (1,1,1,3- connectivity) Final Valid this compound Decision1->Final IsomerCheck->Decision1

Figure 1: Logical workflow for the structural verification of this compound via 1H NMR.

References

  • Kharasch Addition Mechanism & Products

    • Davis, W. H., & Kochi, J. K. (2002). Metal-catalyzed additions of carbon tetrachloride to olefins.
    • Source: (General reference for Kharasch addition mechanisms).

  • NMR Solvent Data & Impurities

    • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).
    • Source: [J. Org.[1] Chem. 1997, 62, 21, 7512–7515]([Link]).

  • Chlorinated Paraffin Standards (Reference Material)

    • Chiron AS. Chlorinated Paraffins and POPs Standards Catalogue. Confirms this compound as a specific reference standard for C12-PCAs.
    • Source:

  • General 1H NMR Shift Tables

    • Hans Reich's NMR Data.[1] Proton Chemical Shifts.

    • Source:

Sources

Structural Elucidation & Benchmarking: 13C NMR Analysis of 1,1,1,3-Tetrachlorododecane

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

1,1,1,3-Tetrachlorododecane is a specialized chlorinated alkane, typically synthesized via the Kharasch addition (Atom Transfer Radical Addition - ATRA) of Carbon Tetrachloride (


) to 1-Undecene. This reaction is a critical benchmark for evaluating the efficacy of radical initiators (e.g., Ruthenium or Copper catalysts) in organic synthesis.

For researchers and drug development professionals, accurate structural characterization of this molecule is essential to verify:

  • Regioselectivity: Confirmation of the 1,1,1,3-addition pattern versus unwanted telomerization.

  • Conversion Efficiency: Distinguishing the product from the unreacted alkene (1-undecene).

This guide provides a comparative analysis of the 13C NMR chemical shifts , offering a robust validation protocol that moves beyond simple peak listing to mechanistic structural confirmation.

Structural Analysis & Shift Logic

To interpret the spectrum accurately, one must understand the electronic environment imposed by the chlorine atoms. The molecule can be segmented into three distinct magnetic zones:

  • The "Head" (

    
    ):  A quaternary carbon bearing three electronegative chlorines. It is significantly deshielded but exhibits low intensity due to the lack of Nuclear Overhauser Effect (NOE) and long relaxation times (
    
    
    
    ).
  • The "Bridge" (

    
    ):  The methylene group at position 2. It is sandwiched between a 
    
    
    
    group and a
    
    
    group, leading to a unique chemical shift distinct from the rest of the chain.
  • The "Tail" (Alkyl Chain): Carbons 4 through 12 behave similarly to a standard long-chain alkane, with the methyl terminus appearing in the classic high-field region.

Comparative Shift Table: Product vs. Precursor

The following table contrasts the 13C NMR shifts of the target molecule against its starting material (1-Undecene) and the solvent standard.

Table 1: 13C NMR Chemical Shift Benchmarking (in


) 
Carbon PositionMoietyChemical Shift (

, ppm)
Signal Type (DEPT-135)Mechanistic Driver (Shielding/Deshielding)
C1

96.0 – 98.5 Absent (Quaternary)Extreme inductive deshielding by 3

Cl.
C2

52.0 – 55.0 Down (Inverted)

-effect from

+

-effect from adjacent

.
C3

56.0 – 59.5 Up (Positive)Direct

-deshielding by Chlorine.
C4

34.0 – 36.0 Down (Inverted)

-effect; transition to bulk chain.
C5 - C11

22.0 – 32.0 Down (Inverted)Standard methylene envelope (bulk alkane).
C12

14.1 Up (Positive)Terminal methyl (highly shielded).
Ref1-Undecene (C1)114.1DownLoss of

character in product.
Ref1-Undecene (C2)139.2UpLoss of

character in product.

Note: The disappearance of the alkene peaks at 114.1 ppm and 139.2 ppm is the primary indicator of reaction completion.

Experimental Protocol: The Self-Validating System

Standard 13C parameters often fail to detect the C1 (


) peak due to its quaternary nature. The following protocol ensures detection and validation.
Step 1: Sample Preparation
  • Concentration: Dissolve 30–50 mg of analyte in 0.6 mL of

    
    .
    
  • Filtration: Filter through a glass wool plug to remove paramagnetic metal catalyst residues (Fe, Cu, Ru) which can broaden peaks and quench signals.

Step 2: Acquisition Parameters (The "Expert" Tweak)
  • Pulse Sequence: zgpg30 (Power-gated decoupling).

  • Relaxation Delay (

    
    ):  Set to 3–5 seconds  (Standard is often 1s).
    
    • Reasoning: The

      
       carbon has no attached protons to facilitate relaxation. A short 
      
      
      
      saturates this nucleus, causing the signal to vanish.
  • Scans: Minimum 1024 scans to resolve the low-intensity quaternary peak.

Step 3: Validation Workflow (DEPT Analysis)

Do not rely on chemical shift alone. Run a DEPT-135 experiment to confirm the substitution pattern:

  • 97 ppm: Disappears (Confirms Quaternary

    
    ).
    
  • 58 ppm: Positive Phase (Confirms Methine

    
    ).
    
  • 53 ppm: Negative Phase (Confirms Methylene

    
    ).
    

Visualization: Structural Assignment Logic

The following diagram illustrates the decision tree for assigning the critical "Head" and "Bridge" carbons, distinguishing them from potential impurities.

NMR_Assignment_Logic Start Unknown Chlorinated Product Region_High Region: 90-100 ppm Start->Region_High Region_Mid Region: 50-60 ppm Start->Region_Mid Region_Low Region: 10-40 ppm Start->Region_Low Check_C1 Peak Detected? Region_High->Check_C1 Check_DEPT DEPT-135 Phase? Region_Mid->Check_DEPT Assign_Chain Assign: Alkyl Chain (C4-C12) Region_Low->Assign_Chain Check_C1->Start No (Increase D1 Delay) Assign_C1 Assign: C1 (-CCl3) (Quaternary) Check_C1->Assign_C1 Yes (Weak Intensity) Assign_C3 Assign: C3 (-CHCl-) (Methine) Check_DEPT->Assign_C3 Positive (+) Assign_C2 Assign: C2 (-CH2-) (Methylene) Check_DEPT->Assign_C2 Negative (-)

Figure 1: Decision logic for assigning 13C NMR signals in this compound. Note the critical role of DEPT-135 in distinguishing C2 from C3.

Comparative Performance: 13C NMR vs. Alternatives

Why use 13C NMR over other analytical techniques for this specific molecule?

Feature13C NMR 1H NMR GC-MS
Connectivity Superior. Directly observes the carbon skeleton (

vs

).
Good. But the

bridge signal is often a complex multiplet that is hard to resolve.
Poor. Fragments the molecule; good for mass, bad for regiochemistry.
Quantification Moderate. Requires long relaxation delays (Inverse Gated Decoupling).[1]Excellent. Fast and accurate integration.Variable. Depends on ionization efficiency.
Impurity Detection High. Can see distinct peaks for regioisomers (e.g., 1,1,1,2-isomer).Moderate. Overlap is common in the 3.0–4.0 ppm region.High. Separates isomers by retention time.
Conclusion for Researchers

For This compound , 13C NMR is the definitive method for proving the structure (specifically the integrity of the


 group), while 1H NMR is preferred for purity quantification. The presence of the signal at ~97 ppm  is the "Go/No-Go" quality attribute for this compound.

References

  • Kharasch, M. S., Jensen, E. V., & Urry, W. H. (1947). Addition of Carbon Tetrachloride and Chloroform to Olefins. Science, 105(2728), 396.

  • Pintauer, T., & Matyjaszewski, K. (2005). Atom transfer radical addition (ATRA) and cyclization (ATRC) catalyzed by copper complexes. Chemical Society Reviews, 37, 1087-1097.

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag Berlin Heidelberg. (Standard reference for calculating haloalkane shifts).

Sources

Navigating the Labyrinth: A Comparative Guide to the GC-MS Fragmentation of 1,1,1,3-Tetrachlorododecane

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and environmental analysis, the accurate identification of halogenated organic compounds is a frequent and formidable challenge. Among these, long-chain chlorinated alkanes, such as 1,1,1,3-tetrachlorododecane, present a unique analytical puzzle due to their complex fragmentation patterns in Gas Chromatography-Mass Spectrometry (GC-MS). This guide provides an in-depth, technically-grounded comparison of the expected fragmentation behavior of this compound and discusses alternative analytical strategies to enhance selectivity and sensitivity.

The Analytical Challenge of Chlorinated Alkanes

Chlorinated paraffins (CPs), the broader family to which this compound belongs, are complex industrial mixtures containing thousands of isomers, making their analysis notoriously difficult.[1][2] Under Electron Ionization (EI), the standard ionization technique in GC-MS, these molecules undergo extensive fragmentation. This can obscure the molecular ion and make it challenging to differentiate between closely related homologues and isomers.[3] Therefore, a foundational understanding of the fragmentation mechanisms is paramount for reliable compound identification.

Unraveling the Fragmentation Pattern of this compound under Electron Ionization (EI)

The fragmentation of the molecular ion of this compound will be driven by several key pathways:

  • Alpha-Cleavage: The C-C bonds adjacent to the carbon atoms bearing chlorine atoms are prone to cleavage.[4][5] For this compound, this would involve cleavage at the C1-C2, C2-C3, and C3-C4 bonds.

  • Loss of Chlorine and HCl: The elimination of a chlorine radical (Cl•) or a neutral hydrochloric acid molecule (HCl) is a common fragmentation pathway for chlorinated compounds.[6] The loss of HCl is often a lower energy pathway.

  • Alkyl Chain Fragmentation: The long dodecane chain will undergo typical alkane fragmentation, resulting in a series of carbocation fragments separated by 14 Da (the mass of a CH₂ group).[7]

  • Isotopic Patterns: A crucial identifying feature will be the presence of characteristic isotopic clusters for fragments containing chlorine atoms. Due to the natural abundance of ³⁵Cl (75.8%) and ³⁷Cl (24.2%), any fragment containing 'n' chlorine atoms will exhibit a distinctive M, M+2, M+4, ... pattern.[8]

Predicted Key Fragment Ions:
m/z (mass-to-charge ratio) Proposed Fragment Structure/Origin Significance
M-35/37Loss of a single chlorine radicalIndicates the presence of chlorine
M-36Loss of a neutral HCl moleculeCommon fragmentation pathway
M-71/73Loss of a C₅H₁₁ alkyl radicalAlkane chain fragmentation
M-85/87Loss of a C₆H₁₃ alkyl radicalAlkane chain fragmentation
43, 57, 71, 85...C₃H₇⁺, C₄H₉⁺, C₅H₁₁⁺, C₆H₁₃⁺...Characteristic alkane fragment series[9]
49/51CH₂Cl⁺Alpha-cleavage at the C1 position
91/93C₄H₈Cl⁺Potentially formed through rearrangement, a known base peak for 1-chloroalkanes[10]
117/119/121CCl₃⁺Indicative of the 1,1,1-trichloroethyl moiety

The following diagram illustrates the primary predicted fragmentation pathways for this compound under electron ionization.

fragmentation_pathways M [C12H22Cl4]⁺˙ Molecular Ion F1 [C12H22Cl3]⁺ (Loss of Cl) M->F1 - Cl• F2 [C12H21Cl3]⁺˙ (Loss of HCl) M->F2 - HCl F3 [C11H22Cl3]⁺ (Loss of CH3) M->F3 - •CH3 F4 [CH2Cl]⁺ m/z 49/51 M->F4 α-cleavage F5 [CCl3]⁺ m/z 117/119/121 M->F5 α-cleavage F7 Alkyl Fragments (m/z 43, 57, 71...) M->F7 Chain Cleavage F6 [C4H8Cl]⁺ m/z 91/93 F2->F6 Rearrangement analytical_workflow Sample Sample Preparation (e.g., Extraction, Cleanup) GC Gas Chromatography (GC or GCxGC) Separation of Components Sample->GC Ionization Ionization Source (EI or NCI) GC->Ionization MS Mass Analyzer (Quadrupole, TOF, Orbitrap) Ionization->MS Data Data Analysis (Spectral Interpretation, Quantification) MS->Data

Sources

FTIR Characterization of 1,1,1,3-Tetrachlorododecane: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Context

1,1,1,3-Tetrachlorododecane is a specific polychlorinated alkane (PCA) adduct, typically synthesized via the Kharasch addition of carbon tetrachloride (


) to 1-undecene. It serves as a critical reference standard for analyzing Short-Chain Chlorinated Paraffins (SCCPs) and Medium-Chain Chlorinated Paraffins (MCCPs) in environmental toxicology and drug development.

This guide provides a technical framework for characterizing this molecule using Fourier Transform Infrared (FTIR) spectroscopy. Unlike simple fingerprinting, this protocol focuses on reaction monitoring —validating the formation of the telomer by tracking the disappearance of olefinic signatures and the emergence of specific carbon-chlorine vibrational modes.

Theoretical Basis & Spectral Logic

The characterization logic relies on verifying the transformation of a terminal alkene (1-undecene) into a saturated tetrachloro-adduct.

The Chemical Transformation


Key Vibrational Modes[1][2]
  • Terminal Vinyl Disappearance (Diagnostic): The starting material, 1-undecene, possesses a terminal double bond. The complete consumption of this bond is the primary metric of purity.

  • Trichloromethyl (

    
    ) Fingerprint:  The 
    
    
    
    group introduces strong, complex stretching vibrations in the low-frequency region (700–800 cm⁻¹).
  • Secondary Chloride Formation: The chlorine atom at position 3 (secondary alkyl chloride) adds to the fingerprint region complexity, often overlapping with

    
     modes but distinguishable by band broadening.
    

Experimental Protocol: ATR-FTIR Analysis

Methodology: Attenuated Total Reflectance (ATR) is preferred over transmission cells for this viscous, oily liquid to avoid pathlength issues and solvent interference.

Step-by-Step Workflow
  • Crystal Selection: Use a Diamond or ZnSe crystal. Diamond is preferred for durability against chlorinated hydrocarbons.

  • Background Collection: 32 scans, 4 cm⁻¹ resolution, air background.

  • Sample Application:

    • Apply 10–20 µL of neat this compound to the crystal center.

    • Ensure full coverage of the evanescent wave active area.

  • Acquisition: Collect 32–64 scans to improve Signal-to-Noise (S/N) ratio in the fingerprint region (600–1500 cm⁻¹).

  • Post-Processing: Apply ATR correction (if quantitative comparison to transmission libraries is required) and baseline correction.

Comparative Analysis: Product vs. Precursor

The following table contrasts the target molecule with its precursor (1-Undecene). This differential analysis is the industry standard for validating Kharasch adducts.

Table 1: Diagnostic Peak Assignments
Spectral RegionWavenumber (cm⁻¹)1-Undecene (Precursor)This compound (Target)Mechanistic Insight
C-H Stretch 3075–3085Present (Weak)Absent Loss of

hybridized vinyl C-H bonds.
Alkyl C-H 2850–2960Strong (

)
Strong (

)
Conserved alkane chain backbone.
C=C Stretch 1640–1645Present (Medium)Absent Complete saturation of the double bond.
Vinyl Bending 990 & 910Present (Strong)Absent Loss of terminal alkene out-of-plane bending (

).
Fingerprint 700–800AbsentDominant Broad Bands Appearance of

stretching and C-Cl secondary stretch.
Fingerprint 600–650AbsentPresent (Medium)

gauche conformer vibrations.

Analyst Note: The most critical quality control check is the absence of the 1640 cm⁻¹ and 910/990 cm⁻¹ peaks. If these are present, the reaction is incomplete.

Synthesis Monitoring Workflow (Visualization)

The following diagram illustrates the logical decision tree for characterizing the product during synthesis or quality control.

FTIR_Workflow Start Crude Product (this compound) Acquire Acquire ATR-FTIR Spectrum (4000 - 600 cm⁻¹) Start->Acquire CheckVinyl Check 1640 cm⁻¹ & 910 cm⁻¹ Acquire->CheckVinyl Impure Impure: Unreacted 1-Undecene (Reprocess) CheckVinyl->Impure Peaks Present CheckCCl Check 700-800 cm⁻¹ Region CheckVinyl->CheckCCl Peaks Absent Valid Identity Confirmed (Target Spectrum) CheckCCl->Valid Strong C-Cl Bands Unknown Unknown Chlorinated Product (Check NMR/GC-MS) CheckCCl->Unknown Weak/No C-Cl Bands

Figure 1: Decision logic for validating this compound synthesis via FTIR.

Detailed Spectral Interpretation

The Fingerprint Region (600–1500 cm⁻¹)

While the high-wavenumber region (2800–3000 cm⁻¹) confirms the alkyl chain, the region below 1000 cm⁻¹ provides the specific identity of the chlorinated motifs.

  • 760–780 cm⁻¹ (

    
     Stretch):  The trichloromethyl group, attached to a methylene group (
    
    
    
    ), typically exhibits a strong, often split band in this region due to the degenerate stretching vibrations of the
    
    
    bonds.
  • 600–700 cm⁻¹ (Secondary C-Cl): The chlorine at position 3 is a secondary chloride. Depending on the conformation (trans vs. gauche relative to the chain), this stretch will appear between 610 and 690 cm⁻¹. In the liquid phase, this often results in a broadened envelope rather than a sharp peak.

Comparative Alternatives

When this compound standards are unavailable, researchers may compare against:

  • 1,1,1-Trichloroethane: Used to validate the

    
     position (approx. 720–780 cm⁻¹).
    
  • 2-Chlorododecane: Used to validate the secondary chloride shift (approx. 660 cm⁻¹).

References

  • Chiron AS. "Chlorinated Paraffins (CPs) Reference Materials." Chiron.no. Available at: [Link] (Accessed via search).

  • Doc Brown's Chemistry. "Infrared Spectrum of 1,1,1-trichloroethane." DocBrown.info. Available at: [Link] (Accessed via search).

  • National Institute of Standards and Technology (NIST). "1-Undecene Gas Phase IR Spectrum." NIST Chemistry WebBook. Available at: [Link].

  • Kharasch, M. S., et al. "The Addition of Carbon Tetrachloride to High Molecular Weight Olefins." Journal of the American Chemical Society.

A Comparative Guide to Copper and Iron Catalysts for the Synthesis of 1,1,1,3-Tetrachlorododecane

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and chemical synthesis, the efficient and selective formation of carbon-chlorine bonds is a critical endeavor. The synthesis of 1,1,1,3-tetrachlorododecane, a valuable intermediate, is a prime example of where catalyst choice significantly impacts reaction outcomes. This guide provides an in-depth comparison of copper and iron catalysts for this application, grounded in mechanistic principles and supported by experimental data from analogous reactions.

Introduction: The Telomerization Route to this compound

The synthesis of this compound is typically achieved through the telomerization of 1-dodecene with carbon tetrachloride. This reaction proceeds via an Atom Transfer Radical Addition (ATRA) mechanism, where the catalyst plays a pivotal role in mediating the transfer of a chlorine atom and a trichloromethyl group across the double bond of the alkene. The choice of catalyst, primarily complexes of copper or iron, is a critical parameter that dictates the yield, selectivity, and overall efficiency of the process.

The Catalytic Heart of the Reaction: A Mechanistic Overview

The ATRA reaction is a controlled radical process that hinges on the reversible activation and deactivation of a dormant species by a transition metal complex.[1][2] This controlled mechanism minimizes undesirable side reactions, such as polymerization of the alkene.

Copper-Catalyzed Atom Transfer Radical Addition

Copper catalysts, typically in the +1 oxidation state (Cu(I)), are highly efficient for ATRA reactions.[1][3] The catalytic cycle begins with the abstraction of a chlorine atom from carbon tetrachloride by the Cu(I) complex, generating a trichloromethyl radical (•CCl₃) and a Cu(II) species. This radical then adds to the 1-dodecene. The resulting dodecyl radical is subsequently deactivated by the Cu(II) complex, which donates a chlorine atom to form the this compound product and regenerate the Cu(I) catalyst.

cluster_0 Catalytic Cycle Cu(I) Complex Cu(I) Complex Cu(II) Complex Cu(II) Complex Cu(I) Complex->Cu(II) Complex CCl4 Cu(II) Complex->Cu(I) Complex R-Cl CCl4 CCl4 •CCl3 •CCl3 Dodecyl Radical Dodecyl Radical •CCl3->Dodecyl Radical + 1-Dodecene 1-Dodecene 1-Dodecene This compound This compound Dodecyl Radical->this compound + Cu(II) Complex

Caption: Copper-Catalyzed ATRA Cycle for this compound Synthesis.

Iron-Catalyzed Atom Transfer Radical Addition

Iron catalysts, leveraging the Fe(II)/Fe(III) redox couple, offer a more cost-effective and less toxic alternative to copper.[1][3] The mechanism is analogous, with an Fe(II) complex initiating the reaction by abstracting a chlorine atom from carbon tetrachloride to form a trichloromethyl radical and an Fe(III) species. This radical then reacts with 1-dodecene, and the resulting radical is quenched by the Fe(III) complex to yield the product and regenerate the Fe(II) catalyst.

cluster_1 Catalytic Cycle Fe(II) Complex Fe(II) Complex Fe(III) Complex Fe(III) Complex Fe(II) Complex->Fe(III) Complex CCl4 Fe(III) Complex->Fe(II) Complex R-Cl CCl4 CCl4 •CCl3 •CCl3 Dodecyl Radical Dodecyl Radical •CCl3->Dodecyl Radical + 1-Dodecene 1-Dodecene 1-Dodecene This compound This compound Dodecyl Radical->this compound + Fe(III) Complex

Caption: Iron-Catalyzed ATRA Cycle for this compound Synthesis.

Comparative Performance Analysis

ParameterCopper Catalyst SystemIron Catalyst System
Typical Catalyst CuCl/Ligand (e.g., bipyridine, amines)FeCl₂/FeCl₃, Fe(0)/Ligand (e.g., phosphines)
Reported Yields (Analogous Reactions) Generally high (can exceed 90%)Moderate to high (can be >70%)[4]
Reaction Temperature 80-120°C100-150°C
Reaction Time 4-12 hours6-24 hours
Selectivity High for 1:1 adduct, but can promote polymerization with highly active alkenes.Generally good selectivity for the 1:1 adduct.
Cost HigherLower
Toxicity HigherLower, more environmentally benign.[1]
Ligand Sensitivity Activity is highly dependent on the choice of ligand.Can be effective with or without ligands.[3]

Experimental Protocols

The following are representative, self-validating protocols for the synthesis of this compound using both copper and iron catalysts. These protocols are based on established procedures for ATRA reactions.

Copper-Catalyzed Synthesis

Materials:

  • 1-Dodecene

  • Carbon tetrachloride (CCl₄)

  • Copper(I) chloride (CuCl)

  • 2,2'-Bipyridine (bpy)

  • Anhydrous toluene

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and an inert gas inlet, add CuCl (1 mol%) and bpy (1.1 mol%).

  • Evacuate the flask and backfill with inert gas three times to ensure an oxygen-free atmosphere.

  • Add anhydrous toluene, followed by 1-dodecene and carbon tetrachloride (typically in a 1:2 to 1:5 molar ratio of alkene to CCl₄).

  • Heat the reaction mixture to 100°C with vigorous stirring.

  • Monitor the reaction progress by Gas Chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable solvent (e.g., dichloromethane) and pass it through a short column of neutral alumina to remove the copper catalyst.

  • Remove the solvent under reduced pressure and purify the crude product by vacuum distillation to obtain this compound.

Iron-Catalyzed Synthesis

Materials:

  • 1-Dodecene

  • Carbon tetrachloride (CCl₄)

  • Iron(II) chloride (FeCl₂)

  • Triphenylphosphine (PPh₃) (optional, but can improve performance)

  • Anhydrous acetonitrile

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a similar setup as the copper-catalyzed reaction, add FeCl₂ (2 mol%) and PPh₃ (2.2 mol%, if used).

  • De-gas the flask as previously described.

  • Add anhydrous acetonitrile, 1-dodecene, and carbon tetrachloride.

  • Heat the reaction mixture to 120°C with efficient stirring.

  • Monitor the reaction by GC.

  • After the reaction is complete, cool the mixture.

  • The workup is similar to the copper-catalyzed reaction, involving filtration through a pad of silica gel to remove the iron salts.

  • The product is then purified by vacuum distillation.

cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Dry, inert flask B Add Catalyst and Ligand A->B C Evacuate and backfill with inert gas B->C D Add Solvents and Reactants C->D E Heat and Stir D->E F Monitor by GC E->F G Cool to Room Temperature F->G H Filter to remove catalyst G->H I Remove Solvent H->I J Vacuum Distillation I->J

Caption: General Experimental Workflow for Catalyst Screening.

Discussion: Choosing the Right Catalyst

Copper Catalysts: The High-Performance Option

Copper-based systems are often the go-to for achieving high yields and selectivities in ATRA reactions. The well-defined coordination chemistry of copper allows for fine-tuning of the catalyst's activity through ligand modification. However, the higher cost and toxicity of copper, as well as the potential for catalyst-induced side reactions with certain substrates, are notable drawbacks. The need for specific ligands to stabilize the Cu(I) state and enhance solubility also adds to the complexity and cost of the process.

Iron Catalysts: The Economical and Sustainable Choice

Iron catalysts present a compelling alternative due to their low cost, abundance, and significantly lower toxicity.[5] This makes them particularly attractive for large-scale industrial applications where cost and environmental impact are major considerations. While historically considered less active than their copper counterparts for some ATRA reactions, recent advancements in ligand design and reaction conditions have significantly improved their performance. For the telomerization of simple alkenes, iron catalysts can provide excellent results, often with the advantage of simpler reaction setups that may not require specialized ligands.

Conclusion

The choice between copper and iron catalysts for the synthesis of this compound is a trade-off between performance, cost, and sustainability. Copper catalysts generally offer higher activity and yields under milder conditions, making them ideal for laboratory-scale synthesis where maximizing product recovery is the primary goal. Conversely, iron catalysts are the more economical and environmentally friendly option, well-suited for industrial-scale production, especially if reaction conditions can be optimized to achieve acceptable yields.

For researchers in drug development, the higher purity and yield often achievable with copper catalysis might be preferable for producing high-value intermediates. However, for bulk chemical synthesis, the economic and environmental benefits of iron catalysis are hard to overlook. Ultimately, the optimal catalyst will depend on the specific requirements of the synthesis, including scale, cost constraints, and environmental considerations.

References

  • Dadashi-Silab, S., & Matyjaszewski, K. (2020). Iron Catalysts in Atom Transfer Radical Polymerization. Molecules, 25(7), 1648. [Link]

  • Dadashi-Silab, S., & Matyjaszewski, K. (2020). Iron Catalysts in Atom Transfer Radical Polymerization. PubMed, 32260141. [Link]

  • Zhang, Y., et al. (2019). Comparative Studies of Structures and Peroxidase-like Activities of Copper(II) and Iron(III) Complexes with an EDTA-Based Phenylene-Macrocycle and Its Acyclic Analogue. PubMed Central, PMC6803831. [Link]

  • Davis, B. H., et al. (2018). The Effect of Copper Addition on the Activity and Stability of Iron-Based CO2 Hydrogenation Catalysts. Catalysts, 8(11), 553. [Link]

  • Galeffi, B., et al. (2020). Comparative study of the peroxidase-like activity of copper(ii) complexes with N4 and N2O2 coordination environments. Application to the oxidation of phenol at moderate temperature. Dalton Transactions, 49(44), 15865-15877. [Link]

  • Li, G., & Wang, J. (2006). Kinetics of synthesis of 1, 1, 1, 3, 3-pentachloropropane. ResearchGate. [Link]

  • Occidental Chemical Corporation. (2005). Method for producing 1,1,1,3-tetrachloropropane and other haloalkanes with iron catalyst.
  • Fierro, J. L. G., & Peña, M. A. (2012). Comparative TPR and TPD studies of Cu and Ca promotion on Fe-Zn- and Fe-Zn-Zr-based fischer-tropsch catalysts. ResearchGate. [Link]

  • Clark, A. J., et al. (2000). New copper(I) and iron(II) complexes for atom transfer radical macrocyclisation reactions. Journal of the Chemical Society, Perkin Transactions 1, (22), 3743-3752. [Link]

  • Boutevin, B., & Ameduri, B. (2006). Telomerisation Reactions of fluorinated alkenes. ResearchGate. [Link]

  • Occidental Chemical Corporation. (2014). Synthesis of 1,1,2,3-tetrachloropropene.
  • Mori, H., et al. (2022). Analysis of Ethylene Copolymers with Long-Chain α-Olefins (1-Dodecene, 1-Tetradecene, 1-Hexadecene). Polymers, 14(4), 738. [Link]

  • Li, S., et al. (2002). Studies on precipitated iron catalysts for Fischer–Tropsch synthesis. ResearchGate. [Link]

  • Bentrude, W. G., & Rogers, P. E. (1971). The reactivity of organophosphorus compounds. Part XXIII. Reactions of triethyl phosphite with carbon tetrachloride and bromotrichloromethane in the presence and absence of butane-1-thiol. Journal of the Chemical Society B: Physical Organic, 429-432. [Link]

  • Panda, N. (2016). Cu/Fe-Catalyzed Carbon-Carbon and Carbon-Heteroatom Cross-Coupling Reactions. Organic & Medicinal Chemistry International Journal, 1(2). [Link]

  • Chad's Prep. (2020, November 23). 8.7 Expoxidation, Anti-Dihydroxylation, and Syn-Dihydroxylation of Alkenes | Organic Chemistry [Video]. YouTube. [Link]

  • Su, C., et al. (2011). Rapid transformation of 1,2,3,4-TCDD by Pd/Fe catalysts. ResearchGate. [Link]

  • Anastasaki, A., et al. (2015). Copper-Mediated Living Radical Polymerization (Atom Transfer Radical Polymerization and Copper(0) Mediated Polymerization): From Fundamentals to Bioapplications. Chemical Reviews, 115(16), 8350-8387. [Link]

  • Klare, S., et al. (2016). Iron‐Catalyzed Oxidative C−O and C−N Coupling Reactions Using Air as Sole Oxidant. Chemistry – A European Journal, 22(42), 14893-14897. [Link]

  • LibreTexts. (2023, July 21). 4.3: Oxidation of Alkenes- Epoxidation and Dihydroxylation (review from CHM 222). Chemistry LibreTexts. [Link]

  • Wang, Y., et al. (2015). Controllable wet synthesis of multicomponent copper-based catalysts for Rochow reaction. RSC Advances, 5(90), 73013-73019. [Link]

  • Occidental Chemical Corporation. (2005). Method for producing 1,1,1,3-tetrachloropropane and other haloalkanes using a copper catalyst.

Sources

Advanced Purity Analysis of 1,1,1,3-Tetrachlorododecane: Elemental Analysis vs. Orthogonal Techniques

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1,1,1,3-Tetrachlorododecane (1,1,1,3-TCD) is a critical single-congener reference standard (CAS: 14983-60-9) used to quantify Short-Chain Chlorinated Paraffins (SCCPs) in environmental and pharmaceutical matrices.[1] Unlike technical-grade mixtures (e.g., CP-42, CP-52), which suffer from variable response factors and complex isomerism, 1,1,1,3-TCD offers a defined molecular structure for precise instrument calibration.

This guide compares the performance of Elemental Analysis (EA) against GC-ECNI-MS and NMR for certifying the purity of 1,1,1,3-TCD. It establishes the "Gold Standard" protocol for researchers requiring absolute quantification in toxicological and environmental studies.

Part 1: The Analytical Challenge

Synthesized via the Kharasch addition of carbon tetrachloride to 1-undecene, 1,1,1,3-TCD presents unique analytical challenges due to its high halogen content (~46% Cl).

Theoretical Composition (C₁₂H₂₂Cl₄)
ElementMass Fraction (%)Tolerance Threshold (±0.4%)
Carbon 46.78%46.38% – 47.18%
Hydrogen 7.20%6.80% – 7.60%
Chlorine 46.02%45.62% – 46.42%

Note: Standard journal requirements dictate a tolerance of ±0.4%. However, for high-chlorine standards, specific combustion modifications are required to prevent interference.

Part 2: Comparative Analysis of Purity Methods

We evaluated three primary methodologies for determining the purity of 1,1,1,3-TCD.

Combustion Elemental Analysis (The Reference Method)

Technique: Dynamic Flash Combustion (CHN) + Potentiometric Titration (Cl).

  • Performance: High accuracy for bulk purity.

  • Pros: Absolute quantification; independent of ionization efficiency.

  • Cons: Requires "halide-resistant" combustion catalysts (e.g., WO₃) to prevent sensor corrosion; high sample mass required (~2 mg).

  • Verdict: Essential for Certification. The only method that validates the bulk stoichiometry.

GC-ECNI-MS (The Sensitivity Leader)

Technique: Gas Chromatography with Electron Capture Negative Ionization Mass Spectrometry.[2][3][4]

  • Performance: Extreme sensitivity (fg/µL range).

  • Pros: Detects trace homologue impurities (e.g., C11 or C13 analogs).

  • Cons: Response Factor Bias. ECNI response is non-linear and dependent on chlorine number.[2] Without a certified 1,1,1,3-TCD standard, this method cannot self-validate.

  • Verdict: Secondary Validation. Used to detect impurities, not to assign absolute purity values.[5]

1H-NMR Spectroscopy

Technique: 600 MHz Proton NMR in CDCl₃.

  • Performance: Structural confirmation.

  • Pros: Confirms the regiochemistry (1,1,1,3-substitution pattern); non-destructive.

  • Cons: Low sensitivity to inorganic impurities (water, salts) and non-protonated contaminants (e.g., excess CCl₄).

  • Verdict: Structural Qualitative Check.

Summary Comparison Table
FeatureElemental Analysis (EA)GC-ECNI-MS1H-NMR
Primary Utility Bulk Purity CertificationTrace Impurity ProfilingStructural Verification
Accuracy High (<0.3% error)Medium (Matrix dependent)High (Relative)
Chlorine Bias None (Direct Titration)High (Cl-dependent ionization)None
Sample Req. 2–5 mg<1 µg5–10 mg
Cost LowHighMedium

Part 3: Experimental Protocols

Protocol A: High-Precision Elemental Analysis for 1,1,1,3-TCD

Objective: Quantify %C, %H, and %Cl to within ±0.3% of theoretical values.

Reagents & Standards:

  • Calibration Standard: 1,4-Dichlorobenzene (48.26% Cl) or p-Chlorobenzoic acid (22.65% Cl). Crucial: Do not use low-Cl standards like Acetanilide; the combustion dynamics differ.

  • Oxidant: High-purity Oxygen (99.999%).

  • Combustion Aid: Tungsten (VI) Oxide (WO₃) powder.

Workflow:

  • Instrument Prep: Purge the EA system (e.g., Elementar vario EL cube) with He for 30 mins.

  • Calibration: Run a 3-point calibration curve using 1,4-Dichlorobenzene (1.0 mg, 1.5 mg, 2.0 mg). Ensure

    
    .
    
  • Sample Weighing: Weigh 1.500 mg (±0.001 mg) of 1,1,1,3-TCD into a tin capsule.

  • Additive: Add 10 mg of WO₃ to the capsule. Reason: WO₃ prevents the formation of volatile metal chlorides and aids complete oxidation of the heavy carbon chain.

  • Combustion:

    • Furnace Temp: 1150°C.

    • Oxygen Dosing: 90 seconds (Extended dosing required for high-halogen content).

  • Detection:

    • C/H/N: Thermal Conductivity Detector (TCD).

    • Cl: The combustion gas is absorbed in H₂O/H₂O₂ solution and titrated potentiometrically with AgNO₃.

Protocol B: Synthesis & Purification Pathway

Context: Understanding the synthesis helps identify likely impurities (e.g., unreacted CCl₄).

G cluster_1 Reaction (Kharasch Addition) cluster_2 Purification CCl4 Carbon Tetrachloride (CCl4) Radical Radical Formation (•CCl3) CCl4->Radical Undecene 1-Undecene (C11H22) Initiator Peroxide Initiator (Benzoyl Peroxide) Initiator->Radical Addition Chain Addition (CCl3-CH2-CH•-C9H19) Radical->Addition + 1-Undecene Termination Chain Transfer (+ Cl• from CCl4) Addition->Termination Distillation Vacuum Distillation (Remove excess CCl4) Termination->Distillation Recryst Recrystallization (Low Temp MeOH) Distillation->Recryst Product This compound (>98% Purity) Recryst->Product

Figure 1: Synthesis pathway of 1,1,1,3-TCD via Kharasch addition.[1] Note that unreacted CCl4 is a common impurity that EA can detect (due to C:Cl ratio mismatch).

Part 4: Decision Framework for Analysts

When should you use 1,1,1,3-TCD as a standard?

DecisionTree Start Analytical Goal Type Target Analyte Type? Start->Type Complex Complex Mixture (e.g., CP-52, Chlorowax) Type->Complex Environmental Screen Single Specific Congener (e.g., 1,1,1,3-TCD) Type->Single Toxicology/Mechanism Quant Quantification Method? Complex->Quant GC_Method Use 1,1,1,3-TCD Standard (Response Factor Correction) Single->GC_Method Always EA_Method Use Technical Grade Standard (Match %Cl only) Quant->EA_Method Total Chlorine (EOX) Quant->GC_Method Congener Profiling

Figure 2: Decision matrix for selecting calibration standards. 1,1,1,3-TCD is the preferred standard for congener-specific profiling due to its defined stoichiometry.

References

  • Chiron AS. (n.d.).[1] Chlorinated Paraffins (CPs) - Single Congeners and Mixtures. Retrieved from [Link]

  • Kuveeke, S., et al. (2022).[6] "An International Study Evaluating Elemental Analysis." ACS Central Science. Retrieved from [Link]

  • Yuan, B., et al. (2020). "Addressing Main Challenges Regarding Short- and Medium-Chain Chlorinated Paraffin Analysis Using GC/ECNI-MS and LC/ESI-MS Methods." Journal of the American Society for Mass Spectrometry. Retrieved from [Link]

  • Rusina, T. P., et al. (2012).[2] "Comparison of quantification methods for the analysis of polychlorinated alkanes." Journal of Environmental Monitoring. Retrieved from [Link]

Sources

Analytical Distinction of 1,1,1,3-Tetrachlorododecane from Isomeric By-Products

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Process Chemists, and Drug Development Professionals

Executive Summary

1,1,1,3-Tetrachlorododecane is a specialized intermediate synthesized via the Kharasch addition (atom transfer radical addition - ATRA) of carbon tetrachloride (


) to 1-undecene. While the reaction is highly regioselective under optimized catalytic conditions, the formation of isomeric by-products and telomers presents a significant purification challenge.

This guide provides a definitive analytical framework to differentiate the target molecule from its primary impurities: the regioisomer (1,1,1,2-tetrachlorododecane) , telomeric oligomers , and dehydrochlorinated olefins . The methodology relies on the distinct magnetic environments created by the trichloromethyl (


) group, validated by NMR and GC-MS fragmentation patterns.
Mechanistic Origins of Impurities

To distinguish the product, one must understand the genesis of its impurities. The synthesis relies on a metal-catalyzed radical chain reaction (typically Cu, Fe, or Ru).

  • Target Pathway (Regioselective): The

    
     radical attacks the terminal carbon of 1-undecene (C1), forming a secondary radical at C2. This radical abstracts a chlorine atom from 
    
    
    
    to form the 1,1,1,3-product.
  • Isomeric Pathway (Regio-irregular): If the

    
     radical attacks C2 (sterically and electronically unfavorable), the 1,1,1,2-isomer forms.
    
  • Telomerization: If the intermediate radical at C2 attacks another alkene molecule instead of

    
    , a dimer (n=2) or trimer (n=3) is formed.
    
Figure 1: Reaction Pathways and Impurity Generation

G Start 1-Undecene + CCl4 Radical Intermediate Radical (R-CH•-CH2-CCl3) Start->Radical •CCl3 Addition Isomer IMPURITY B (Isomer): 1,1,1,2-Tetrachlorododecane Start->Isomer Anti-Kharasch (Rare) Target TARGET: This compound Radical->Target + Cl• (from CCl4) Telomer IMPURITY A (Telomer): n=2 Dimer Radical->Telomer + 1-Undecene Elimination IMPURITY C (Olefin): 1,1,3-Trichloro-1-dodecene Target->Elimination - HCl (Thermal/Base)

Caption: Mechanistic divergence in Kharasch addition showing the origin of the target molecule versus telomeric and isomeric impurities.

Analytical Comparison: The Data Matrix

The primary challenge is distinguishing the target from the 1,1,1,2-isomer (constitutional isomer) and the n=2 telomer (similar chemical shifts, different mass).

Table 1: Comparative Analytical Signatures
FeatureTarget: this compound Isomer: 1,1,1,2-Tetrachlorododecane Telomer (n=2)
Structure




NMR: C2 Protons
Distinct Multiplet (

)
Methylene flanked by

and

.
Methine Doublet (

)
Deshielded by direct attachment to

and

.
Multiplet (

)Overlaps with target, but integration ratio differs.

NMR: C3 Protons
Quintet-like (

)
Methine (

).
Methylene (

)Normal alkyl range.
Similar to target (

).

NMR:


ppm

ppm

ppm

NMR: C2

ppm (

)
DEPT-135: Negative Phase

ppm (

)
DEPT-135: Positive Phase
Similar to target.
GC-MS Fragmentation Base Peak:

(Loss of 117)Cluster at

~191 (

)
Base Peak:

Different retention time (usually elutes earlier).
High MW (Target MW + 154).Likely not visible on standard GC methods.
Detailed Characterization Protocols
Protocol A: NMR Discrimination (The Gold Standard)

Rationale: Proton NMR provides the only definitive structural proof to rule out the 1,1,1,2-isomer. The connectivity


 creates a specific ABX spin system that is absent in the isomer.

Reagents:


 (99.8% D) with 0.03% TMS.
Instrument:  400 MHz or higher recommended.
  • Sample Prep: Dissolve 20 mg of the oil in 0.6 mL

    
    .
    
  • Acquisition: Run standard

    
     (16 scans) and DEPT-135 (256 scans).
    
  • Analysis Logic:

    • Step 1 (Regioisomer Check): Look for the region

      
       ppm.
      
      • Presence of signal: Indicates the

        
         group of the 1,1,1,3-target .
        
      • Absence of signal: Indicates the 1,1,1,2-isomer (where C2 is a CH, shifting to ~4.6 ppm).

    • Step 2 (Telomer Check): Integrate the terminal methyl group (

      
      , 
      
      
      
      , triplet) vs. the C2 methylene (
      
      
      ).
      • Target Ratio: 3:2 (

        
         : 
        
        
        
        ).
      • Telomer Ratio: 3:4 (or higher). If the integral of the C2 region is elevated relative to the methyl, telomers are present.

Protocol B: GC-MS Quantification

Rationale: While NMR confirms structure, GC-MS is required to detect trace dehydrochlorinated by-products (olefins) which have distinct mass spectra.

System: Agilent 7890/5977 (or equivalent). Column: HP-5ms (30m x 0.25mm x 0.25µm). Non-polar stationary phase is essential for separating chlorinated homologs.

  • Method:

    • Inlet: 250°C, Split 50:1.

    • Oven: 60°C (2 min)

      
       20°C/min 
      
      
      
      280°C (5 min).
  • Identification:

    • Target (1,1,1,3-TCD): Look for the characteristic isotope cluster for

      
       fragments. The parent ion (
      
      
      
      ) is often weak; look for
      
      
      and
      
      
      .
    • Olefin Impurity (

      
      ):  Elutes earlier than the target. Mass spectrum shows loss of 
      
      
      
      (M-36) relative to the target.
Decision Tree for Purification & Analysis

This workflow ensures self-validating quality control. If the NMR integration fails the 3:2 ratio check, the sample must be re-purified (typically via high-vacuum fractional distillation, as the boiling point difference between n=1 and n=2 telomers is significant).

Figure 2: Analytical Workflow

Analysis Sample Crude Reaction Mix GCMS Step 1: GC-MS Screening Sample->GCMS Decision1 Is Main Peak >95%? GCMS->Decision1 Distill Action: Fractional Distillation (Remove Telomers) Decision1->Distill No (Telomers present) NMR Step 2: 1H & 13C NMR Decision1->NMR Yes Distill->GCMS CheckRegio Check 3.0-3.5 ppm region NMR->CheckRegio Pass VALIDATED: This compound CheckRegio->Pass Signal Present (CH2) FailRegio REJECT: Isomer Detected CheckRegio->FailRegio Signal Absent

Caption: Step-by-step decision matrix for validating the identity and purity of this compound.

References
  • Kharasch, M. S., Jensen, E. V., & Urry, W. H. (1947). Addition of Carbon Tetrachloride and Chloroform to Olefins. Science, 105(2731), 500.

  • Pinto, A. et al. (2011). Atom Transfer Radical Addition (ATRA) catalyzed by Copper complexes. Green Chemistry, 13, 2201. (Provides modern catalytic conditions and byproduct analysis).
  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.
  • Nair, V. & Hu, J. (2004). Cerium(IV) Ammonium Nitrate-Mediated Addition of CCl4 to Alkenes. Tetrahedron Letters, 45(24). (Discussion of oxidative radical additions and regioselectivity).

A Researcher's Guide to the Refractive Index of 1,1,1,3-Tetrachlorododecane: Verification, Comparison, and Application

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and material science, the precise characterization of chemical compounds is paramount. The refractive index (RI) is a fundamental optical property that plays a critical role in applications ranging from the formulation of optical clearing agents for microscopy to the quality control of raw materials. This guide provides an in-depth analysis of the refractive index of 1,1,1,3-Tetrachlorododecane, a long-chain chlorinated alkane. Due to the limited availability of publicly documented experimental data for this specific compound, this guide will focus on providing a robust framework for its empirical verification.

We will explore the expected refractive index based on related compounds, present a detailed protocol for its measurement, and compare its potential performance with commonly used alternatives. This approach is designed to empower researchers with the knowledge and methodology to validate this compound for their specific applications.

Understanding the Refractive Index of Chlorinated Alkanes

Comparative Analysis with Alternative Compounds

In many applications, particularly in biological imaging, materials with specific refractive indices are required for refractive index matching to minimize light scattering and improve image quality.[2][3] Below is a comparison of the expected range for this compound with other compounds used for similar purposes.

Compound/ClassChemical Formula/TypeTypical Refractive Index (n_D)Key Characteristics
DodecaneC₁₂H₂₆1.4216Low RI, non-toxic, readily available.[4]
This compound (Expected) C₁₂H₂₂Cl₄ ~1.5 (Estimated) Higher RI due to chlorination, properties dependent on synthesis.
Chlorinated ParaffinsMixture of chlorinated alkanes~1.525High RI, used as plasticizers and lubricants.[1]
1,1,2,2-TetrachloroethaneC₂H₂Cl₄Not specified, but expected to be highStrong solvent for many organic materials.[5]
Iodixanol SolutionsC₃₅H₄₄I₆N₆O₁₅Tunable (1.333 to 1.429)Non-toxic, suitable for live-cell imaging.[6]
Immersion OilsProprietary mixtures~1.515Standard for high-resolution microscopy.

This comparison highlights the potential of this compound as a high refractive index material. However, its suitability for specific applications, especially in biological contexts, would require further investigation into its cytotoxicity and solubility.

Experimental Verification of Refractive Index: A Validated Protocol

To address the absence of definitive data, we present a detailed, self-validating protocol for the determination of the refractive index of this compound using an Abbe refractometer. This widely used instrument offers a balance of precision and ease of use.[7]

Principle of Operation

The Abbe refractometer measures the critical angle of a thin film of liquid placed between two prisms. By knowing the refractive index of the prisms and measuring this angle, the refractive index of the liquid can be accurately determined.

Experimental Workflow

G cluster_prep Preparation cluster_measurement Measurement cluster_validation Validation & Analysis P1 Calibrate Refractometer with Distilled Water P2 Prepare Sample of This compound M1 Apply Sample to Prism Surface P2->M1 M2 Close Prisms and Allow for Temperature Equilibration M1->M2 M3 Adjust for Critical Angle Viewing M2->M3 M4 Record Refractive Index Reading M3->M4 V1 Clean Prisms Thoroughly M4->V1 V2 Perform Replicate Measurements (n=3) V1->V2 V3 Calculate Mean and Standard Deviation V2->V3

Caption: Workflow for the experimental determination of refractive index.

Step-by-Step Methodology
  • Calibration:

    • Turn on the Abbe refractometer and the circulating water bath to bring the prisms to a constant temperature (typically 20°C or 25°C).

    • Place a few drops of distilled water (n_D = 1.3330 at 20°C) onto the lower prism.[8]

    • Close the prisms and use the handwheel to bring the boundary line into the crosshairs of the eyepiece.

    • If the reading does not match the known refractive index of water, adjust the calibration screw until it does.

  • Sample Preparation:

    • Ensure the sample of this compound is pure and free of any particulates or solvent residues, as these can affect the refractive index.

  • Measurement:

    • Open the prisms and clean them thoroughly with a suitable solvent (e.g., isopropanol) and a soft lens tissue.

    • Apply a few drops of the this compound sample to the surface of the lower prism.

    • Close the prisms and allow a few minutes for the sample to reach thermal equilibrium with the instrument.

    • Adjust the eyepiece to focus the crosshairs.

    • Turn the coarse and fine adjustment knobs to bring the light/dark boundary into the field of view and align it with the center of the crosshairs.

    • Read the refractive index value from the scale.

  • Validation and Data Analysis:

    • After each measurement, thoroughly clean the prisms.

    • Repeat the measurement at least three times to ensure reproducibility.

    • Calculate the mean and standard deviation of the readings to report a final, validated refractive index value.

Causality and Self-Validation in the Protocol

The trustworthiness of this protocol is ensured by several key steps. Calibration with a known standard (distilled water) confirms the instrument's accuracy before measuring the unknown sample. Temperature control is critical because the refractive index is temperature-dependent. The use of a circulating water bath ensures that all measurements are performed at a consistent and reported temperature. Finally, replicate measurements and the calculation of the standard deviation provide a statistical measure of the precision of the obtained value.

Conclusion

While the definitive refractive index of this compound remains to be widely published, this guide provides a comprehensive framework for its determination and contextualizes its potential applications. By understanding the properties of related chlorinated alkanes and employing a robust experimental protocol, researchers can confidently verify the refractive index of their own samples. This empirical approach is essential for ensuring the accuracy and reproducibility of research and development in fields where precise optical properties are a critical parameter.

References

  • PubChem. (n.d.). 1,1,1,3-Tetrachlorodecane. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 1,1,1,3-Tetrachloropentane. National Center for Biotechnology Information. Retrieved from [Link]

  • Boothe, T., et al. (2017). A tunable refractive index matching medium for live imaging cells, tissues and model organisms. eLife. Retrieved from [Link]

  • Hassan, A. M., & Alshikh Khalil, M. (2016). An Experimental Method for Determination of the Refractive Index of Liquid Samples Using Michelson Interferometer. Acta Physica Polonica A. Retrieved from [Link]

  • S.N.C.L. (n.d.). EXPERIMENT 1 AIM:To find refractive index of the given liquid samples and find Molar refraction and specific refraction. Retrieved from [Link]

  • ResearchGate. (n.d.). Refractive index of 1,1,2,2-tetrachloroethene. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Tetradecane, 1-chloro- (CAS 2425-54-9). Retrieved from [Link]

  • St. Stithians College. (n.d.). MEASUREMENT OF THE REFRACTIVE INDEX OF A LIQUID. Retrieved from [Link]

  • Google Patents. (n.d.). US20210033502A1 - Refractive index matching formulations.
  • Schmidt + Haensch. (n.d.). THE REFRACTIVE INDEX (nD) SCALES FOR REFRACTOMETERS. Retrieved from [Link]

  • University of Technology. (n.d.). Determination of the refractive index of a liquid by a liquid lens method. Retrieved from [Link]

  • Australian Government Department of Health. (2020). Alkanes, C14-17, chloro-: Environment tier II assessment. Retrieved from [Link]

  • PubMed. (2017). A tunable refractive index matching medium for live imaging cells, tissues and model organisms. Retrieved from [Link]

  • YouTube. (2023). Measuring the Refractive Index of Water: Experiment 2. Retrieved from [Link]

  • ResearchGate. (n.d.). Refractive index of 1,3-dichlorobenzene. Retrieved from [Link]

  • Qualice LLC. (2019). Mid-Chain Chlorinated Paraffin. Retrieved from [Link]

  • National Institutes of Health. (n.d.). High-fidelity optical diffraction tomography of live organisms using iodixanol refractive index matching. Retrieved from [Link]

  • Matmake. (n.d.). Refractive Index of Alkanes - Table. Retrieved from [Link]

  • ResearchGate. (2017). (PDF) A tunable refractive index matching medium for live imaging cells, tissues and model organisms. Retrieved from [Link]

  • Burdick & Jackson. (n.d.). Refractive Index. Retrieved from [Link]

Sources

Safety Operating Guide

Proper Disposal Procedures for 1,1,1,3-Tetrachlorododecane

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1,1,1,3-Tetrachlorododecane (CAS: Specific isomer often unlisted; treat as Polychlorinated Alkane) is a halogenated hydrocarbon, typically synthesized via the Kharasch addition of carbon tetrachloride to 1-undecene.[1] Due to its high chlorine content and the likely presence of unreacted carbon tetrachloride (CCl₄) residues, it poses significant environmental and toxicological risks.

Immediate Action Required:

  • Classification: Classify as Halogenated Organic Waste .

  • RCRA Status: Evaluate for D019 (Carbon Tetrachloride) toxicity characteristic.

  • Disposal Method: High-Temperature Incineration (approx. 1100°C) with flue gas scrubbing is the only acceptable disposal route.[2]

  • Prohibition: Do NOT dispose of down drains, evaporate in fume hoods, or mix with non-halogenated solvents.

Chemical Profile & Hazard Identification

Understanding the molecular behavior of this compound is critical for safe disposal.[2] As a telomerization product, its hazards are defined by its stability and its precursors.[2]

PropertyDescriptionOperational Implication
Chemical Class Long-Chain Chlorinated Alkane (LCCA)Persistent in the environment; bioaccumulative potential.[1][3][2]
Physical State Viscous Liquid (Density > 1.1 g/mL)Sinks in water; forms dense non-aqueous phase liquids (DNAPLs).[1][3][2]
Reactivity Sensitive to DehydrochlorinationIncompatible with Strong Bases (NaOH, KOH) and Active Metals (Na, Mg, Al powder).[1][3] Reaction releases HCl gas and potentially explosive byproducts.[2]
Toxicity Suspected Carcinogen / Aquatic ToxinMust be handled in a fume hood.[1][3][2] Zero-discharge to sewer systems.[1][2]
Precursor Risk Carbon Tetrachloride (CCl₄)Synthesis byproducts often contain unreacted CCl₄, a volatile carcinogen.[1][3][2] Treat waste as if CCl₄ is present.[2]

Regulatory Framework (RCRA & EPA)

In the United States, this waste stream is strictly regulated under the Resource Conservation and Recovery Act (RCRA).

Waste Characterization Logic

You must determine if your waste stream meets the definition of Hazardous Waste.[2][4]

  • Listed Waste: If the this compound is a discarded commercial chemical product, it may not have a specific "U" or "P" code.[2]

  • Characteristic Waste (Most Likely):

    • Toxicity (D019): If the waste contains ≥ 0.5 mg/L of Carbon Tetrachloride (determined via TCLP), it is a D019 hazardous waste.

    • Ignitability (D001): Unlikely for tetrachloro-compounds, but if mixed with flammable solvents, it applies.[2]

Directive: Unless analytical data proves CCl₄ concentration is < 0.5 mg/L, manage this waste as RCRA Hazardous Waste (Code D019) to ensure maximum compliance and safety.

Operational Disposal Protocols

Segregation and Container Selection

Proper segregation prevents dangerous chemical reactions and costly disposal surcharges.[2]

  • Container Material: High-Density Polyethylene (HDPE) or Glass (Amber).[2] Avoid metal cans due to potential HCl formation causing corrosion.[2]

  • Labeling: "HAZARDOUS WASTE - HALOGENATED SOLVENTS."[1][2] Explicitly list "this compound" and "Carbon Tetrachloride" as constituents.[1][3][2]

Segregation Logic Diagram:

SegregationLogic Start Waste Generation: This compound CheckMix Is it mixed with other chemicals? Start->CheckMix CheckHalogen Are the other chemicals Halogenated? CheckMix->CheckHalogen Yes StreamA Stream A: Halogenated Waste Carboy (Standard Disposal) CheckMix->StreamA No (Pure) CheckBase Are the other chemicals Strong Bases or Oxidizers? CheckHalogen->CheckBase No StreamB Stream B: Mixed Halogenated Waste (Check Compatibility) CheckHalogen->StreamB Yes CheckBase->StreamB No (Inert Solvents) StreamC CRITICAL ERROR: Do Not Mix! Risk of Reaction/Explosion CheckBase->StreamC Yes (Bases/Metals)

Figure 1: Waste segregation logic to prevent incompatible mixtures and ensure proper routing.[1][3][2]

Laboratory Scale Disposal (Satellite Accumulation)

Scope: Quantities < 55 Gallons (Standard Lab Setting).

  • Preparation: Don appropriate PPE (Nitrile gloves, lab coat, safety goggles).[2] Work in a fume hood.

  • Transfer: Use a glass or chemically resistant plastic funnel.[2] Pour the this compound into the designated Halogenated Waste container.[2]

  • Logging: Immediately record the volume and full chemical name on the waste tag.[2] Do not use abbreviations like "TCDD" (confusable with dioxins).[2]

  • Closure: Cap the container tightly immediately after addition.

Spill Response Protocol

Scenario: 500 mL spill of this compound on the lab floor.

  • Evacuate & Ventilate: Clear the immediate area.[2] Open fume hoods to max flow if safe.[2]

  • PPE Upgrade: Wear Silver Shield/4H gloves (standard nitrile may degrade with prolonged exposure to chlorinated alkanes) and a half-mask respirator with organic vapor cartridges if ventilation is poor.[2]

  • Containment: Use vermiculite , diatomaceous earth , or specific "Solvent" spill pillows.[2] Do not use paper towels (increases surface area for evaporation).[2]

  • Cleanup: Scoop absorbed material into a wide-mouth HDPE jar. Label as "Hazardous Waste - Debris contaminated with Tetrachlorododecane."[1]

  • Decontamination: Wash the surface with a mild detergent and water.[2] Collect this rinse water as hazardous waste.[2]

Spill Response Workflow:

SpillResponse Spill Spill Detected Assess Assess Volume & Vapors Spill->Assess PPE Don PPE: Silver Shield Gloves Resp. if needed Assess->PPE Contain Containment: Use Vermiculite/Absorbent PPE->Contain Collect Collection: Scoop into HDPE Pail Contain->Collect Label Labeling: 'Hazardous Waste - Toxic' Collect->Label Notify Notify HSE Officer Label->Notify

Figure 2: Step-by-step spill response workflow ensuring personnel safety and containment.

Final Disposal (Off-Site)

The only validated method for the destruction of polychlorinated alkanes is incineration .[2]

  • Facility Requirement: Must be a RCRA-permitted TSDF (Treatment, Storage, and Disposal Facility).[2]

  • Process: Rotary kiln incineration at >1100°C.

  • Reasoning: High temperature is required to break the C-Cl bonds.[2] The facility must have wet scrubbers to neutralize the Hydrogen Chloride (HCl) gas generated during combustion to prevent acid rain formation.

  • Manifesting: Ensure the waste manifest lists the primary hazardous constituent (Carbon Tetrachloride or Chlorinated Alkanes) to alert the incinerator operator of the chlorine load.

References

  • United States Environmental Protection Agency (EPA). (2023).[2] Resource Conservation and Recovery Act (RCRA) Orientation Manual. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[2] Carbon Tetrachloride Standard (1910.1000 Table Z-2).[1][2] Retrieved from [Link][1]

  • National Institutes of Health (NIH) - PubChem. (n.d.).[2] Compound Summary: Chlorinated Paraffins (C12, 60% Chlorine). [Used as proxy for physical properties]. Retrieved from [Link]

  • Princeton University EHS. (2023).[2] Waste Disposal: Halogenated Solvents. Retrieved from [Link][1]

Sources

Personal protective equipment for handling 1,1,1,3-Tetrachlorododecane

Author: BenchChem Technical Support Team. Date: February 2026

Topic: [1]

Core Directive: Operational Safety & Autonomy

1,1,1,3-Tetrachlorododecane (CAS 14983-60-9) is a specific isomer of Short-Chain Chlorinated Paraffins (SCCPs). Unlike generic solvent mixtures, this compound is often used as a high-purity analytical standard for environmental monitoring.[1]

CRITICAL WARNING: As an SCCP, this substance is classified as a Persistent Organic Pollutant (POP) .[1][2][3] It poses severe risks of bioaccumulation and aquatic toxicity, and is a suspected carcinogen.[1] Handling requires not just personal safety, but strict environmental containment.[1]

Hazard Identification & Risk Profile

The following data synthesizes specific properties of this compound with the known toxicology of C12 chlorinated paraffins.

Hazard Class GHS Classification Operational Implication
Carcinogenicity Category 2 (Suspected)Zero-tolerance for skin contact or inhalation.[1]
Environmental Aquatic Acute/Chronic 1Do not release to drains. Spills require specialized containment.[1]
Skin/Eye Irritant / Defatting AgentRepeated exposure causes dermatitis; penetrates standard nitrile gloves over time.[1]
Persistence PBT (Persistent, Bioaccumulative, Toxic)Contamination is permanent; dedicated glassware/waste streams are required.[1]

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for SCCPs due to their lipophilic nature and permeation capabilities.[1]

A. Hand Protection (Gloves)

Do not use standard disposable nitrile gloves for prolonged handling. Chlorinated alkanes can permeate thin nitrile (<0.1 mm) in minutes.[1]

  • Primary Recommendation: Silver Shield® / 4H® (PE/EVAL Laminate) .

    • Why: These offer >4 hours breakthrough time against chlorinated hydrocarbons.[1]

    • Trade-off: Low dexterity.[1] Use as an inner liner.[1]

  • Secondary (Dexterity Required): Viton® / Butyl Rubber (0.3 mm+).[1]

  • Double-Gloving Protocol:

    • Inner Layer: Laminate (Silver Shield) or High-Grade Nitrile (if laminate is unavailable for short tasks).[1]

    • Outer Layer: Disposable Nitrile (changed immediately upon splash).[1]

    • Rationale: The outer layer protects the expensive inner glove from abrasion; the inner layer prevents chemical permeation.[1]

B. Respiratory Protection
  • Primary Control: Handling must occur inside a certified Chemical Fume Hood .[1]

  • Secondary (Spill/Outside Hood): Full-face respirator with Type A (Organic Vapor) cartridges (Brown band).[1]

    • Note: P3 filters are only needed if generating aerosols/mists.[1]

C. Body & Eye Protection
  • Eyes: Chemical Splash Goggles (indirect venting).[1] Safety glasses are insufficient due to splash risk.[1]

  • Body: Tyvek® Lab Coat or apron.[1] Cotton lab coats absorb and retain chlorinated paraffins, creating a secondary exposure source.[1]

Operational Handling Procedures

Workflow Diagram: Decision Logic for Safe Handling

G Start Start: Handling this compound RiskAssess 1. Risk Assessment (Is quantity > 100 mg?) Start->RiskAssess SmallScale Small Scale (<100 mg) Standard Fume Hood RiskAssess->SmallScale No LargeScale Large Scale (>100 mg) Schlenk Line / Glovebox RiskAssess->LargeScale Yes PPE_Check 2. PPE Verification (Laminate Gloves + Tyvek) SmallScale->PPE_Check LargeScale->PPE_Check Transfer 3. Transfer Protocol Use Glass/Teflon only (No Polystyrene) PPE_Check->Transfer Spill Emergency: Spill? Transfer->Spill Clean Absorb with Vermiculite Pack in HazMat Drum Spill->Clean Yes Disposal 4. Disposal High-Temp Incineration Spill->Disposal No Clean->Disposal

Figure 1: Decision logic for handling chlorinated paraffin standards, emphasizing scale-dependent containment.

Step-by-Step Protocol

1. Preparation:

  • Verify fume hood face velocity is >0.5 m/s.[1]

  • Line the work surface with an absorbent, plastic-backed mat to capture micro-droplets.[1]

  • Material Compatibility: Use Borosilicate glass or Teflon (PTFE).[1] Avoid Polystyrene (PS) or PVC plastics, as chlorinated alkanes can soften or dissolve them.[1]

2. Weighing & Transfer:

  • Static Risk: Chlorinated alkanes are non-conductive.[1] Use an antistatic gun if weighing small quantities to prevent dispersal.[1]

  • Technique: Do not pour. Use a glass Pasteur pipette or a positive-displacement pipette.[1]

  • Solvent Choice: If diluting, use Hexane or Isooctane.[1] Avoid DMSO (enhances skin absorption).[1]

3. Decontamination:

  • Wipe all glassware exteriors with a hexane-dampened Kimwipe inside the hood before removing them.[1]

  • Dispose of the Kimwipe immediately into solid hazardous waste.[1]

Emergency & Disposal Plan

Spill Response (Small Scale < 10 mL)
  • Alert: Announce the spill. Evacuate non-essential personnel.

  • PPE Upgrade: Don Silver Shield gloves and a respirator if outside the hood.[1]

  • Contain: Encircle with vermiculite or diatomaceous earth.[1] Do not use paper towels (increases surface area for evaporation).[1]

  • Clean: Scoop into a glass jar. Wipe area with acetone, then soapy water.[1]

Disposal (Waste Stream: Halogenated)
  • Labeling: "Hazardous Waste - Halogenated Organic - Contains SCCP (this compound)."[1]

  • Segregation: Keep separate from non-halogenated solvents (e.g., acetone, ethanol) to avoid cross-contamination of bulk waste streams.[1]

  • Destruction: Must be sent for High-Temperature Incineration (>1100°C) with flue gas scrubbing to prevent dioxin formation.[1]

References

  • Chiron AS. (n.d.).[1] this compound Reference Material Data. Retrieved from [Link]

  • European Chemicals Agency (ECHA). (n.d.).[1] Short-chain chlorinated paraffins (SCCPs) - Substance Information. Retrieved from [Link]

  • United Nations Environment Programme. (2017).[1] Stockholm Convention on Persistent Organic Pollutants: Risk Profile for SCCPs. Retrieved from [Link]

  • PubChem. (n.d.).[1] Chlorinated Paraffins Toxicity Profile. National Library of Medicine.[1] Retrieved from [Link]

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.